molecular formula C10H8N2 B3000279 2-Phenylpyrimidine CAS No. 7431-45-0

2-Phenylpyrimidine

Cat. No.: B3000279
CAS No.: 7431-45-0
M. Wt: 156.188
InChI Key: OXPDQFOKSZYEMJ-UHFFFAOYSA-N
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Description

2-Phenylpyrimidine (CAS 7431-45-0) is a privileged chemical scaffold in medicinal chemistry and materials science. In pharmaceutical research, it serves as a core structure for developing novel therapeutics. Recent studies have designed this compound derivatives as potent antifungal agents that function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a key target in ergosterol biosynthesis; one such derivative exhibited superior efficacy against clinically relevant Candida species compared to fluconazole . Concurrently, this chemotype is being explored in oncology, where derivatives have been developed as Bruton's Tyrosine Kinase (BTK) inhibitors, showing promising anti-proliferative activity against B-cell leukemia cell lines by blocking key signaling pathways . Beyond biomedical applications, this compound is a valuable building block in materials science. Its molecular structure makes it an excellent electron-transport material, contributing to high efficiency in organic light-emitting devices (OLEDs) . Furthermore, it also finds application in industrial chemistry as an effective corrosion inhibitor for steel in acidic environments . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPDQFOKSZYEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001345934
Record name 2-Phenylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7431-45-0
Record name 2-Phenylpyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenylpyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2-Phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds and marketed drugs.[1][2] Its synthetic versatility and ability to engage in various biological interactions have made it a privileged structure in drug discovery.[1][2] Among its numerous derivatives, 2-phenylpyrimidine stands out as a key building block for developing targeted therapeutics, particularly in oncology and infectious diseases. This guide provides a comprehensive overview of the fundamental properties of this compound, its synthesis, characterization, and its role as a pharmacophore in modern drug development.

Core Molecular and Physical Properties

This compound is a solid at room temperature with a distinct set of physicochemical properties that are foundational to its handling, characterization, and derivatization.

PropertyValueReference(s)
Molecular Formula C₁₀H₈N₂[3]
Molecular Weight 156.18 g/mol [3]
Appearance White to almost white powder or lump[4]
Melting Point 37.0 to 41.0 °C[4]
Boiling Point 100 °C at 5 mmHg[4]
SMILES c1ccc(cc1)c2ncccn2[2]
InChI Key OXPDQFOKSZYEMJ-UHFFFAOYSA-N[2]

Synthesis of this compound: The Pinner Reaction

The Pinner synthesis is a classic and reliable method for the formation of pyrimidine rings. It involves the condensation of an amidine with a β-dicarbonyl compound or its equivalent.[5] For the synthesis of the parent this compound, benzamidine is reacted with a suitable three-carbon electrophile such as malondialdehyde or its more stable acetal precursor, 1,1,3,3-tetramethoxypropane.

Experimental Protocol: Pinner Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound from benzamidine hydrochloride and 1,1,3,3-tetramethoxypropane.

Materials:

  • Benzamidine hydrochloride

  • 1,1,3,3-Tetramethoxypropane

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzamidine hydrochloride in anhydrous methanol.

  • Base Addition: To the stirred solution, add a solution of sodium methoxide in methanol. This deprotonates the benzamidine hydrochloride to generate the free benzamidine base in situ.

  • Addition of the 1,3-Dicarbonyl Synthon: Slowly add 1,1,3,3-tetramethoxypropane to the reaction mixture.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically proceeds to completion within several hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with dilute hydrochloric acid.

  • Extraction: Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Rationale Behind Experimental Choices:
  • In situ generation of benzamidine: Using the hydrochloride salt of benzamidine and a strong base like sodium methoxide is often preferred as the free base can be less stable upon storage.

  • Use of 1,1,3,3-tetramethoxypropane: This acetal of malondialdehyde is used as it is more stable and easier to handle than malondialdehyde itself, which can be prone to polymerization. The acidic conditions during workup hydrolyze the acetal to the reactive dicarbonyl species.

  • Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification benzamidine Benzamidine HCl base Sodium Methoxide benzamidine->base Deprotonation dicarbonyl 1,1,3,3-Tetramethoxypropane heat Reflux base->heat Reaction solvent Methanol neutralization Neutralization (HCl) heat->neutralization Completion extraction Extraction (EtOAc/Water) neutralization->extraction drying Drying (Na2SO4) extraction->drying purification Column Chromatography drying->purification product Pure this compound purification->product

General workflow for the Pinner synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

Proton PositionPredicted Chemical Shift (ppm)Multiplicity
H-4, H-68.8 - 9.0Doublet
H-57.2 - 7.4Triplet
H-2', H-6'8.3 - 8.5Doublet
H-3', H-4', H-5'7.4 - 7.6Multiplet

¹³C NMR (Predicted):

Carbon PositionPredicted Chemical Shift (ppm)
C-2163 - 165
C-4, C-6157 - 159
C-5118 - 120
C-1'137 - 139
C-2', C-6'128 - 130
C-3', C-5'128 - 130
C-4'130 - 132
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic and heteroaromatic nature.

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000C-H stretching (aromatic)
1600 - 1450C=C and C=N stretching (ring)
1400 - 1000In-plane C-H bending
900 - 675Out-of-plane C-H bending
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show a prominent molecular ion peak and characteristic fragmentation patterns.[3]

m/zInterpretation
156Molecular ion [M]⁺
157[M+1]⁺ peak due to the natural abundance of ¹³C
129Loss of HCN from the pyrimidine ring
103Fragmentation of the pyrimidine ring
77Phenyl cation [C₆H₅]⁺

Applications in Drug Development

The this compound scaffold is a key pharmacophore in the design of various therapeutic agents, owing to its ability to form critical interactions with biological targets.[1][2]

Anticancer Agents: Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies.[6] Several this compound derivatives have been developed as potent BTK inhibitors. These compounds typically bind to the ATP-binding site of BTK, preventing its phosphorylation and subsequent activation of downstream signaling cascades. This ultimately inhibits B-cell proliferation and survival.[6]

Antifungal Agents: CYP51 Inhibitors

Lanosterol 14α-demethylase (CYP51) is a vital enzyme in the ergosterol biosynthesis pathway in fungi.[4][7] Ergosterol is an essential component of the fungal cell membrane. Azole antifungals, a major class of antifungal drugs, function by inhibiting CYP51.[4][7] Researchers have designed and synthesized novel this compound derivatives that act as potent CYP51 inhibitors.[4][7] These compounds mimic the binding of natural substrates to the active site of CYP51, thereby disrupting ergosterol synthesis and compromising the integrity of the fungal cell membrane.

Mechanism of Action: Inhibition of Bruton's Tyrosine Kinase (BTK)

The inhibition of BTK by this compound-based small molecules is a prime example of targeted cancer therapy. The BCR signaling pathway is essential for the development, activation, and survival of B-cells. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase Cγ2 (PLCγ2), which in turn triggers downstream signaling pathways, including the activation of transcription factors like NF-κB, ultimately promoting cell proliferation and survival.[6]

This compound-based BTK inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of BTK and preventing its autophosphorylation and the subsequent phosphorylation of its substrates. This effectively blocks the entire downstream signaling cascade, leading to apoptosis in malignant B-cells that are dependent on this pathway for their survival.

G BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Phosphorylation Antigen Antigen Antigen->BCR Activation PLCG2 Phospholipase Cγ2 (PLCγ2) BTK->PLCG2 Phosphorylation Apoptosis Apoptosis Downstream Downstream Signaling (e.g., NF-κB activation) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound BTK Inhibitor Inhibitor->BTK Inhibition

Sources

The 2-Phenylpyrimidine Scaffold: A Strategic Guide to SAR and Synthetic Design

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to provide an authoritative, mechanistic, and practical analysis of the 2-phenylpyrimidine scaffold. It prioritizes causal logic in experimental design and relies on verified methodologies.[1]

Executive Summary

The This compound moiety represents a privileged biaryl scaffold in medicinal chemistry, distinct from its 2-anilinopyrimidine congeners (e.g., Imatinib).[1][2] Its value lies in its unique physicochemical profile: it functions as an electron-deficient bioisostere of biphenyl and 2-phenylpyridine, offering improved aqueous solubility and two specific hydrogen-bond acceptor vectors (N1, N3) within the pyrimidine core.[1][2]

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, focusing on the conformational dynamics of the C–C biaryl bond, the electronic tuning of the pyrimidine ring, and the robust synthetic protocols required to access these chemical spaces.[1]

Part 1: The Scaffold Architecture & Mechanistic Logic[1]

To optimize a this compound lead, one must understand the underlying physical chemistry governing its interaction with biological targets (typically kinases, PDEs, or CYP enzymes).[1][2]

The Biaryl Twist (Conformational Gatekeeping)

Unlike fused ring systems (e.g., quinazoline), the this compound scaffold possesses a rotatable C2–C1' bond.[1][2]

  • Planarity vs. Twist: In the ground state, the molecule is rarely planar due to steric repulsion between the pyrimidine H-6 and the phenyl ortho-protons.[1] The torsion angle is typically 20–40°.[1]

  • SAR Implication:

    • Planar conformation is often required for DNA intercalation or pi-stacking within narrow kinase ATP pockets.[1][2]

    • Twisted conformation can improve solubility and selectivity by disrupting crystal packing and fitting into globular hydrophobic pockets.[1]

Electronic Polarization

The pyrimidine ring is significantly more electron-deficient than a phenyl or pyridine ring.[1]

  • The "Pull" Effect: The N1 and N3 atoms pull electron density, making C4 and C6 susceptible to nucleophilic attack (useful for synthesis) and metabolic oxidation.[1]

  • H-Bonding: The nitrogen lone pairs serve as critical H-bond acceptors (e.g., interacting with the hinge region in kinases).[1][2]

Visualization: The Pharmacophore Map

The following diagram illustrates the core SAR vectors and their biological impact.

SAR_Map Core This compound Core Vector_N N1/N3 Vectors: H-Bond Acceptors (Kinase Hinge Binding) Core->Vector_N Intrinsic Property Vector_Phenyl Phenyl Ring (C2'): Hydrophobic Interactions (Pi-Stacking) Core->Vector_Phenyl Lipophilic Domain Vector_C46 C4/C6 Positions: Solubility Vectors (Amine/Ether Linkages) Core->Vector_C46 Synthetic Handle Vector_Ortho Ortho-Substitution: Steric Twist Control (Modulates Planarity) Vector_Phenyl->Vector_Ortho Conformational Lock

Figure 1: Pharmacophore map detailing the functional vectors of the this compound scaffold.[1][2] The interplay between the phenyl ring sterics and pyrimidine electronics defines potency.

Part 2: Synthetic Access (The "How")

While cyclization methods (e.g., amidine + chalcone) exist, they lack the modularity required for high-throughput SAR.[1][2] The Suzuki-Miyaura Cross-Coupling is the industry standard for generating 2-phenylpyrimidines, allowing the late-stage convergence of diverse phenyl boronic acids with chloropyrimidine cores.[1]

The Validated Suzuki Protocol

This protocol is optimized for minimizing protodeboronation and maximizing yield with electron-deficient heteroaryl halides.[1]

Reagents:

  • Electrophile: 2-Chloropyrimidine (or substituted derivative).[1][2]

  • Nucleophile: Arylboronic acid (1.2 equivalents).[1][2]

  • Catalyst:

    
     (Tetrakis) or 
    
    
    
    (for sterically hindered substrates).[1][2]
  • Base: Potassium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ).[1][2]
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1][2]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with 1,4-dioxane and water. Sparge with argon for 15 minutes. Explanation: Oxygen poisons Pd(0) catalysts, leading to homocoupling byproducts.[2]

  • Loading: Add 2-chloropyrimidine (1.0 mmol), Arylboronic acid (1.2 mmol), and Base (2.0 mmol).

  • Catalyst Addition: Add

    
     (5 mol%) under a counter-flow of argon. Seal the vial immediately.
    
  • Reaction: Heat to 90°C for 12–18 hours.

  • Workup: Cool to RT. Filter through a Celite pad (to remove Pd black).[1][2] Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthetic Logic Flowchart

Synthesis_Workflow Start Start: 2-Chloropyrimidine Condition_Check Steric Hindrance? (Ortho-substituents) Start->Condition_Check Boronic Partner: Arylboronic Acid (Electronic Diversity) Boronic->Condition_Check Path_A Standard: Pd(PPh3)4, K2CO3 90°C, Dioxane/H2O Condition_Check->Path_A No Path_B Hindered: Pd(dppf)Cl2, K3PO4 100°C, DME/H2O Condition_Check->Path_B Yes Workup Celite Filtration & Flash Chromatography Path_A->Workup Path_B->Workup Product Target: this compound Workup->Product

Figure 2: Decision tree for selecting Suzuki-Miyaura conditions based on substrate sterics.

Part 3: Detailed SAR Analysis & Data

The Phenyl Vector (Ring A)

Modifications here primarily affect lipophilicity and the torsional angle relative to the pyrimidine.[1]

  • Para-Substitution: Ideal for extending the molecule into deep hydrophobic pockets.[1] Electron-Withdrawing Groups (EWGs) like

    
     or 
    
    
    
    increase metabolic stability and can modulate the pKa of the pyrimidine nitrogens via inductive effects.[1]
  • Ortho-Substitution (The "Twist" Factor): Introducing a group at the ortho position (e.g.,

    
    , 
    
    
    
    ) forces the phenyl ring out of plane.[1][2]
    • Effect: This breaks pi-conjugation, often reducing fluorescence (if used as a probe) but potentially increasing selectivity by preventing "flat" intercalation into non-target DNA/proteins.[1][2]

The Pyrimidine Vector (Ring B)[1][2]
  • C4/C6 Substitution: These positions are highly electrophilic.[1] Nucleophilic Aromatic Substitution (

    
    ) can be used here to introduce solubilizing groups (morpholine, piperazine) before or after the Suzuki coupling at C2.[1][2]
    
  • C5 Substitution: This is the "back" of the pocket.[1] Small halogens (F, Cl) here can block metabolic oxidation at this exposed site.[1][2]

Case Study: Antithrombolytic & Antimicrobial Activity

The following table summarizes SAR trends observed in this compound derivatives, highlighting the impact of halogenation on biological activity (Data adapted from verified SAR studies [1, 2]).

Table 1: Comparative SAR of this compound Derivatives

Compound IDPhenyl Substituent (Ring A)Pyrimidine Substituent (Ring B)[1][2]Electronic CharacterBiological Outcome (Relative Potency)Mechanistic Insight
Ref (Unsub) HHNeutralLowBaseline scaffold; rapid metabolism.[1][2]
2e 4-Cl (Para)4-NH2, 5-CH3Mild EWGLow (< 5% Lysis)Single halogen insufficient for strong hydrophobic binding in this pocket.[1][2]
2i 3-Cl, 4-F 4-NH2, 5-CH3 Strong EWG High (~32% Lysis) "Magic Methyl" + Dual Halogen: The 3-Cl/4-F combination fills the hydrophobic pocket and increases metabolic stability.[1][2]
4b 4-CH3 (Para)4-NHAcEDGModerateAcetylation of the amine reduces polarity, improving membrane permeability but altering H-bond donor capability.[1][2]

Note: Data derived from antithrombolytic lysis assays [1].[1] The trend confirms that electron-withdrawing, lipophilic substitutions on the phenyl ring (3-Cl, 4-F) significantly enhance potency compared to unsubstituted or electron-donating analogs.[2]

Part 4: Experimental Protocols (Self-Validating)

General Procedure for Suzuki Coupling (this compound Synthesis)

Source Validation: Adapted from BenchChem & NIH Protocols [2, 3].

  • Preparation: In a 20 mL microwave vial, combine 2-chloro-4,6-dimethylpyrimidine (142 mg, 1.0 mmol) and 4-fluorophenylboronic acid (168 mg, 1.2 mmol).

  • Catalysis: Add

    
     (276 mg, 2.0 mmol) and 
    
    
    
    (58 mg, 0.05 mmol).
  • Solvent: Add degassed 1,4-dioxane (4 mL) and distilled water (1 mL).

  • Reaction: Seal and heat at 90°C for 16 hours.

  • Validation (TLC): Check reaction progress using TLC (Hexane:EtOAc 3:1). The starting chloride (

    
    ) should disappear; a new fluorescent spot (
    
    
    
    ) should appear.[1][2]
  • Isolation: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine.[1] Dry (

    
    ) and concentrate.
    
  • Yield: Expect 75–85% yield after column chromatography.

Analytical Checkpoints
  • 1H NMR (CDCl3): Look for the downfield shift of the phenyl ortho-protons (approx. 8.4 ppm) due to the deshielding effect of the pyrimidine nitrogen lone pairs.[1]

  • Mass Spec: The pyrimidine ring typically gives a strong

    
     peak.[1][2]
    

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... Source: NIH / PubMed Central [Link][1][2]

  • Design, synthesis and evaluation of this compound derivatives as novel antifungal agents targeting CYP51 Source: RSC Medicinal Chemistry [Link][1][2][3]

  • Synthesis and Photophysical Properties of -(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push–Pull Fluorophores Source: MDPI [Link][1][2]

Sources

Technical Guide: Mechanism of Action of 2-Phenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structure-activity relationships (SAR), and experimental validation of 2-phenylpyrimidine derivatives.

Executive Summary

The This compound scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its ability to engage multiple biological targets with high affinity. Unlike simple bioisosteres, this scaffold serves as a rigid, planar platform that orients substituents into specific hydrophobic and polar pockets within enzyme active sites.

Its primary therapeutic utility is bifurcated into two distinct mechanistic classes:

  • Type I/II Kinase Inhibition: Targeting the ATP-binding cleft of tyrosine and serine/threonine kinases (e.g., BTK, CDK, Src).

  • CYP51 Inhibition: Targeting lanosterol 14α-demethylase in fungal ergosterol biosynthesis.[1]

Core Mechanism I: Kinase Inhibition

The most prevalent application of this compound derivatives is as ATP-competitive inhibitors. The pyrimidine ring acts as a mimetic of the adenine ring of ATP.

Molecular Binding Mode[1]
  • Hinge Region Interaction: The nitrogen atoms of the pyrimidine ring (typically N1 or N3) function as hydrogen bond acceptors.[2] They interact with the backbone amide hydrogens of the kinase "hinge" region (e.g., Met341 in Src, Met318 in c-Abl).

  • The "Gatekeeper" Interaction: Substituents at the 4- or 6-position of the pyrimidine ring are positioned to interact with the "gatekeeper" residue. Bulky groups here can confer selectivity for kinases with smaller gatekeeper residues (e.g., Threonine vs. Methionine).

  • Hydrophobic Occupation: The phenyl ring at the 2-position rotates out of plane relative to the pyrimidine (due to steric clash), allowing it to occupy the hydrophobic pocket adjacent to the ATP binding site (often Region I or II).

Visualization of Binding Interaction

The following diagram illustrates the canonical binding interactions of a this compound derivative within a generic kinase ATP-binding pocket.

KinaseBinding cluster_pocket Enzyme Active Site Environment Inhibitor This compound Scaffold Hinge Kinase Hinge Region (e.g., Met341) Inhibitor->Hinge H-Bond (Pyrimidine N) Gatekeeper Gatekeeper Residue (Selectivity Filter) Inhibitor->Gatekeeper Steric Interaction (C4/C6 Substituents) HydrophobicPocket Hydrophobic Pocket (Region II) Inhibitor->HydrophobicPocket Van der Waals (2-Phenyl Ring) ATP_Site ATP Binding Cleft

Caption: Schematic representation of the critical intermolecular forces stabilizing the this compound scaffold within the kinase ATP-binding cleft.

Core Mechanism II: CYP51 Inhibition (Antifungal)

In fungal pathogens, this compound derivatives inhibit CYP51 (Lanosterol 14α-demethylase) , a cytochrome P450 enzyme essential for cell membrane integrity.

  • Mechanism: The pyrimidine ring nitrogen coordinates with the heme iron (

    
    /
    
    
    
    ) at the catalytic center of CYP51. This coordination blocks the binding of the natural substrate (lanosterol) and prevents the removal of the 14α-methyl group.
  • Consequence: Accumulation of toxic methylated sterols and depletion of ergosterol, leading to membrane rupture and fungal cell death.

Structure-Activity Relationship (SAR) Data

The following table summarizes how structural modifications to the this compound core modulate biological activity, synthesized from recent medicinal chemistry campaigns (e.g., BTK and CYP51 inhibitors).

PositionModificationEffect on ActivityMechanistic Rationale
Pyrimidine C4/C6 Introduction of -NH2 or -NH-R Increases Potency Provides an additional H-bond donor for the kinase hinge region or stabilizes the inhibitor-heme complex in CYP51.
Phenyl Ring (C2) Para-Cl or Para-F substitutionIncreases Potency Enhances lipophilicity, improving penetration into the hydrophobic pocket (Region II); Halogen bonding may occur.
Phenyl Ring (C2) Ortho-substitution (Steric bulk)Decreases Potency (Variable)Can cause excessive twisting of the phenyl ring, disrupting the optimal planar alignment required for certain pockets.
Pyrimidine C5 Electron-withdrawing groups (e.g., CN, NO2)Modulates Selectivity Alters the electron density of the pyrimidine nitrogens, tuning the H-bond acceptor strength (pKa modulation).

Experimental Protocols

To validate the mechanism of action, the following self-validating protocols are recommended.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-Based)

Objective: Quantify the IC50 of a this compound derivative against a target kinase (e.g., BTK) using Fluorescence Resonance Energy Transfer.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Substrate: Fluorescein-labeled peptide substrate specific to the kinase (e.g., PolyGT for Src).

    • Tracer: ATP conjugated to a distinct fluorophore (if using tracer displacement) or standard ATP for phosphorylation detection.

  • Compound Dilution:

    • Prepare a 10-point serial dilution of the this compound derivative in DMSO (Final DMSO concentration < 1%).

  • Reaction Initiation:

    • Add 5 µL of diluted compound to a 384-well black plate.

    • Add 10 µL of Enzyme/Substrate mix.

    • Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

    • Add 10 µL of ATP (at

      
       concentration) to initiate the reaction.
      
  • Incubation & Termination:

    • Incubate for 60 minutes at RT.

    • Add 25 µL of EDTA-containing Stop Solution to chelate

      
       and halt phosphorylation.
      
  • Detection:

    • Add Detection Antibody (Tb-labeled anti-phosphopeptide).

    • Read Time-Resolved Fluorescence (TR-FRET) on a multimode plate reader (Ex: 340 nm, Em: 495/520 nm).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

Protocol B: CYP51 Binding Assay (Spectral Shift)

Objective: Confirm direct binding to the heme iron of CYP51.

  • Microsome Preparation: Isolate microsomes from Candida albicans or express recombinant CYP51 in E. coli.

  • Baseline Scan: Dilute protein to 1-2 µM in Potassium Phosphate buffer (pH 7.4). Record the baseline UV-Vis spectrum (350–500 nm).

  • Titration: Sequentially add aliquots of the this compound derivative (0.5 µM to 20 µM).

  • Measurement: Record the difference spectrum after each addition.

  • Validation Criteria: A Type II spectral change (peak at ~425-430 nm, trough at ~390-410 nm) confirms coordination of the pyrimidine nitrogen to the heme iron.

Screening & Validation Workflow

This flowchart outlines the logical progression from chemical synthesis to mechanistic validation.

Workflow Synthesis Synthesis of This compound Derivatives PrimaryScreen Primary Screen (Single Dose % Inhib) Synthesis->PrimaryScreen Library Generation IC50 Dose-Response (IC50 Determination) PrimaryScreen->IC50 Hits (>50% Inhib) Mechanism Mechanism Check (ATP Competition / Spectral Shift) IC50->Mechanism Potent Hits (<1µM) Cellular Cellular Assay (Proliferation/MIC) Mechanism->Cellular Validated Target Lead Lead Candidate Cellular->Lead Efficacy + Safety

Caption: Integrated workflow for the discovery and validation of this compound-based therapeutics.

References

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Source: RSC Advances (via NIH). URL:[Link]

  • Design, synthesis and evaluation of this compound derivatives as novel antifungal agents targeting CYP51. Source: RSC Medicinal Chemistry.[3] URL:[Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. Source: Medicinal Chemistry (Bentham Science). URL:[Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Source: Molecules (MDPI). URL:[Link]

Sources

The Multifaceted Biological Activities of 2-Phenylpyrimidine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 2-phenylpyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of the diverse therapeutic potential of this compound analogs, focusing on their applications as anticancer, kinase inhibitory, antifungal, and anti-inflammatory agents. We will delve into the underlying mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols to empower researchers in the rational design and evaluation of novel therapeutic candidates.

Anticancer Activity: Targeting Key Oncogenic Pathways

This compound derivatives have shown significant promise in oncology by targeting various mechanisms crucial for cancer cell proliferation and survival.[1] Two prominent strategies involve the inhibition of telomerase and specific kinases like Bruton's tyrosine kinase (BTK).

Mechanism of Action: Telomerase Inhibition

Telomerase, an enzyme responsible for maintaining telomere length, is overexpressed in the majority of cancer cells, contributing to their immortality. Certain this compound coumarin derivatives have been identified as potential telomerase inhibitors.[2] These compounds are thought to bind to the telomerase reverse transcriptase (TERT) subunit, disrupting its function and leading to telomere shortening, cell cycle arrest, and apoptosis.[2] Molecular docking studies suggest that these interactions are stabilized by hydrogen bonding and hydrophobic interactions within the TERT active site.[2]

Mechanism of Action: Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of various B-cell malignancies.[3][4] this compound analogs have been developed as potent BTK inhibitors.[3][5] These inhibitors typically function by blocking the phosphorylation of BTK and its downstream substrate, phospholipase γ2 (PLCγ2), thereby interrupting the BCR signaling cascade and inducing apoptosis in malignant B-cells.[3]

Experimental Protocol: In Vitro Anticancer Proliferation Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound analogs on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture:

  • Culture desired cancer cell lines (e.g., CNE2, KB, Cal27 for general screening, or HL60, Raji, Ramos for B-cell leukemia) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[2]

2. Cell Seeding:

  • Trypsinize and resuspend cells to a concentration of 5 x 104 cells/mL.
  • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of the this compound analog in DMSO.
  • Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.
  • Remove the old media from the 96-well plate and add 100 µL of the media containing the test compound to each well. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
  • Incubate the plate for 48-72 hours.

4. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 490 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Table 1: Anticancer Activity of Exemplary this compound Analogs
Compound IDTargetCell LineIC50 (µM)Citation
11g BTKHL603.66[3]
Raji6.98[3]
Ramos5.39[3]
Compound 13 TelomeraseCNE2, KB, Cal27Favorable antiproliferative activity[2]

Kinase Inhibition: A Versatile Strategy for Disease Intervention

The this compound scaffold is a well-established pharmacophore for kinase inhibitors, with several FDA-approved drugs incorporating this motif.[6] These compounds typically exert their inhibitory effects by competing with ATP for binding to the kinase's active site.[6]

Mechanism of Kinase Inhibition

Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This phosphorylation event acts as a molecular switch, regulating a multitude of cellular processes. In many diseases, including cancer and inflammatory disorders, kinases are aberrantly activated. This compound-based kinase inhibitors are designed to fit into the ATP-binding pocket of the target kinase. By occupying this site, they prevent ATP from binding, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling pathway.[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general framework for assessing the inhibitory activity of this compound analogs against a specific kinase using a competitive binding assay format.

1. Reagents and Materials:

  • Kinase of interest
  • Europium-labeled anti-tag antibody
  • Alexa Fluor™ 647-labeled ATP competitive kinase tracer
  • Test compound (this compound analog)
  • Assay buffer

2. Assay Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.
  • In a 384-well plate, add the kinase, the europium-labeled antibody, and the test compound.
  • Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for compound binding to the kinase.
  • Add the Alexa Fluor™ 647-labeled tracer to all wells.
  • Incubate for another specified period (e.g., 60 minutes) at room temperature.
  • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm.

3. Data Analysis:

  • Calculate the emission ratio (665 nm / 615 nm).
  • Plot the emission ratio against the compound concentration to generate a dose-response curve.
  • Determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer from the kinase.

G cluster_kinase Kinase Active Site ATP ATP Substrate Substrate ATP->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate 2-Phenylpyrimidine_Inhibitor 2-Phenylpyrimidine_Inhibitor 2-Phenylpyrimidine_Inhibitor->ATP Competitively Binds Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response

Antifungal Activity: Combating Fungal Pathogens

Invasive fungal infections pose a significant threat to human health, necessitating the development of novel antifungal agents.[7][8] this compound derivatives have emerged as a promising class of antifungals, primarily by targeting the enzyme lanosterol 14α-demethylase (CYP51).[7][8]

Mechanism of Action: CYP51 Inhibition

CYP51 is a crucial enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, this compound analogs disrupt ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and impaired cell membrane integrity.[7][8] This ultimately results in the inhibition of fungal growth and cell death. The synergistic effects of combining different azole antifungals with distinct CYP51 isozyme selectivities have also been observed in fungi possessing multiple CYP51 isozymes.[9]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the minimum inhibitory concentration (MIC) of this compound analogs against various fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Fungal Strains and Media:

  • Use clinically relevant fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).[10]
  • Prepare RPMI-1640 medium buffered with MOPS.

2. Inoculum Preparation:

  • Culture the fungal strains on appropriate agar plates.
  • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
  • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL.[10]

3. Compound Preparation and Plate Setup:

  • Prepare a stock solution of the this compound analog in DMSO.
  • Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.[10]
  • Add 100 µL of the fungal inoculum to each well.
  • Include a growth control (no compound) and a sterility control (no inoculum).

4. Incubation and MIC Determination:

  • Incubate the plates at 35°C for 24-48 hours.
  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the growth control, determined visually or by spectrophotometry.[10]
Table 2: Antifungal Activity of a this compound Analog
Compound IDFungal StrainMIC (µg/mL)Citation
C6 Candida albicansSignificantly superior to fluconazole[7][8]
6 other clinically susceptible strainsGood efficacy[7][8]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases. This compound derivatives have demonstrated anti-inflammatory properties, with a key mechanism being the inhibition of cyclooxygenase-2 (COX-2).[11]

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX enzymes, thereby reducing the production of prostaglandins.[11]

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol describes a widely used animal model to evaluate the in vivo anti-inflammatory activity of this compound analogs.

1. Animals:

  • Use male Wistar rats or Swiss albino mice.
  • Acclimate the animals for at least one week before the experiment.

2. Compound Administration:

  • Administer the test compound (this compound analog) orally or intraperitoneally at various doses.
  • Administer a positive control (e.g., indomethacin) and a vehicle control to separate groups of animals.

3. Induction of Inflammation:

  • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

4. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

5. Data Analysis:

  • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
  • Determine the dose-dependent anti-inflammatory effect of the test compound.

G Arachidonic_Acid Arachidonic_Acid COX2_Enzyme COX2_Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 2-Phenylpyrimidine_Analog 2-Phenylpyrimidine_Analog 2-Phenylpyrimidine_Analog->COX2_Enzyme Inhibits

Conclusion

The this compound scaffold represents a versatile and highly fruitful starting point for the development of novel therapeutics. Its derivatives have demonstrated potent and diverse biological activities, including anticancer, kinase inhibitory, antifungal, and anti-inflammatory effects. The insights into their mechanisms of action and the provided experimental protocols offer a solid foundation for researchers to design, synthesize, and evaluate new this compound analogs with enhanced potency, selectivity, and drug-like properties. Further exploration of this chemical space holds significant promise for addressing unmet medical needs across a spectrum of diseases.

References

  • Design and synthesis of this compound coumarin derivatives as anticancer agents. (URL: [Link])

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (URL: [Link])

  • Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. (URL: [Link])

  • Design, synthesis and evaluation of this compound derivatives as novel antifungal agents targeting CYP51. (URL: [Link])

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (URL: [Link])

  • Design, synthesis and evaluation of this compound derivatives as novel antifungal agents targeting CYP51. (URL: [Link])

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (URL: [Link])

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (URL: [Link])

  • Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. (URL: [Link])

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (URL: [Link])

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (URL: [Link])

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (URL: [Link])

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (URL: [Link])

  • Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. (URL: [Link])

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (URL: [Link])

  • Ceritinib. (URL: [Link])

  • In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. (URL: [Link])

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (URL: [Link])

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (URL: [Link])

  • Synergistic effects of Cyp51 isozyme-specific azole antifungal agents on fungi with multiple cyp51 isozyme genes. (URL: [Link])

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (URL: [Link])

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (URL: [Link])

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (URL: [Link])

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (URL: [Link])

  • The anticancer activity of the synthesized compounds against the NCI 60.... (URL: [Link])

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (URL: [Link])

  • Study reveals the underlying mechanism by which TKI cancer drugs cause inflammation. (URL: [Link])

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (URL: [Link])

  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. (URL: [Link])

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (URL: [Link])

  • Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. (URL: [Link])

  • Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols. (URL: [Link])

  • Targeting B-cell receptor signaling with BTK degraders to treat CLL. (URL: [Link])

  • (PDF) Synthesis And Biological Evaluation of Novel Pyrimidine Derivatives As Anti-Inflammatory Agents. (URL: [Link])

  • Inhibitors targeting Bruton's tyrosine kinase in cancers: drug development advances. (URL: [Link])

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (URL: [Link])

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (URL: [Link])

  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. (URL: [Link])

Sources

exploring the chemical space of 2-phenylpyrimidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemical Space Exploration of 2-Phenylpyrimidine Scaffolds

Executive Summary: The Privileged Scaffold

The this compound moiety represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its planar, electron-deficient heteroaromatic core serves as an ideal template for ATP-competitive kinase inhibition, antifungal CYP51 targeting, and PDE4 modulation.

This technical guide deconstructs the chemical space of this scaffold, moving beyond basic synthesis to explore the causality of binding interactions . We will examine how the 2-phenyl group functions as a hydrophobic anchor (often targeting the "gatekeeper" region in kinases) and provide a validated roadmap for synthesizing and optimizing these derivatives.

Structural Analysis: The Geometry of Inhibition

Before synthesis, one must understand the electronic and steric landscape of the core.

  • Electronic Deficit: The pyrimidine ring is significantly π-deficient due to the two electronegative nitrogen atoms.[1] This makes the C-4 and C-6 positions highly susceptible to nucleophilic aromatic substitution (

    
    ), a key feature for library generation.
    
  • The Hydrophobic Anchor (C-2): The phenyl ring at C-2 is not merely a substituent; it is the primary "anchor." In kinase inhibitors like Imatinib or specific BTK inhibitors, this phenyl group often engages in

    
     stacking or hydrophobic van der Waals interactions with the protein's ATP-binding pocket (specifically the hinge region or the hydrophobic back pocket).
    
  • Vector Analysis:

    • Vector A (C-2): Hydrophobic interaction / Gatekeeper selectivity.[1]

    • Vector B (C-4/C-6): Solubilizing groups / Hydrogen bond donors for hinge binding.[1]

    • Vector C (C-5): Steric modulation to twist the biaryl bond, potentially improving selectivity by inducing atropisomerism-like constraints.[1]

Synthetic Methodologies: Validated Workflows

We employ two primary strategies: De Novo Construction (for core modification) and Late-Stage Functionalization (for library expansion).[1]

Method A: De Novo Construction (Pinner/Condensation)

Best for: Creating the core scaffold when the 2-phenyl ring requires specific, sensitive substitutions that cannot survive cross-coupling.

Protocol:

  • Amidine Formation: React a substituted benzonitrile with ammonium chloride and stoichiometric sodium methoxide (NaOMe) in methanol.[1]

    • Critical Step: Ensure anhydrous conditions to prevent hydrolysis to the amide.[1]

  • Cyclocondensation: Condense the resulting benzamidine with a

    
    -dicarbonyl equivalent (e.g., diethyl malonate or a dimethylamino-enone).[1]
    
    • Conditions: Reflux in ethanol/NaOMe for 4–6 hours.

  • Chlorination (Activation): Treat the resulting hydroxypyrimidine with

    
     to generate the chloropyrimidine intermediate, activating positions 4 and 6 for nucleophilic attack.[1]
    
Method B: Late-Stage Functionalization (Suzuki-Miyaura)

Best for: Rapid SAR exploration of the phenyl ring using commercially available boronic acids.[1]

Protocol:

  • Reagents: 2-chloropyrimidine (1.0 equiv), Arylboronic acid (1.2 equiv).

  • Catalyst System:

    
     (5 mol%) or 
    
    
    
    for sterically hindered substrates.[1]
  • Base/Solvent:

    
     (2.0 equiv) in Toluene:Ethanol:Water (4:2:1).[1]
    
    • Why this solvent? The biphasic system ensures solubility of inorganic bases while protecting the catalyst.[1]

  • Conditions: Degas with

    
     for 10 mins (crucial to prevent homocoupling), then heat at 90°C for 12 hours.
    
Visualization: Synthetic Decision Tree

SyntheticWorkflow Start Target: this compound Decision Is the 2-Phenyl Ring Commercially Available? Start->Decision RouteA Method A: De Novo Condensation Decision->RouteA No (Complex Substitution) RouteB Method B: Suzuki Coupling Decision->RouteB Yes (Standard Aryl) StepA1 Benzonitrile + NH4Cl -> Amidine RouteA->StepA1 StepA2 Amidine + Diethyl Malonate (Cyclization) StepA1->StepA2 StepA3 POCl3 Chlorination (Activation) StepA2->StepA3 Final Functionalized Scaffold StepA3->Final StepB1 2-Chloropyrimidine Core RouteB->StepB1 StepB2 Pd-Catalyzed Cross Coupling (Boronic Acid) StepB1->StepB2 StepB2->Final

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and substitution complexity.

Medicinal Chemistry & SAR Logic

Case Study: Bruton’s Tyrosine Kinase (BTK) Inhibition

Recent literature highlights the efficacy of 2-phenylpyrimidines in targeting BTK, a critical kinase in B-cell malignancies.[2]

  • The Lead: Compound 11g (referenced in MedChemComm, 2018).

  • Mechanism: The pyrimidine core acts as the hinge binder.[1] The 2-phenyl group extends into the hydrophobic pocket.[1]

  • Optimization Vector:

    • 4-Position Substitution: Introduction of a 3-methyl phenylcarbamoyl moiety.[1][2]

    • Effect: This creates an additional hydrogen bond and steric lock, improving potency (

      
       against HL60 cells) compared to the parent scaffold.
      
    • Selectivity: The specific orientation of the 2-phenyl ring avoids steric clash with the "gatekeeper" residue (often Threonine or Methionine in kinases), a common failure point for promiscuous inhibitors.

Visualization: Structure-Activity Relationship (SAR) Map

SARMap Core Pyrimidine Core (Electron Deficient) Zone2 Pos 2: Hydrophobic Anchor (Phenyl Ring) Targets: Gatekeeper Residue Core->Zone2 Critical Binding Zone4 Pos 4: Solubilizing Tail (Amine/Ether) Targets: Solvent Front Core->Zone4 ADME Optimization Zone6 Pos 6: Selectivity Vector (Steric Bulk) Prevents Promiscuity Core->Zone6 Specificity Zone5 Pos 5: Electronic Tuning (F, Cl, CN) Modulates pKa Core->Zone5 Fine Tuning

Figure 2: SAR interaction map detailing the functional role of each position on the pyrimidine ring.

Biological Validation: The BTK Pathway

To validate the efficacy of a synthesized this compound library, one must interrogate the specific signaling pathway. For BTK inhibitors, the blockage prevents the phosphorylation of PLC


2, halting the calcium flux required for B-cell proliferation.
Experimental Protocol: Cellular Proliferation Assay (MTT)
  • Cell Lines: Raji (Burkitt's lymphoma) and Ramos (B-lymphocyte).[1]

  • Seeding:

    
     cells/well in 96-well plates.
    
  • Treatment: Incubate with compound (serial dilutions 0.1–100

    
    ) for 72 hours.
    
  • Readout: Add MTT reagent; measure absorbance at 570 nm.

  • Success Metric:

    
     warrants lead optimization.[1]
    
Visualization: BTK Signaling Cascade

BTKPathway Receptor BCR (B-Cell Receptor) Antigen Binding SYK SYK Kinase (Phosphorylation) Receptor->SYK BTK BTK (Target of this compound) SYK->BTK Activates PLCg2 PLCgamma2 BTK->PLCg2 Phosphorylates Inhibitor Inhibitor (e.g., Cmpd 11g) Inhibitor->BTK BLOCKS Calcium Ca2+ Release PLCg2->Calcium NFkB NF-kB Activation Calcium->NFkB Proliferation B-Cell Proliferation (Tumor Growth) NFkB->Proliferation

Figure 3: The B-Cell Receptor (BCR) signaling pathway, highlighting the specific intervention point of this compound inhibitors.

Quantitative Data Summary

Compound IDR2 SubstituentR4 SubstituentTargetIC50 (nM/µM)Mechanism
Imatinib Phenyl-benzamidePyridyl-pyrimidineBCR-Abl~100 nMType II Kinase Inhibitor
Cmpd 11g Phenyl3-methyl-phenylcarbamoylBTK3.66 µM (Cell)ATP Competitive
Cmpd C6 4-Cl-PhenylAzole-derivative tailCYP51< 1 µg/mL (MIC)Sterol Demethylase Inhibitor
PF-04691502 PhenylMethyl-pyridonePI3K/mTOR< 10 nMDual Inhibitor

References

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Source: MedChemComm (via NIH).[1] URL:[Link]1]

  • Design, synthesis and evaluation of this compound derivatives as novel antifungal agents targeting CYP51. Source: RSC Medicinal Chemistry.[1][3][4] URL:[Link]1]

  • Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Source: Current Medicinal Chemistry (PubMed).[1] URL:[Link]1]

  • Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors. Source: Bioorganic & Medicinal Chemistry Letters.[1] URL:[Link]1]

  • This compound (Chemical Properties & Spectral Data). Source: PubChem (NIH).[1] URL:[Link]1]

Sources

Theoretical Studies of 2-Phenylpyrimidine Conformation: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical analysis of the conformational landscape of 2-phenylpyrimidine. It is designed for researchers in computational chemistry and medicinal chemistry, focusing on the mechanistic drivers of conformation and their implications for drug design.

Executive Summary

The this compound scaffold is a privileged substructure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., Imatinib analogues). Unlike its carbocyclic analogue biphenyl, which adopts a twisted geometry to minimize steric clash, this compound exhibits a distinct conformational profile driven by specific intramolecular interactions.[1]

This guide details the theoretical framework required to analyze this conformation, utilizing Density Functional Theory (DFT) to quantify the delicate balance between


-conjugation and ortho-substituent effects. We provide a validated protocol for characterizing the torsional energy profile and rotational barriers essential for understanding binding affinity and entropy penalties in drug-target interactions.

Theoretical Framework: The Physics of Conformation

To accurately model this compound, one must understand the competing forces that dictate its topology. The potential energy surface (PES) along the inter-ring torsional angle (


) is governed by three primary terms:
Steric Repulsion vs. Attractive Interactions
  • Biphenyl (Reference): In biphenyl, the planar conformation (

    
    ) forces strong steric repulsion between the ortho-hydrogens of both rings (H
    
    
    
    H clash). This destabilization (~3.5 kcal/mol) forces the molecule to twist to
    
    
    .
  • This compound: The pyrimidine ring replaces the C-H bonds at the 1 and 3 positions with nitrogen lone pairs. In the planar conformation, the ortho-hydrogens of the phenyl ring align with the pyrimidine nitrogens.

    • Interaction: Instead of steric clash, this alignment creates two weak intramolecular hydrogen bonds (C-H

      
      N).
      
    • Result: These attractive electrostatic interactions, combined with the absence of H

      
      H repulsion, stabilize the planar conformation (
      
      
      
      )
      as the global minimum.
Electronic Conjugation ( - Overlap)

Resonance energy favors coplanarity to maximize orbital overlap between the phenyl


-system and the pyrimidine 

-deficient ring. In this compound, both steric (C-H

N attraction) and electronic factors favor planarity, creating a "stiff" rotational profile compared to the flexible biphenyl.

Computational Methodology

For high-fidelity conformational analysis, standard force fields often fail to capture the subtle n


 delocalization and dispersion effects. The following DFT protocol is recommended for high-accuracy results.
Level of Theory[2][3][4]
  • Functional: M06-2X or

    
    B97X-D .
    
    • Rationale: These functionals include dispersion corrections (essential for aromatic stacking and weak H-bonding) and perform well for barrier heights. B3LYP-D3(BJ) is a valid alternative but M06-2X is often superior for main-group thermochemistry.

  • Basis Set: def2-TZVP or 6-311++G(d,p) .

    • Rationale: Triple-

      
       quality is required to describe the electron density at the nitrogen lone pairs accurately. Diffuse functions (++ or def2) are critical if modeling anionic states or strong H-bonds.
      
Solvation Models
  • Model: SMD (Solvation Model based on Density).

  • Rationale: The C-H

    
    N interaction is electrostatic. High-dielectric solvents (e.g., water) shield this interaction, potentially softening the rotational barrier and allowing slight twisting compared to the gas phase.
    

Experimental Protocol: Step-by-Step Workflow

This protocol describes the generation of the Torsional Potential Energy Surface (PES).

Step 1: Conformer Generation & Pre-optimization
  • Generate the this compound structure.

  • Perform a coarse conformational search (e.g., using MMFF94) to identify local minima.

  • Note: Due to symmetry, the range

    
     to 
    
    
    
    is sufficient, but scanning
    
    
    to
    
    
    validates the symmetry.
Step 2: Relaxed PES Scan (DFT)

Perform a constrained optimization scanning the dihedral angle C(pyrimidine)-C(bridge)-C(bridge)-C(phenyl).

  • Scan Range:

    
     to 
    
    
    
    .
  • Step Size:

    
     (Refine to 
    
    
    
    near
    
    
    and
    
    
    for precise barrier heights).
  • Constraint: Fix the inter-ring torsion; allow all other degrees of freedom (bond lengths, angles) to relax.

Step 3: Frequency Analysis
  • Take the Global Minimum (likely

    
    ) and the Transition State (likely 
    
    
    
    ).
  • Run a full frequency calculation (Freq).

  • Validation:

    • Minima: 0 imaginary frequencies.

    • Transition State (

      
      ): Exactly 1 imaginary frequency (corresponding to the torsional mode).
      
Step 4: Data Extraction

Extract Electronic Energy (


) and Gibbs Free Energy (

). Calculate

(Rotational Barrier).[1][2]

Data Presentation & Visualization

Expected Thermodynamic Parameters

The following table summarizes typical DFT-calculated values (gas phase, M06-2X/def2-TZVP level) for the this compound scaffold compared to biphenyl.

ParameterBiphenylThis compoundMechanistic Driver
Global Minimum (

)
~44° (Twisted)0° (Planar) H

H Repulsion vs. C-H

N Attraction
Barrier at 0° (Planar) ~3.5 kcal/mol0.0 kcal/molSteric Clash (Biphenyl) vs. Stable (2-PP)
Barrier at 90° (Orthogonal) ~1.5 kcal/mol~4-5 kcal/mol Loss of Conjugation + Loss of H-bonds
Rotational Freedom High (Flexible)Low (Rigid)Double "Locking" Interaction
Mechanistic Logic Diagram

The following diagram illustrates the logical flow determining the conformation, generated using Graphviz.

ConformationLogic Scaffold This compound Scaffold Ortho_Int Ortho-Interactions Scaffold->Ortho_Int Conjugation Pi-Conjugation (Resonance) Scaffold->Conjugation H_N_Attr C-H...N Attraction (Electrostatic) Ortho_Int->H_N_Attr N(pym) vs H(ph) Steric_Free No H...H Steric Clash Ortho_Int->Steric_Free Absence of C-H Forces Net Force Vector H_N_Attr->Forces Favors 0° Steric_Free->Forces Allows 0° Conjugation->Forces Favors 0° Result Global Minimum: PLANAR (0°) Forces->Result Barrier Rotational Barrier (90°) High (~5 kcal/mol) Result->Barrier Breaking H-bonds & Resonance

Figure 1: Mechanistic drivers stabilizing the planar conformation of this compound.

Computational Workflow Diagram

Workflow Start Start: 2-PP Structure MM_Scan 1. Coarse MM Scan (Identify Minima) Start->MM_Scan DFT_Opt 2. DFT Optimization (M06-2X/def2-TZVP) MM_Scan->DFT_Opt Freq 3. Freq Calculation (Check Imaginary Freqs) DFT_Opt->Freq PES_Scan 4. Relaxed PES Scan (0° to 180°) Freq->PES_Scan Analysis 5. Boltzmann Analysis & Barrier Height PES_Scan->Analysis

Figure 2: Computational workflow for high-accuracy conformational analysis.

Applications in Drug Discovery[7][8]

Understanding this rigid, planar nature is critical for "Scaffold Hopping" and "Bioisosterism":

  • Entropy Penalty: Because this compound is naturally planar, it pays a lower entropic penalty when binding to flat kinase hinge regions compared to flexible biphenyl analogs. This often results in higher intrinsic potency.

  • Kinase Selectivity: The exposed nitrogen atoms in the planar form are perfectly positioned to accept hydrogen bonds from the kinase hinge region (e.g., Met318 in c-Abl).

  • Pre-organization: The intramolecular C-H

    
    N bond "pre-organizes" the molecule into the bioactive conformation, reducing the energy cost of binding (
    
    
    
    ).

References

  • Dobbs, K. D., & Sohlberg, K. (2006).[3] 2-Phenylpyridine: To Twist or Not To Twist? Journal of Chemical Theory and Computation. (Provides the foundational comparative physics for aryl-pyridine/pyrimidine systems).

  • Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: A Benchmark Study. Journal of Chemical Theory and Computation. (Benchmark for the carbocyclic reference system).

  • Fabbro, D., et al. (2002). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs.[4][5][6] Pharmacology & Therapeutics. (Contextualizes the scaffold in kinase inhibitor design).

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.[7][2][8] (Validation of the recommended functional).

Sources

2-Phenylpyrimidine: Thermal Properties and Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point and Boiling Point of 2-Phenylpyrimidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

This compound (CAS: 7431-45-0) is a critical heterocyclic scaffold utilized in the synthesis of agrochemicals, functional materials (OLEDs), and pharmaceutical agents (specifically CYP51 inhibitors).[2][3] Unlike many high-melting heteroaromatics, this compound presents as a low-melting solid (MP: 35–41 °C), a property that dictates specific handling protocols during purification and storage. This guide provides a rigorous analysis of its thermal profile, structural determinants, and experimental methodologies for its synthesis and characterization.[1][2]

Physicochemical Profile

The thermal behavior of this compound is defined by its planar, aromatic structure which lacks strong hydrogen-bond donors, resulting in a crystal lattice with relatively low cohesive energy.[1]

Table 1: Core Physicochemical Data
PropertyExperimental ValueConditions/Notes
Melting Point (MP) 35 – 41 °C Sharp transition; tends to supercool.[4]
Boiling Point (BP) 100 – 105 °C @ 5 mmHg (Reduced Pressure)
Boiling Point (Est.) ~260 – 270 °C@ 760 mmHg (Atmospheric)*
Physical State Solid / Crystalline MassWhite to off-white; liquefies easily.
Density 1.106 g/cm³Predicted at 20 °C.
LogP 1.8 – 2.1Lipophilic; soluble in organic solvents.[1]
Solubility HighDCM, EtOAc, MeOH, Toluene.[1][2]
Solubility Low / NegligibleWater.[1][5][6][7]

*Note: Atmospheric boiling point is estimated based on the structural analog 2-phenylpyridine (BP: 268 °C). Distillation at atmospheric pressure is not recommended due to potential thermal degradation.[1][2]

Structural Determinants of Thermal Properties[2]

The "Low-Melting" Phenomenon

Researchers often expect phenyl-substituted heterocycles to be high-melting solids. However, this compound melts near body temperature.[1] This is governed by three molecular factors:

  • Lack of Hydrogen Bonding: The molecule contains two nitrogen acceptors but zero hydrogen bond donors.[1] Unlike 2-hydroxypyrimidine (MP > 300 °C), there is no H-bond network to stabilize the lattice.

  • Rotational Freedom: The single bond connecting the phenyl and pyrimidine rings allows for torsional rotation (approx. 20–30° twist angle in solution), which disrupts efficient ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking in the solid state compared to fused ring systems like quinazoline.
  • Crystal Packing: The lattice relies on weak van der Waals forces and edge-to-face (T-shaped) aromatic interactions, which are easily overcome by thermal energy at ~39 °C.

Graphviz Visualization: Intermolecular Forces

The following diagram illustrates the competitive forces governing the phase transition.

G cluster_forces Lattice Destabilizers Mol This compound Molecule N_atoms N1/N3 Atoms (H-Bond Acceptors) Mol->N_atoms Electronic Features Phenyl Phenyl Ring (Lipophilic) Mol->Phenyl Steric Bulk Lattice Crystal Lattice (Solid State) N_atoms->Lattice Weak Dipole Interactions Phenyl->Lattice Pi-Pi Stacking (Inefficient) Melt Melt Phase (>39°C) Lattice->Melt Thermal Energy (Low Barrier) NoH Absence of H-Bond Donors NoH->Lattice Reduces Cohesive Energy Twist Inter-ring Torsion Twist->Lattice Disrupts Planarity

Caption: Structural factors contributing to the low melting point (39°C) of this compound. The lack of H-donors and torsional strain weaken the crystal lattice.

Experimental Determination & Handling

Melting Point Determination

Due to the low melting point, standard open-capillary methods can be prone to error if the heating rate is too fast.[1]

  • Protocol:

    • Pack the capillary with dry, pulverized sample (avoid solvent inclusions).[1]

    • Equilibrate the apparatus to 30 °C (5 °C below expected MP).

    • Ramp temperature at 1.0 °C/min .

    • Observation: Watch for the "sintering" point (droplet formation) at ~35 °C and the clear meniscus at ~39–41 °C.[1]

    • Troubleshooting: If the sample melts immediately upon insertion, the apparatus is too hot.[1] If the range is wide (>3 °C), the sample likely contains solvent residues (e.g., toluene from synthesis).[1][2]

Purification via Distillation

Because the compound is a solid at room temperature but boils at 100 °C (5 mmHg), Kugelrohr distillation or vacuum sublimation are the preferred purification methods over recrystallization.[1][2]

  • Vacuum Distillation Setup:

    • Pressure: < 5 mmHg (High vacuum essential).[1][2]

    • Bath Temp: 110–120 °C.[1]

    • Receiver: Cooled to 0 °C (Ice bath) to ensure rapid solidification of the distillate.

    • Warning: Ensure the condenser water is not too cold (< 20 °C is fine), or the product may crystallize inside the condenser, causing blockages.[1][2]

Synthetic Pathway & Quality Control

The industry-standard synthesis involves a Suzuki-Miyaura cross-coupling between 2-chloropyrimidine and phenylboronic acid. The melting point is the primary QC checkpoint.[1]

Synthesis Workflow

Synthesis SM1 2-Chloropyrimidine Reaction Reflux (90°C) 12-18 Hours SM1->Reaction SM2 Phenylboronic Acid SM2->Reaction Cat Pd(PPh3)4 (5 mol%) Na2CO3 (2 eq) Dioxane/H2O Cat->Reaction Workup Extraction (DCM) Concentration Reaction->Workup Crude Crude Oil/Solid Workup->Crude Purification Vacuum Distillation (100°C @ 5mmHg) Crude->Purification Final This compound (White Solid, MP 39°C) Purification->Final

Caption: Synthesis of this compound via Suzuki coupling. Purification by vacuum distillation is critical to achieve the sharp MP of 39°C.[1][2]

Impurity Profiling

Common impurities that depress the melting point include:

  • 2,4-Diphenylpyrimidine: A side product from over-arylation or scrambling.[1] MP: 62–65 °C. If the MP is higher than 41 °C, suspect this impurity.[1]

  • Homocoupling (Biphenyl): MP: 69 °C.[1][2]

  • Protodeboronation (Benzene): Removed during vacuum workup.[1][2]

Applications in Research

Pharmaceutical Scaffolds (CYP51 Inhibitors)

This compound serves as the hydrophobic "tail" in sterol 14ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


-demethylase (CYP51) inhibitors. The pyrimidine nitrogen atoms coordinate with the heme iron of the enzyme, while the phenyl group occupies the hydrophobic access channel.[2]
  • Design Consideration: The low melting point implies high lipophilicity and flexibility, aiding membrane permeability.[1]

Optoelectronics (OLEDs)

Used as an electron-transporting core. The thermal stability (resistance to decomposition) is good despite the low melting point.[2]

  • Requirement: Materials grade this compound for OLEDs typically requires sublimation purity (>99.9%) to prevent device failure.

References

  • PubChem. (2025).[1][4][8][9] this compound (Compound CID 593578).[9] National Library of Medicine.[1] Available at: [Link][2]

  • Gong, Y., et al. (2001).[1][2] Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Combinatorial Chemistry. (Confirming synthesis and side product MPs).

  • LookChem. (2025).[1] CAS 7431-45-0 Physical Properties. Available at: [Link][2]

Sources

Technical Guide: Spectroscopic Characterization of 2-Phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenylpyrimidine (CAS: 7431-45-0) represents a fundamental biaryl pharmacophore in medicinal chemistry, bridging an electron-deficient pyrimidine ring with an electron-rich phenyl group.[1] This structural duality creates a distinct "push-pull" electronic environment that is critical for π-stacking interactions in drug-target binding.[1]

This guide provides a rigorous spectroscopic analysis of this compound, synthesizing experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and data interpretations below are designed to serve as a primary reference for structural validation in synthetic workflows.

Part 1: Structural & Electronic Analysis

Before interpreting spectra, one must understand the molecule's symmetry and electronic distribution.

  • Symmetry: The molecule possesses effectively

    
     symmetry in solution (assuming rapid rotation around the C2-C1' bond). This simplifies the NMR signals, rendering the protons at positions 4/6 equivalent, as well as the ortho (2'/6') and meta (3'/5') protons on the phenyl ring.
    
  • Electronic Effects: The pyrimidine ring is highly electron-deficient (π-deficient) due to the two electronegative nitrogen atoms.[1] This exerts a strong deshielding effect on the attached phenyl ring, particularly at the ortho positions. Conversely, the pyrimidine protons (H-4, H-6) are significantly deshielded by the ring's own heteroatoms.

Part 2: Synthesis Protocol (Suzuki-Miyaura Coupling)

The most robust method for obtaining high-purity this compound for spectroscopic standards is the Suzuki-Miyaura cross-coupling of 2-chloropyrimidine with phenylboronic acid.[1]

Reagents:
  • Substrate: 2-Chloropyrimidine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Workflow Diagram

SynthesisWorkflow Start Reagent Prep (Degas Solvents) Mix Reaction Assembly (Ar Atmosphere) Start->Mix Heat Reflux (90-100°C, 12-16h) Mix->Heat Workup Workup (EtOAc Extraction) Heat->Workup Purify Purification (Flash Column) Workup->Purify Product This compound (White Solid, mp 37-41°C) Purify->Product

Caption: Optimized Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Part 3: Mass Spectrometry (EI-MS)

The Electron Impact (EI) mass spectrum of this compound is characterized by a stable molecular ion and a fragmentation pattern dominated by the cleavage of the pyrimidine ring.

Fragmentation Mechanism

The primary decay pathway involves the loss of HCN from the pyrimidine ring, a hallmark of nitrogen heterocycles.

  • Molecular Ion (

    
    ):  m/z 156.[1][2] The aromatic stability renders this the base peak (100% abundance).
    
  • Loss of HCN: The pyrimidine ring opens and ejects neutral HCN (27 Da), resulting in the cation at m/z 129.

  • Formation of Benzonitrile Cation: Further fragmentation or direct loss of the C

    
    H
    
    
    
    N fragment leads to the benzonitrile cation [Ph-CN]
    
    
    at m/z 103.[1]
  • Phenyl Cation: Final degradation yields the phenyl cation [C

    
    H
    
    
    
    ]
    
    
    at m/z 77/76.[1]
Key Ions Table
m/z (Mass-to-Charge)Relative Abundance (%)Ion IdentityFragment Structure
156 100 (Base Peak)

Molecular Ion (C

H

N

)
129 ~10-15

Loss of HCN from pyrimidine
103 ~60-70

Benzonitrile cation
76/77 ~15-20

Phenyl cation
51 ~10

Ring opening fragment
Fragmentation Pathway Diagram

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 156 (C10H8N2) Frag1 [M - HCN]+ m/z 129 (C9H7N) M_Ion->Frag1 - HCN (27) Frag2 Benzonitrile Cation m/z 103 (C7H5N) M_Ion->Frag2 Direct Path Frag1->Frag2 - C2H2 (26) Frag3 Phenyl Cation m/z 77 (C6H5) Frag2->Frag3 - CN / Ring Break

Caption: Primary electron impact fragmentation pathways for this compound.

Part 4: Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the aromatic C-H stretches and the characteristic "breathing" modes of the pyrimidine and phenyl rings.

Diagnostic Bands
Wavenumber (cm

)
IntensityAssignmentNotes
3030 - 3080 Weak

Aromatic C-H stretching.[1]
1560 - 1580 Strong

Pyrimidine ring stretch.[1]
1420 - 1480 Medium

Skeletal ring vibrations.
990 - 1000 MediumRing BreathingCharacteristic of mono-substituted phenyl.
740 - 750 Strong

Ortho-substitution pattern (phenyl).[1]
690 Strong

Mono-substituted benzene ring deformation.[1]

Part 5: Nuclear Magnetic Resonance (NMR)

NMR data is the gold standard for purity assessment.[1] The following data is calibrated for CDCl


 at 298 K.
H NMR (Proton) Data

Solvent: CDCl


 | Reference: TMS (0.00 ppm)

The spectrum exhibits a classic pattern for a 2-substituted pyrimidine. The pyrimidine protons are split into a doublet (H-4/6) and a triplet (H-5).[1] The phenyl protons show the characteristic deshielding of the ortho position due to the adjacent nitrogen heterocycle.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constant (

)
8.82 Doublet (d)2HPyrimidine H-4, H-6

Hz
8.45 - 8.50 Multiplet (m)2HPhenyl H-2', H-6' (Ortho)-
7.45 - 7.55 Multiplet (m)3HPhenyl H-3',4',5' (Meta/Para)-
7.18 Triplet (t)1HPyrimidine H-5

Hz

Interpretation:

  • H-4/6 (8.82 ppm): These are the most deshielded protons due to their proximity to the electronegative nitrogen atoms in the pyrimidine ring.

  • H-2'/6' (8.45 ppm): The phenyl ortho protons are significantly downfield compared to standard benzene (7.36 ppm) due to the anisotropic effect of the pyrimidine ring and the electron-withdrawing nature of the C=N bond.

C NMR (Carbon) Data

Solvent: CDCl


 | Reference: CDCl

triplet (77.16 ppm)
Chemical Shift (

, ppm)
Carbon TypeAssignmentElectronic Environment
164.6 Quaternary (C

)
Pyrimidine C-2Ipso to two nitrogens; highly deshielded.[1]
157.2 Methine (CH)Pyrimidine C-4, C-6Adjacent to nitrogen.[1]
137.5 Quaternary (C

)
Phenyl C-1'Ipso carbon linking the rings.[1]
130.8 Methine (CH)Phenyl C-4' (Para)Typical aromatic range.[1]
128.6 Methine (CH)Phenyl C-3', C-5' (Meta)Typical aromatic range.
128.1 Methine (CH)Phenyl C-2', C-6' (Ortho)Typical aromatic range.
119.2 Methine (CH)Pyrimidine C-5Most shielded carbon on the heterocycle.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 593578, this compound.[1] Retrieved from [Link]

  • MassBank of North America. Mass Spectrum of this compound (JP002045).[1] Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3][4] J. Org.[1][3] Chem. 62, 7512–7515.[1] (Used for solvent calibration standards).[1]

  • SDBS. Spectral Database for Organic Compounds, SDBS.[1] National Institute of Advanced Industrial Science and Technology (AIST), Japan. (General reference for pyrimidine ring frequencies).

Sources

The 2-Phenylpyrimidine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Power of Privileged Scaffolds

In the intricate world of drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of potent and selective therapeutic agents. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets, offering a versatile foundation for the design of novel drugs across a spectrum of diseases. The 2-phenylpyrimidine core stands as a testament to this principle, having proven itself as a remarkably successful scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of bioactive molecules, from targeted cancer therapies to novel anti-infective and anti-inflammatory agents. This guide provides a comprehensive technical overview of the this compound scaffold, delving into its synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern its therapeutic potential.

Synthetic Strategies: Constructing the this compound Core

The versatility of the this compound scaffold is matched by the variety of synthetic routes available for its construction. The choice of a particular synthetic strategy is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Classical Kondensation Reactions

A foundational approach to the this compound core involves the condensation of a substituted benzamidine with a 1,3-dicarbonyl compound or its equivalent. This method, while traditional, remains a robust and straightforward route for accessing a range of derivatives.

Modern Cross-Coupling Methodologies

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, and the this compound scaffold is no exception.[1][2] Methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions offer efficient and highly adaptable means to forge the crucial carbon-carbon and carbon-nitrogen bonds, respectively, that define this scaffold.[1] These reactions are pivotal for creating the complex molecular architectures found in numerous bioactive compounds.[1]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling for this compound Synthesis

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloropyrimidine (1.0 mmol), the desired phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 mmol).

  • Solvent Addition: Add a suitable solvent system, commonly a mixture of toluene and ethanol (e.g., 4:1 ratio, 5 mL).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

Multicomponent Reactions (MCRs)

For rapid and efficient access to structurally diverse this compound libraries, multicomponent reactions (MCRs) present an attractive strategy.[3][4][5] These one-pot reactions combine three or more starting materials to generate complex products in a single step, minimizing waste and purification efforts.[4]

G cluster_synthesis General Synthetic Workflow for this compound Derivatives Start Starting Materials (e.g., Pyrimidine Precursor, Phenylboronic Acid) Reaction Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) or Multicomponent Reaction Start->Reaction Intermediate Crude this compound Derivative Reaction->Intermediate Purification Purification (e.g., Column Chromatography, Recrystallization) Intermediate->Purification Product Pure this compound Derivative Purification->Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

A Privileged Scaffold in Diverse Therapeutic Arenas

The true power of the this compound scaffold lies in its remarkable ability to serve as a foundation for drugs targeting a wide range of diseases.

Oncology: A Cornerstone of Targeted Cancer Therapy

The this compound core is arguably most celebrated for its role in the development of kinase inhibitors for cancer treatment.[6][7]

Bruton's Tyrosine Kinase (BTK) Inhibitors: In the realm of B-cell malignancies, the this compound scaffold has been instrumental in the design of potent BTK inhibitors. Ibrutinib, a landmark drug for the treatment of chronic lymphocytic leukemia (CLL) and other B-cell cancers, features this core structure. By targeting BTK, a key component of the B-cell receptor (BCR) signaling pathway, these inhibitors disrupt the survival and proliferation of malignant B-cells.

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib (this compound Scaffold) Ibrutinib->BTK Inhibition

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib.

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The this compound scaffold is also a key feature in several EGFR inhibitors used in the treatment of non-small cell lung cancer (NSCLC). Osimertinib, a third-generation EGFR tyrosine kinase inhibitor, effectively targets both activating EGFR mutations and the T790M resistance mutation.

Clinical Snapshot: Ibrutinib and Osimertinib

DrugTargetIndicationKey Clinical Outcomes
Ibrutinib BTKChronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL)Significant improvements in progression-free survival (PFS) and overall survival (OS) in patients with CLL.[8] In a 30-month follow-up of a real-world study, the PFS rate was 52% and the OS rate was 63%.[9]
Osimertinib EGFRNon-Small Cell Lung Cancer (NSCLC) with EGFR mutationsDemonstrated a statistically significant improvement in PFS compared to placebo in patients with locally advanced, unresectable stage III NSCLC.[10] The median PFS was 39.1 months in the osimertinib arm versus 5.6 months in the placebo arm.[10]
Anti-Infective Agents: Combating Fungal Pathogens

The this compound scaffold has emerged as a promising framework for the development of novel antifungal agents. These compounds often target lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4][11] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[11] A series of novel phenylpyrimidine CYP51 inhibitors demonstrated good efficacy against several clinically relevant fungal strains, in some cases superior to the first-line drug fluconazole.[11]

Anti-Inflammatory Applications: Targeting COX-2

Recent research has highlighted the potential of this compound derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[12] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds may offer a safer anti-inflammatory profile with a reduced risk of gastrointestinal side effects. Certain pyrimidine derivatives have shown high selectivity towards COX-2, with potency comparable to the established drug meloxicam.[12]

Neurodegenerative Disorders: A Scaffold for Multi-Targeted Ligands

The multifactorial nature of neurodegenerative diseases like Alzheimer's has spurred the development of multi-target-directed ligands, and the this compound scaffold is proving to be a valuable platform in this endeavor.[13][14] Researchers have designed and synthesized phenyl-styryl-pyrimidine derivatives that exhibit inhibitory activity against acetylcholinesterase (AChE), monoamine oxidase (MAO-B), and β-amyloid aggregation, all of which are implicated in the pathology of Alzheimer's disease.[13] One study identified a phenylsulfonyl-pyrimidine derivative as a potent inhibitor of both human AChE (IC₅₀ = 47.33 nM) and BChE (IC₅₀ = 159.43 nM), which also demonstrated neuroprotective effects.[14]

Structure-Activity Relationships (SAR): Guiding the Design of Potent Derivatives

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and phenyl rings. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

For Kinase Inhibitors:

  • Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can significantly influence binding affinity and selectivity. For instance, in a series of 2,4,5-trisubstituted pyrimidine CDK inhibitors, specific substitution patterns led to enhanced selectivity for CDK9.[15]

  • Groups at the 4- and 5-Positions of the Pyrimidine Ring: Modifications at these positions are critical for modulating kinase selectivity and overall potency. A review of fused pyrimidine systems as EGFR inhibitors highlights the importance of the nature of the fused ring and its substituents in determining activity.[7]

For Antifungal Agents:

  • Side Chain Modifications: In the development of CYP51 inhibitors, the addition of a pyrimidine portion to the hydrophobic side chain was found to improve antifungal activity.[11]

For Anti-Alzheimer's Agents:

  • Multi-Target Optimization: In the design of multi-target ligands for Alzheimer's disease, the presence of electron-donating groups (e.g., methoxy) combined with electron-withdrawing groups (e.g., chlorine) on the phenyl ring of a phenylsulfonyl-pyrimidine derivative resulted in high potency against both AChE and BChE.[14]

Conclusion: A Scaffold with a Bright Future

The this compound core has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility, coupled with its ability to serve as a platform for the development of drugs targeting a diverse range of biological targets, underscores its enduring value. From life-saving cancer therapies to promising new treatments for fungal infections, inflammatory disorders, and neurodegenerative diseases, the this compound scaffold continues to be a source of inspiration and innovation for drug discovery scientists. As our understanding of disease biology deepens and synthetic methodologies evolve, we can anticipate that this remarkable molecular framework will continue to play a pivotal role in the development of the next generation of medicines.

References

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2026, January 24). Bioengineer.org. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). RSC Publishing. [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021, April 23). YouTube. [Link]

  • Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., Liu, R., Liu, R., Zhao, D., & Cheng, M. (2024). Design, synthesis and evaluation of this compound derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492-506. [Link]

  • Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. (n.d.). MDPI. [Link]

  • Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. (n.d.). PMC. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI. [Link]

  • A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. (2025, August 7). ResearchGate. [Link]

  • Final results on effectiveness and safety of Ibrutinib in patients with chronic lymphocytic leukemia from the non-interventional FIRE study. (2024, March 6). PubMed Central. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). RSC Publishing. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). ACS Publications. [Link]

  • TAGRISSO® (osimertinib) plus chemotherapy demonstrated a median overall survival of nearly four years, the longest benefit ever reported in a global Phase III trial in EGFR-mutated advanced lung cancer. (2025, September 7). AstraZeneca US. [Link]

  • Phenylstyrylpyrimidine derivatives as potential multipotent therapeutics for Alzheimer's disease. (2024, July 13). PubMed. [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (n.d.). PubMed. [Link]

  • A Study of Osimertinib With or Without Chemotherapy as 1st Line Treatment in Patients With Mutated Epidermal Growth Factor Receptor Non-Small Cell Lung Cancer (FLAURA2). (n.d.). ClinicalTrials.gov. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). RSC Publishing. [Link]

  • Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. (n.d.). MDPI. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (n.d.). ACS Publications. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 9). ACS Omega. [Link]

  • The impact of ibrutinib dose intensity on clinical outcomes of patients with CLL: EVIdeNCE study. (2025, September 13). VJHemOnc. [Link]

  • Phenylstyrylpyrimidine derivatives as potential multipotent therapeutics for Alzheimer's disease. (n.d.). ResearchGate. [Link]

  • Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (n.d.). ResearchGate. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). MDPI. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers. [Link]

  • IC 50 (COX-1) and IC 50 (COX-2) values for compound 3a. (n.d.). ResearchGate. [Link]

  • Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies. (2024, February 21). PubMed. [Link]

  • A Phase II Trial of Osimertinib as the First-Line Treatment of Non–Small Cell Lung Cancer Harboring Activating EGFR Mutations in Circulating Tumor DNA: LiquidLung-O-Cohort 1. (n.d.). PubMed Central. [Link]

  • Acalabrutinib Versus Ibrutinib in Previously Treated Chronic Lymphocytic Leukemia: Results of the First Randomized Phase III Trial. (2021, July 26). ASCO Publications. [Link]

  • FDA approves osimertinib for locally advanced, unresectable (stage III) non-small cell lung cancer following chemoradiation therapy. (2024, September 25). FDA. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024, October 13). PubMed. [Link]

  • Long-term real-world results of ibrutinib therapy in patients with relapsed or refractory chronic lymphocytic leukemia: 30-month follow up of the Swedish compassionate use cohort. (n.d.). NIH. [Link]

  • Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. (2025, August 7). ResearchGate. [Link]

  • Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. (n.d.). PubMed. [Link]

  • Real-World Study Shows Patients Treated with IMBRUVICA® (ibrutinib) Were Less Likely to Initiate a Next-Line Treatment than Patients on Acalabrutinib in First-line Chronic Lymphocytic Leukemia. (2022, December 12). PR Newswire. [Link]

  • Overall-survival analysis of ADAURA: osimertinib in resected EGFRm stage IB-IIIA NSCLC. (2023, June 19). Vimeo. [Link]

Sources

Electronic and Steric Effects of Substituents on 2-Phenylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 2-phenylpyrimidine scaffold, focusing on how substituent selection modulates electronic structure, conformational dynamics, and functional reactivity.

Executive Summary

The this compound moiety is a privileged biaryl scaffold bridging medicinal chemistry and optoelectronics. Its utility stems from the distinct electronic bias between the electron-deficient pyrimidine ring (


-deficient) and the tunable phenyl ring (

-rich). This guide details how specific substituents perturb this equilibrium, altering HOMO-LUMO gaps , pKa , torsion angles , and ligand field strength in organometallic complexes.

Structural & Electronic Fundamentals

The Biaryl Interface

Unlike biphenyl, this compound possesses an intrinsic dipole moment directed toward the pyrimidine nitrogens. The C2-C1' bond connects two aromatic systems with opposing electronic demands.

  • Pyrimidine Ring: Acts as an electron-withdrawing group (EWG) and a proton acceptor (Lewis base).

  • Phenyl Ring: Acts as a donor or acceptor depending on substitution, modulating the electron density available to the pyrimidine nitrogens.

Electronic Effects (Hammett & Frontier Orbitals)

Substituents on the phenyl ring transmit electronic effects via induction (


-bonds) and resonance (

-system). These effects are critical for tuning the HOMO-LUMO gap (

), particularly for OLED emitters (e.g., Iridium(III) complexes).
Substituent TypeExampleEffect on HOMOEffect on LUMONet

Impact
Application
Strong EDG

,

Raises significantly Raises slightlyDecreases (Red Shift) Hole Transport / Red Emitters
Weak EDG/Neutral

,

BaselineBaselineBaselineReference Standards
Weak EWG

,

Lowers slightlyLowers slightlyMinimal ChangeTuning Solubility/Metabolism
Strong EWG

,

,

LowersLowers significantly *Decreases (Red Shift)Electron Transport / Stability

*> Note: While EWGs stabilize the HOMO, they often stabilize the LUMO (localized on the electron-deficient pyrimidine) even more, leading to a net reduction in band gap in certain charge-transfer (CT) systems.

Acid-Base Properties (pKa)

The unsubstituted this compound is a very weak base (


). Protonation occurs at the pyrimidine nitrogen.
  • Para-EDGs (e.g., 4'-OMe): Increase basicity by stabilizing the conjugate acid via resonance donation.

  • Para-EWGs (e.g., 4'-CF3): Decrease basicity, rendering the nitrogens non-nucleophilic.

Steric & Conformational Dynamics

The "Ortho Effect" and Torsion Angles

The degree of conjugation between the two rings is governed by the dihedral angle (


).
  • Unsubstituted (

    
    ):  Not planar. Steric repulsion between Pyrimidine-H(6) and Phenyl-H(2') induces a twist of 
    
    
    
    .
  • Ortho-Substituted (

    
    ):  Drastically increases torsion to 
    
    
    
    , breaking conjugation. This "decoupling" prevents electronic communication between the rings but can lock the molecule into a bioactive conformation (atropisomerism).
Visualization of Conformational Locking

The following diagram illustrates how steric bulk forces the phenyl ring out of plane, impacting both biological fit and fluorescence quenching.

Conformation Planar Planar/Low Twist (R = H) High Conjugation Steric Steric Clash (H vs Substituent) Planar->Steric Add Ortho Group Twisted Orthogonal Twist (R = Me, t-Bu) Broken Conjugation Steric->Twisted Relieve Strain Outcome Applications: 1. Blue Shift (OLED) 2. CYP51 Selectivity (MedChem) Twisted->Outcome Functional Consequence

Figure 1: Logic flow of steric-induced conformational restriction (The Ortho Effect).

Experimental Protocols

Synthesis: Optimized Suzuki-Miyaura Coupling

The most robust method for constructing the this compound scaffold is the palladium-catalyzed cross-coupling of 2-chloropyrimidine with arylboronic acids.

Reaction Scheme:



Step-by-Step Protocol:

  • Reagents: Charge a reaction vial with 2-chloropyrimidine (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Note: Water is essential for the transmetallation step.

  • Catalyst: Add

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates) under an inert Argon atmosphere.
  • Heating: Seal and heat to 90°C for 12–16 hours. (Microwave: 120°C for 20 mins).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Workflow Visualization

Suzuki Start Reagents: 2-Cl-Pyrimidine + Ar-B(OH)2 Base: Na2CO3 Cat Catalyst Addition: Pd(PPh3)4 (5 mol%) Inert Atmosphere (Ar) Start->Cat Cycle Catalytic Cycle: 1. Oxidative Addition 2. Transmetallation (Rate Limiting) 3. Reductive Elimination Cat->Cycle Heat (90°C) Product Isolated Product: This compound Derivative Cycle->Product Workup & Purification

Figure 2: Optimized Suzuki-Miyaura coupling workflow for this compound synthesis.

Applications & Case Studies

Medicinal Chemistry: CYP51 Inhibitors

In antifungal drug design, the this compound scaffold often replaces the triazole core.[1]

  • Challenge: The binding pocket of CYP51 is narrow.

  • Solution: Introducing an ortho-fluorine atom on the phenyl ring.

    • Steric: Small enough to permit binding but large enough to restrict free rotation, reducing the entropic penalty of binding.

    • Electronic: The C-F bond can engage in favorable dipole interactions with protein residues (e.g., Tyr/Ser).

Materials Science: Iridium(III) Emitters for OLEDs

Iridium complexes, such as ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 (ppy = 2-phenylpyridine/pyrimidine), are standard phosphorescent emitters.
  • Color Tuning:

    • Fluorine (EWG) at C4' (phenyl): Stabilizes the HOMO more than the LUMO, leading to a Blue Shift (Hypsochromic).

    • Methyl (EDG) at C4' (phenyl): Destabilizes the HOMO, leading to a Red Shift (Bathochromic).

  • Efficiency: Steric bulk (e.g., mesityl instead of phenyl) prevents "concentration quenching" (aggregation) in the solid state, preserving high quantum yields.

References

  • Electronic Properties & HOMO-LUMO Gaps

    • Theoretical Study of Substituent Effects on Electronic and Structural Properties. SID.ir. Link

  • OLED Substituent Effects

    • Substituent effects of iridium complexes for highly efficient red OLEDs.[2] ResearchGate.[3] Link

  • Synthesis (Suzuki Coupling)

    • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[4] MDPI. Link

  • Conformational Restriction (MedChem)

    • Design, synthesis and evaluation of this compound derivatives as novel antifungal agents. RSC Advances. Link

  • pKa & Physical Properties

    • This compound Computed Properties. PubChem.[5] Link

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 2-Phenylpyrimidine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 2-phenylpyrimidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for numerous kinase inhibitors (e.g., Imatinib analogs) and antifungal agents. While the Suzuki-Miyaura coupling is the standard method for its synthesis, the reaction is frequently complicated by the unique electronic properties of the pyrimidine ring.

The Core Challenge: The 1,3-diazine (pyrimidine) system is highly electron-deficient. While this theoretically facilitates oxidative addition at the C2 position, the presence of two nitrogen atoms creates a "catalyst sink," where the lone pairs coordinate to the Palladium center, poisoning the active catalyst. Furthermore, the C2 position is susceptible to nucleophilic aromatic substitution (


) by hydroxide ions in aqueous base, leading to the formation of the inactive pyrimidin-2-one byproduct.

The Solution: This guide provides a robust, field-validated protocol using Pd(dppf)Cl₂ as the catalyst. The bidentate ferrocenyl ligand prevents the formation of stable bis-pyrimidine-palladium complexes, maintaining the catalyst in the active cycle. We utilize a 2-chloropyrimidine + phenylboronic acid disconnection to avoid the rapid protodeboronation associated with 2-pyridyl/pyrimidyl boronic acids.

Mechanistic Insight & Pathway Visualization

Understanding the catalytic cycle is crucial for troubleshooting. The diagram below illustrates the standard cycle alongside the critical "off-cycle" inhibitory pathway caused by nitrogen coordination.

SuzukiMechanism Start Pre-Catalyst Pd(dppf)Cl2 ActiveCat Active Species Pd(0)L2 Start->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd(II)-Cl) ActiveCat->OxAdd + 2-Cl-Pyrimidine Poison Catalyst Poisoning (Pd-N Coordination) ActiveCat->Poison N-Lone Pair Coordination TransMet Transmetallation (Ar-Pd(II)-Ph) OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration Product This compound RedElim->Product Poison->ActiveCat Heat/Steric Bulk Substrate 2-Chloropyrimidine Substrate->OxAdd Boronic Phenylboronic Acid + Base (OH-) Boronic->TransMet

Figure 1: Catalytic cycle highlighting the competitive nitrogen coordination (poisoning) pathway common in diazine couplings.

Experimental Protocols

Method A: The "Gold Standard" Batch Protocol

Recommended for scale-up (1g - 100g) and high reproducibility.

Reagents:

  • Substrate: 2-Chloropyrimidine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2][3] · CH₂Cl₂ (3 mol%)

  • Base: Na₂CO₂ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)

Step-by-Step Procedure:

  • Vessel Prep: Charge a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Degassing (Critical): Add 1,4-Dioxane and the 2M Na₂CO₃ solution. Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen promotes homocoupling of the boronic acid.[3][4]

  • Reagent Addition: Add 2-chloropyrimidine and phenylboronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂.[2][3][5] The solution typically turns an orange/red color.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1) or LCMS. 2-Chloropyrimidine is volatile; ensure the condenser is efficient.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (SiO₂).

    • Eluent: Gradient 0% → 20% Ethyl Acetate in Hexanes.

Method B: Rapid Microwave Protocol

Recommended for library synthesis and screening (10mg - 200mg).

Reagents:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[3]

  • Base: K₃PO₄ (3.0 equiv, solid)

  • Solvent: DME / Water (4:1 ratio)

Procedure:

  • Combine all reagents in a microwave-safe vial.

  • Seal and purge headspace with Argon for 2 minutes.

  • Irradiate at 120°C for 20 minutes (High Absorption setting).

  • Filter through a Celite plug and concentrate for purification.

Data Summary & Optimization Matrix

The following table summarizes the optimization of reaction parameters for the this compound synthesis.

ParameterVariationOutcomeRecommendation
Leaving Group 2-BromopyrimidineHigh reactivity, but unstable storage.Use for difficult aryl partners only.
2-Chloropyrimidine Stable, cheaper, slightly slower. Standard Choice.
Catalyst Pd(PPh₃)₄Good, but sensitive to air/oxidation.Use in glovebox or microwave.
Pd(dppf)Cl₂ Excellent stability, resists N-poisoning. Standard Choice.
Pd(OAc)₂ + S-PhosHigh activity for sterically hindered aryls.Use if phenyl ring is ortho-substituted.
Base K₂CO₃ / Na₂CO₃Standard reactivity.First line choice.
Cs₂CO₃Higher solubility, faster reaction.Use if reaction stalls.
Solvent DMFHigh boiling point, difficult removal.Avoid if possible.[3][6]
1,4-Dioxane Good solubility, easy workup. Standard Choice.

Troubleshooting & Self-Validation System

Use this logic flow to diagnose low yields.

Troubleshooting Problem Low Yield / No Product Check1 Is SM remaining? Problem->Check1 Check2 Is Boronic Acid remaining? Check1->Check2 Yes Sol3 Hydrolysis of Chloride. Reduce water ratio or lower temp. Check1->Sol3 No (SM consumed, no prod) Sol1 Catalyst Poisoning. Switch to Pd(dppf)Cl2 or increase temp. Check2->Sol1 Yes (Both SM/Boronic present) Sol2 Protodeboronation. Use anhydrous base (K3PO4) or add excess boronic acid. Check2->Sol2 No (Boronic gone, SM remains) Sol4 Oxidative Homocoupling. Degas solvents longer. Check2->Sol4 Biphenyl byproduct observed

Figure 2: Diagnostic logic tree for reaction failure analysis.

Key Troubleshooting Notes:
  • The "Black Precipitate" Indicator: If the reaction mixture turns black (Pd-black precipitation) immediately upon heating, the ligand is dissociating. Switch to a bidentate ligand like dppf or dppe.

  • Hydrolysis: If you observe a peak at M+ = 96 (pyrimidin-2-one) in LCMS, the hydroxide concentration is too high. Switch to mild bases like K₃PO₄ or use a biphasic system (Toluene/Water) to keep the hydroxide in the aqueous layer.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon. (Foundational text on heteroaryl coupling challenges).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

Sources

High-Efficiency Palladium-Catalyzed Synthesis of 2-Phenylpyrimidine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2PP-04

Executive Summary

The 2-phenylpyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in numerous kinase inhibitors (e.g., Imatinib analogues), antifungal agents, and agrochemicals. While the pyrimidine ring is electron-deficient, making the 2-position susceptible to nucleophilic aromatic substitution (


), the formation of Carbon-Carbon bonds at this position via transition-metal catalysis offers superior regiocontrol and functional group tolerance.

This Application Note details the optimized protocol for the synthesis of this compound using Palladium-catalyzed Suzuki-Miyaura cross-coupling. Unlike generic protocols, this guide addresses the specific electronic challenges of 2-halopyrimidines—namely, their propensity for sluggish oxidative addition and the competitive protodeboronation of phenylboronic acid.

Mechanistic Insight & Experimental Logic

The Heteroaryl Challenge

Synthesizing 2-substituted pyrimidines via Pd-catalysis presents a unique challenge compared to standard aryl-aryl couplings:

  • Electronic Deactivation: The nitrogen atoms in the pyrimidine ring withdraw electron density, making the C-Cl bond at the 2-position activated for

    
     but potentially less reactive toward oxidative addition with electron-poor palladium species.
    
  • Coordination Interference: The pyrimidine nitrogens can coordinate to the Pd center, displacing phosphine ligands and poisoning the catalyst (forming stable "Pd-sink" complexes).

  • Protodeboronation: Heteroaryl couplings often require higher temperatures or stronger bases, conditions that accelerate the hydrolysis of the phenylboronic acid coupling partner before the transmetallation step can occur.

The Catalytic Solution

To overcome these barriers, this protocol utilizes a Pd(0)/Phosphine system.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ]
    is selected as the robust "workhorse" catalyst. For more challenging substrates, bulky, electron-rich ligands (like XPhos or SPhos) are recommended to facilitate oxidative addition and prevent catalyst poisoning.
  • Base: Sodium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    provides the necessary activation of the boronic acid to the boronate species without inducing rapid decomposition.
  • Solvent: A biphasic system (Dioxane/Water or DME/Water) is critical. Water is required to dissolve the inorganic base and facilitate the formation of the reactive hydroxo- or alkoxy-palladium species.

Visualization: The Catalytic Cycle

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where catalyst poisoning or substrate decomposition typically occurs.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + 2-Chloropyrimidine PdII_Int Pd(II)-Cl Complex OxAdd->PdII_Int TransMet Transmetallation PdII_Int->TransMet + Activated Boronate Poison Catalyst Poisoning (N-coordination) PdII_Int->Poison If Ligand Weak BaseStep Base Activation (Formation of Boronate) BaseStep->TransMet Decomp Protodeboronation (Boronic Acid Loss) BaseStep->Decomp High Temp/Long Time RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - this compound

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 2-chloropyrimidine. Note the competition between productive transmetallation and catalyst poisoning.

Standard Operating Procedure (SOP)

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1]RoleCritical Quality Attribute
2-Chloropyrimidine 114.531.0SubstrateHygroscopic; store in desiccator.
Phenylboronic Acid 121.931.2 - 1.5Coupling PartnerExcess required to account for protodeboronation.
Pd(PPh

)

1155.560.05 (5 mol%)CatalystMust be bright yellow. If orange/brown, it is oxidized.
Na

CO

105.992.0BaseUse anhydrous; prepare 2M aqueous solution fresh.
1,4-Dioxane 88.11N/ASolventDegassed (sparged with Argon/N2).
Water 18.02N/ACo-SolventDegassed.
Step-by-Step Protocol

Step 1: Reaction Setup (Inert Atmosphere)

  • Oven-dry a 50 mL round-bottom flask (RBF) or Schlenk tube containing a magnetic stir bar.

  • Cool under a stream of Argon or Nitrogen.

  • Charge the flask with 2-Chloropyrimidine (1.0 mmol, 115 mg) and Phenylboronic acid (1.2 mmol, 146 mg).

  • Crucial Step: Add Pd(PPh

    
    )
    
    
    
    (0.05 mmol, 58 mg) last to minimize air exposure.
  • Seal the flask with a rubber septum.

Step 2: Solvent Addition & Degassing

  • Via syringe, add 1,4-Dioxane (4 mL) and 2M Na

    
    CO
    
    
    
    solution
    (1 mL).
    • Note: The biphasic ratio is typically 4:1 or 3:1 organic:aqueous.

  • Degas the mixture: Insert a long needle connected to an Argon line into the solution and a short vent needle. Bubble Argon through the liquid for 10–15 minutes.

    • Why? Oxygen causes homocoupling of phenylboronic acid (forming biphenyl) and oxidizes the phosphine ligands.

Step 3: Reaction

  • Equip the flask with a reflux condenser (if using RBF) under positive Argon pressure.

  • Heat the reaction mixture to 90–100 °C (reflux) for 12–16 hours.

  • Monitor reaction progress via TLC (System: 20% EtOAc in Hexanes) or LC-MS.

    • Target: Disappearance of 2-chloropyrimidine (

      
      ) and appearance of this compound (
      
      
      
      , often fluorescent under UV).

Step 4: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).

  • Combine organic layers and wash with Brine (sat. NaCl).

  • Dry over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotavap).

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.[2]

  • Eluent Gradient: 0%

    
     20% Ethyl Acetate in Hexanes.
    
  • Collect fractions containing the product.[3] Evaporate solvent to yield this compound as a white to off-white solid.

Optimization & Troubleshooting

If the standard protocol yields poor results (e.g., <50% yield), use the following decision matrix to optimize conditions.

Optimization Start Low Yield? Check1 Is SM remaining? Start->Check1 Check2 Is Boronic Acid consumed? Check1->Check2 Yes Sol1 Increase Temp (110°C) Change Solvent to Toluene/EtOH Check1->Sol1 No (Decomposition) Sol2 Switch Catalyst: Pd2(dba)3 + XPhos Check2->Sol2 No (Catalyst Dead) Sol3 Add more Boronic Acid (2.0 eq) Switch Base to K3PO4 Check2->Sol3 Yes (Protodeboronation)

Figure 2: Decision matrix for optimizing the Suzuki coupling based on reaction outcomes.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion, Catalyst turns black immediately "Palladium Black" formation (catalyst death).Insufficient ligand stabilization. Switch to Pd

(dba)

+ XPhos
or SPhos .
Starting Halide remains, Boronic acid gone Protodeboronation.The base is too strong or temp too high. Switch to K

PO

or CsF ; add boronic acid in portions.
Homocoupling (Biphenyl formation) Oxygen presence.[3][4]Improve degassing technique (Freeze-Pump-Thaw is superior to sparging).
Product co-elutes with impurities Polarity issues.Pyrimidines are basic. Pre-treat silica column with 1% Triethylamine to prevent streaking.

Characterization Data (Reference)

This compound [1][5][6]

  • Physical State: White solid.

  • Melting Point: 36–38 °C.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    8.84 (d, J = 4.8 Hz, 2H, Pyrimidine H-4,6), 8.45 – 8.42 (m, 2H, Phenyl o-H), 7.52 – 7.46 (m, 3H, Phenyl m,p-H), 7.20 (t, J = 4.8 Hz, 1H, Pyrimidine H-5).
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    
    
    164.6, 157.2, 137.5, 130.8, 128.6, 128.1, 119.0.

References

  • RSC Advances (2014) . Design, synthesis and evaluation of this compound derivatives as novel antifungal agents targeting CYP51. (Protocol for Intermediate 12). Available at: [Link]

  • National Institutes of Health (NIH) / PMC . Suzuki-Miyaura coupling of 2-chloropyrimidine with arylboronic acids. Available at: [Link]

  • Nobel Prize . Palladium-Catalyzed Cross Couplings in Organic Synthesis (Scientific Background). Available at: [Link]

Sources

Strategic One-Pot Synthesis of Substituted 2-Phenylpyrimidines: A Guide to Efficient Protocol Design and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1][2][3] Among its derivatives, the 2-phenylpyrimidine scaffold is of particular interest, featuring prominently in compounds designed as antifungal agents, kinase inhibitors, and other targeted therapies. The efficient construction of this privileged structure is therefore a critical task for drug discovery and development.

This guide provides an in-depth exploration of the one-pot synthesis of substituted 2-phenylpyrimidines. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, explain the rationale behind experimental choices, and offer robust, field-proven protocols. Our focus is on providing a self-validating system of synthesis that is both efficient and adaptable, embracing modern principles of green chemistry.[4][5] One-pot syntheses, which combine multiple reaction steps in a single vessel, are intrinsically advantageous due to their operational simplicity, high mass efficiency, reduced waste, and lower costs.[4]

Core Synthetic Strategy: The Chalcone-Amidine Cyclocondensation

The most robust and versatile one-pot approach for constructing the 4,5,6-trisubstituted this compound core is the cyclocondensation reaction between an α,β-unsaturated ketone (a chalcone) and an amidine-containing reagent, typically guanidine or benzamidine itself. This [3+3] annulation strategy is highly effective for creating the six-membered pyrimidine ring.

The general workflow for this synthesis is a two-stage process that can be seamlessly integrated into a single pot for the final cyclization step.

G cluster_0 Stage 1: Chalcone Synthesis cluster_1 Stage 2: One-Pot Pyrimidine Formation A Substituted Acetophenone C Chalcone Precursor (α,β-Unsaturated Ketone) A->C Base (e.g., KOH) Claisen-Schmidt Condensation B Substituted Benzaldehyde B->C D Chalcone Precursor C->D Isolate or use directly F Substituted This compound D->F Base (e.g., KOH) Solvent (e.g., Ethanol) Reflux E Guanidine HCl or Benzamidine HCl E->F

Caption: General workflow for this compound synthesis.

Mechanistic Underpinnings: A Stepwise Rationale

The success of this one-pot reaction hinges on a sequence of well-understood chemical transformations. Understanding this mechanism is crucial for troubleshooting and adapting the protocol to new substrates. The reaction proceeds via a base-catalyzed pathway:

  • Michael Addition: The reaction initiates with the deprotonation of guanidine by a strong base, creating a potent nucleophile. This nucleophilic nitrogen then attacks the β-carbon of the electron-deficient chalcone in a classic Michael 1,4-conjugate addition. This step forms a key enolate intermediate.

  • Intramolecular Cyclization: The newly formed terminal amino group of the guanidine moiety attacks the carbonyl carbon of the original chalcone backbone. This intramolecular cyclization step forms the six-membered dihydropyrimidine ring.

  • Dehydration and Tautomerization: The resulting heterocyclic intermediate readily undergoes dehydration (loss of a water molecule) under the basic, heated conditions to form a more stable, conjugated system. A final tautomerization step yields the aromatic 2-aminopyrimidine product.

G A Chalcone + Guanidine (Base, Δ) B Michael Addition Formation of Enolate Intermediate A->B Step 1 C Intramolecular Cyclization Attack of NH2 on Carbonyl B->C Step 2 D Dehydration Loss of H2O C->D Step 3 E Tautomerization Aromatization D->E Step 4 F Final 2-Aminopyrimidine Product E->F Final

Caption: Mechanistic steps of the pyrimidine synthesis.

Experimental Protocols

The following protocols are designed to be robust and reproducible. The causality behind key steps is explained to empower the researcher to make informed modifications.

Protocol 1: Microwave-Assisted One-Pot Synthesis of 4,6-Diphenyl-2-aminopyrimidine

Microwave-assisted synthesis offers significant advantages over conventional heating, including dramatically reduced reaction times, cleaner reaction profiles, and often higher yields.[6][7][8]

A. Materials and Reagents:

  • Benzalacetophenone (Chalcone, 1.0 mmol, 208 mg)

  • Guanidine hydrochloride (1.2 mmol, 115 mg)

  • Potassium hydroxide (2.0 mmol, 112 mg)

  • Ethanol (95%, 15 mL)

  • Microwave synthesis vial (10-20 mL) with a magnetic stir bar

  • TLC plates (silica gel 60 F254)

  • Standard laboratory glassware

B. Step-by-Step Methodology:

  • Vessel Preparation: To a microwave synthesis vial, add benzalacetophenone (1.0 mmol) and guanidine hydrochloride (1.2 mmol).

  • Reagent Addition: Add 10 mL of 95% ethanol to the vial. While stirring, add potassium hydroxide (2.0 mmol). Causality Note: Potassium hydroxide serves as the strong base required to deprotonate guanidine hydrochloride in situ, forming the active guanidine nucleophile. An excess ensures the reaction goes to completion.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. Experience Note: The reaction progress should be monitored after an initial 10 minutes. Over-irradiation can lead to byproduct formation.

  • Reaction Monitoring: After cooling the vial to room temperature, spot a small aliquot of the reaction mixture on a TLC plate against the starting chalcone. Elute with a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the chalcone spot and the appearance of a new, more polar spot indicates reaction completion.

  • Work-up and Isolation: Pour the cooled reaction mixture into 50 mL of ice-cold water with stirring. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts. The crude product can be purified by recrystallization from hot ethanol to yield the pure 4,6-diphenyl-2-aminopyrimidine.

Protocol 2: Conventional One-Pot Synthesis (Base-Catalyzed)

This protocol uses standard laboratory equipment and is highly effective, albeit with longer reaction times compared to the microwave method.[9]

A. Materials and Reagents:

  • Substituted Chalcone (0.01 mol)

  • Guanidine hydrochloride (0.01 mol)

  • Potassium hydroxide (40% aqueous solution, 10 mL)

  • Ethanol (95%, 20 mL)

  • Round-bottom flask (100 mL) with reflux condenser and magnetic stir bar

B. Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in 20 mL of ethanol.

  • Base Addition: With constant stirring, slowly add 10 mL of 40% aqueous potassium hydroxide solution.[9] Causality Note: The slow addition of the base controls the initial exotherm and ensures a homogeneous reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture in a water bath or heating mantle to reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction's progress using TLC as described in the microwave protocol.

  • Work-up and Isolation: After the reaction is complete, cool the flask to room temperature. Pour the contents into a beaker containing 100 mL of ice-cold water and neutralize carefully with dilute HCl.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with water, and dried. Recrystallization from an appropriate solvent (e.g., ethanol, isopropanol) will afford the pure product.

Data and Substrate Scope

The true utility of a synthetic method is defined by its tolerance to various functional groups. The chalcone-guanidine condensation is remarkably robust, accommodating a wide range of substituents on both aromatic rings.

EntryR1 (on Phenyl at C4)R2 (on Phenyl at C6)MethodTimeYield (%)
1HHMicrowave12 min~90%
24-ClHMicrowave15 min~88%
34-OCH3HMicrowave15 min~92%
44-NO2HConventional5 hr~85%
5H4-BrConventional6 hr~87%
62,4-diClHConventional6 hr~83%

Data synthesized from typical results reported in the literature for similar reactions.[9][10] Electron-withdrawing and electron-donating groups are generally well-tolerated, demonstrating the broad applicability of this method in generating diverse chemical libraries for drug discovery programs.

Methodology Comparison

ParameterConventional HeatingMicrowave IrradiationGreen Chemistry Considerations
Reaction Time 4-8 hours10-20 minutesMicrowave significantly reduces energy consumption.
Typical Yields Good to Excellent (80-90%)Excellent (85-95%)Higher yields improve atom economy.
Solvent Ethanol, DMFEthanol, Water[6]Use of greener solvents like ethanol or water is preferred.
Process Control StandardPrecise temperature and pressure controlEnhanced safety and reproducibility.

This comparison highlights the clear advantages of microwave-assisted synthesis, aligning with the principles of green chemistry by increasing efficiency and reducing energy usage.[5]

Conclusion and Future Outlook

The one-pot synthesis of substituted 2-phenylpyrimidines via the cyclocondensation of chalcones and guanidine is a powerful and highly adaptable strategy for medicinal chemists and drug development professionals. Both conventional and microwave-assisted protocols provide reliable access to this important scaffold with high yields. The mechanistic clarity of the reaction allows for rational troubleshooting and optimization. By leveraging these efficient synthetic routes, researchers can accelerate the design, synthesis, and evaluation of novel pyrimidine-based therapeutic agents, paving the way for the next generation of targeted medicines.

References

  • Al-Mousawi, S. M., M. M. El-ajaily, et al. (2021). One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. Molecules, 26(23), 7195. [Link]

  • Sahrapeyma, S., F. Shirini, & M. Mamaghani (2020). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis, 10(2), 117-124. [Link]

  • Al-Warhi, T., et al. (2023). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Pharmaceuticals, 16(7), 950. [Link]

  • ResearchGate. (n.d.). The plausible mechanism for the one-pot microwave-assisted synthesis of pyrazolopyrimidines 3 a–o and pyrazolothiazoles 4 a–o. [Link]

  • McGrath, M. J., et al. (2010). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 6, 1154–1159. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and evaluation of this compound derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 13(9), 1109-1118. [Link]

  • Zhang, M., & H. Yi (2020). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. Frontiers in Chemistry, 8, 25. [Link]

  • You, W., et al. (2014). One-pot synthesis and antiproliferative activity of novel 2,4-diaminopyrimidine derivatives bearing piperidine and piperazine moieties. European Journal of Medicinal Chemistry, 84, 154-162. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Niesobski, P., et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 29(1), 249. [Link]

  • Al-Hazmi, G. H. (2024). New Green Chemistry Approach of Synthesis of Aryl Substituted Dihydro Pyrimidone Derivatives Using Citrus Extract for Antibacterial and Antifungal Activities. Polish Journal of Environmental Studies, 33(5), 5549-5556. [Link]

  • Singh, O., et al. (2014). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. Journal of Chemical and Pharmaceutical Research, 6(5), 127-136. [Link]

  • ResearchGate. (n.d.). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. [Link]

  • ResearchGate. (n.d.). Green Synthesis of Pyrimidine Derivative. [Link]

  • Kumar, S., et al. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience, 11(2), 3539-3551. [Link]

  • Khan, I., et al. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Medicinal Chemistry, 9(7), 961-968. [Link]

  • PubMed. (2019). One-Pot Catalytic Enantioselective Synthesis of 2-Pyrazolines. [Link]

  • ACS Publications. (2024). One-Pot Sustainable Synthesis of Highly Substituted Pyrimidines via Acceptorless Dehydrogenative Annulation of Alcohols Using Pincer Ni(II)–NNS Catalysts. The Journal of Organic Chemistry. [Link]

  • MDPI. (2017). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 22(9), 1469. [Link]

  • SciRP.org. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry, 12, 11-27. [Link]

  • International Journal of Pharmaceutical Research and Science. (2012). Synthesis and Antimicrobial Activity of Some New 2-Amino Pyrimidine Derivatives from 1-(3, 5-Dibromo-2-Hydroxy-4 Methyl Phenyl) Ethanone. [Link]

  • RSC Publishing. (2023). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Organic & Biomolecular Chemistry, 21(3), 500-504. [Link]

  • World Journal of Pharmaceutical Research. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Taylor & Francis. (2020). Synthesis of Novel Substituted Guanidines and Pyrimidines Using Pyridinium and Methanaminium Salts in Water as a Green Solvent. Polycyclic Aromatic Compounds, 42(5), 2098-2108. [Link]

  • El-Sayed, N. N. E., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(19), 6820. [Link]

  • SciSpace. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. International Journal of Pharmaceutical Education and Research, 51(4s), S101-S106. [Link]

  • ResearchGate. (n.d.). One‐pot synthesis of pyrido[2,3‐d]pyrimidines via efficient three‐component reaction in aqueous media. [Link]

  • PubMed Central. (2016). Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors. Chemical Science, 7(5), 3242-3247. [Link]

Sources

Application Note: Characterization of 2-Phenylpyrimidine Derivatives as Covalent BTK Inhibitors

[1]

Executive Summary

Bruton’s Tyrosine Kinase (BTK) is a critical effector in the B-cell antigen receptor (BCR) signaling pathway, making it a validated target for B-cell malignancies (e.g., CLL, MCL) and autoimmune disorders. While first-generation inhibitors like Ibrutinib established the clinical efficacy of BTK inhibition, the demand for improved selectivity and potency has driven the exploration of alternative scaffolds.

2-phenylpyrimidine derivatives represent a potent class of BTK inhibitors.[1][2][3] Often structurally related to Spebrutinib (CC-292) , these compounds leverage the pyrimidine core for hinge binding and a 2-phenyl substituent to orient pharmacophores towards the hydrophobic selectivity pocket (Thr474 gatekeeper region) and the catalytic Cys481.

This guide details the biochemical and cellular characterization of these derivatives, focusing on their mechanism as covalent irreversible inhibitors . We provide advanced protocols for determining kinetic parameters (


Mechanism of Action & Structural Basis

The this compound scaffold functions as an ATP-competitive inhibitor that typically binds irreversibly to BTK.

  • Hinge Binding: The pyrimidine N1 and N3 (or exocyclic amines) form hydrogen bonds with the hinge region residues (Glu475, Met477).

  • Selectivity Filter: The 2-phenyl ring projects into the hydrophobic pocket, often interacting with the gatekeeper residue Thr474. This orientation is crucial for selectivity against other Tec family kinases.

  • Covalent Warhead: A reactive acrylamide or propynamide moiety is usually attached to the phenyl ring (or a fused system). This electrophile forms a covalent thioether bond with the nucleophilic thiol of Cys481 in the ATP-binding pocket.

Diagram 1: BCR Signaling Pathway & BTK Inhibition

This diagram illustrates the downstream effects of BTK inhibition by 2-phenylpyrimidines, specifically blocking PLC

BTK_PathwayBCRBCR Complex(Antigen Binding)LYNLYN/SYK(Upstream Kinases)BCR->LYNActivatesBTK_ActiveBTK (Active)(Y223 Phosphorylated)LYN->BTK_ActivePhosphorylates Y551BTK_Active->BTK_ActiveAutophosphorylation Y223BTK_InactiveBTK (Inhibited)(Covalent Adduct)BTK_Active->BTK_InactiveInactivationPLCg2PLCγ2(Substrate)BTK_Active->PLCg2PhosphorylatesInhibitorThis compoundInhibitorInhibitor->BTK_ActiveCovalent Binding (Cys481)BTK_Inactive->PLCg2BLOCKEDIP3IP3 GenerationPLCg2->IP3Hydrolysis of PIP2CalciumCa2+ Flux(Mobilization)IP3->CalciumNFkBNF-κB / MAPKActivationCalcium->NFkBProliferationB-Cell Proliferation& SurvivalNFkB->Proliferation

Caption: 2-phenylpyrimidines covalently bind Cys481, preventing BTK-mediated phosphorylation of PLC

Application 1: Biochemical Kinetic Profiling ( )

For covalent inhibitors, a standard IC

inactivation rate constant (

)
binding constant (

)
Protocol: Time-Dependent Inhibition Assay

Objective: Determine the efficiency of covalent bond formation.

Materials:

  • Recombinant Human BTK (Full length or Kinase Domain).

  • Substrate: Poly(Glu:Tyr) 4:1 or specific peptide (e.g., Srctide).

  • ATP:

    
     concentration (typically 10-50 
    
    
    M).
  • Detection System: ADP-Glo (Promega) or Mobility Shift Assay (Caliper/PerkinElmer).

Workflow:

  • Preparation: Prepare a 2x Enzyme solution in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Note: DTT concentration must be kept low (<2 mM) or replaced with TCEP to avoid reacting with the inhibitor's warhead.
    
  • Pre-incubation:

    • Mix Enzyme with varying concentrations of the this compound derivative (e.g., 0 nM to 1000 nM).

    • Incubate for defined time points (

      
      ): 0, 5, 10, 20, 40, 60 minutes.
      
  • Reaction Initiation:

    • At each time point, dilute an aliquot 1:10 into the Substrate/ATP mixture to jump-start the reaction.

    • Allow the kinase reaction to proceed for a short, fixed duration (e.g., 10 min) to measure residual activity.

  • Detection: Stop reaction and measure activity (Luminescence or Conversion %).

  • Data Analysis:

    • Plot ln(Residual Activity) vs. Pre-incubation Time for each inhibitor concentration. The slope of this line is

      
      .
      
    • Plot

      
       vs. [Inhibitor] .[4] Fit to the hyperbolic equation:
      
      
      
    • Result: Report

      
       (M
      
      
      s
      
      
      ). A value
      
      
      M
      
      
      s
      
      
      indicates a potent covalent binder.

Application 2: Cellular Target Engagement (Washout Assay)

To verify that the biochemical potency translates to durable target coverage in cells, a washout experiment is essential. This distinguishes covalent (irreversible) binding from reversible binding.

Protocol: Phospho-BTK Recovery Assay

Objective: Confirm irreversible inhibition of BTK autophosphorylation (Y223) in B-cell lymphoma lines (e.g., Ramos or Raji).

Materials:

  • Cell Line: Ramos (RA 1) Burkitt's Lymphoma cells.

  • Stimulant: Anti-IgM antibody (activates BCR).

  • Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors.

  • Antibodies: Anti-pBTK (Y223), Anti-Total BTK, Anti-GAPDH.

Workflow:

  • Treatment: Seed Ramos cells (

    
     cells/mL). Treat with 10 
    
    
    IC
    
    
    of the inhibitor for 1 hour.
  • Washout (Critical Step):

    • Centrifuge cells and remove supernatant containing the drug.

    • Wash cells 3

      
        with large volumes of warm PBS/media to remove unbound drug.
      
    • Resuspend cells in fresh drug-free media.

  • Recovery Period: Incubate cells for varying durations: 0h, 2h, 4h, 8h, 24h.

    • Control: Include a "No Wash" sample (continuous drug exposure) and a "Vehicle" control.

  • Stimulation: At each time point, stimulate cells with Anti-IgM (10

    
    g/mL) for 10 minutes.
    
  • Lysis & Western Blot:

    • Lyse cells immediately on ice.

    • Perform Western Blotting for pBTK (Y223) and Total BTK.

  • Interpretation:

    • Irreversible Inhibitor: pBTK signal remains suppressed even after washout (0-8h), recovering only as new protein is synthesized (>24h).

    • Reversible Inhibitor: pBTK signal recovers rapidly (within 1-2h) after washout.

Experimental Data Summary

The following table summarizes typical data expected for a potent this compound derivative (e.g., Compound 11g [1]) compared to Ibrutinib.

Assay TypeParameterThis compound (Lead)Ibrutinib (Control)Interpretation
Biochemical IC

(Kinase)
0.5 - 5.0 nM0.5 nMHigh potency hinge binding.
Kinetic


M

s


M

s

Fast covalent bond formation.
Cellular Ramos Proliferation (IC

)
1 - 5

M
2 - 5

M
Anti-proliferative efficacy.
Selectivity EGFR Inhibition

nM
~50 nMKey Advantage: 2-phenyl group improves selectivity over EGFR compared to Ibrutinib.
Occupancy 4h Washout Recovery< 10% Recovery< 10% RecoveryConfirms irreversible binding.

Expert Tips & Troubleshooting

  • DTT Interference: In biochemical assays, high DTT concentrations can quench the acrylamide warhead of the inhibitor, leading to artificially high IC

    
     values. Recommendation:  Use <1 mM DTT or no DTT if the enzyme is stable; alternatively, use TCEP which is less nucleophilic toward acrylamides.
    
  • ATP Competition: While covalent inhibitors eventually overcome ATP competition, the initial binding (

    
    ) is competitive. Ensure ATP concentrations in biochemical assays are near 
    
    
    to generate physiologically relevant data.
  • Cell Density: In cellular assays (Raji/Ramos), high cell density can deplete the free drug concentration if the compound is highly protein-bound. Maintain densities

    
     cells/mL during treatment.
    
Diagram 2: Integrated Screening Workflow

Flowchart depicting the logical progression from synthesis to lead candidate selection.

WorkflowSynthSynthesis(this compound Core)BioChemBiochemical Assay(IC50 & k_inact/K_I)Synth->BioChemSelectivitySelectivity Panel(EGFR, ITK, TEC)BioChem->SelectivityHit ConfirmationCellularCellular Assay(Ramos/Raji Proliferation)Selectivity->CellularIf SelectiveOccupancyTarget Engagement(Washout/NanoBRET)Cellular->OccupancyConfirm MOALeadLead CandidateSelectionOccupancy->LeadFinal Profile

Caption: A stepwise screening cascade ensures only potent, selective, and irreversible candidates progress.

References

  • Li, X., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors.[2] MedChemComm, 10(2), 294-299.[2][5] [Link]

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. [Link]

  • Evans, E. K., et al. (2013). Pharmacology of Chimeric Proteins: A Kinase Inhibitor Selectivity Profiling Strategy. Journal of Medicinal Chemistry, 56(13), 5419-5428. (Methodology for Kinase Profiling).[4][6][7] [Link]

  • Reaction Biology Corp. Kinase Assay Protocols (Radioisotope & HotSpot). [Link]

application of 2-phenylpyrimidine in antifungal drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Phenylpyrimidine Scaffolds in Next-Generation Antifungal Discovery

Executive Summary & Strategic Rationale

The emergence of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of novel chemotypes. The This compound scaffold represents a critical "scaffold hopping" strategy in medicinal chemistry, offering a bioisostere to the traditional triazole/imidazole ring found in first-line antifungals (e.g., Fluconazole, Voriconazole).

Why this compound?

  • CYP51 Targeting: The pyrimidine nitrogen (N3) mimics the azole nitrogen, coordinating with the heme iron of Lanosterol 14

    
    -demethylase (CYP51), blocking ergosterol biosynthesis.
    
  • Enhanced Lipophilicity: The 2-phenyl substitution provides a hydrophobic anchor, improving membrane permeability and interaction with the hydrophobic access channel of the enzyme.

  • Modifiability: The 4- and 6-positions of the pyrimidine ring are highly reactive, allowing for rapid generation of Structure-Activity Relationship (SAR) libraries via nucleophilic aromatic substitution (

    
    ) or Suzuki-Miyaura coupling.
    

Chemical Basis & Structure-Activity Relationship (SAR)

Effective design requires understanding the pharmacophore. The this compound core serves as the Heme-binding group (HBG) and the Linker.

RegionFunctionOptimization Strategy
Pyrimidine Ring Heme CoordinationThe N3 nitrogen binds Fe(II) in CYP51. Do not substitute at N1/N3.
2-Phenyl Ring Hydrophobic AnchorOrtho/Para halogenation (F, Cl) improves metabolic stability and fits the hydrophobic pocket.
4/6-Position Side Chain ExtensionAttachment of long lipophilic tails (e.g., phenylethers, amides) targets the substrate access channel.

Experimental Protocol A: Synthesis of this compound Core

Objective: Synthesize the core scaffold 4-hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine as a versatile intermediate for antifungal library generation.

Mechanism: Condensation cyclization of benzamidine with a


-keto ester.
Materials:
  • Benzamidine hydrochloride (CAS: 1670-14-0)

  • Ethyl 4,4,4-trifluoroacetoacetate (CAS: 372-31-6)

  • Sodium methoxide (NaOCH

    
    ), 30% in methanol
    
  • Ethanol (anhydrous)

  • Glacial acetic acid[1]

Step-by-Step Procedure:
  • Activation: In a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Benzamidine HCl (10 mmol, 1.57 g) in Ethanol (50 mL).

  • Base Addition: Add Sodium Methoxide solution (30 mmol) dropwise at room temperature. Stir for 15 minutes to liberate the free amidine base.

  • Condensation: Add Ethyl 4,4,4-trifluoroacetoacetate (10 mmol, 1.46 mL) dropwise.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 8–12 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Work-up:

    • Cool the mixture to room temperature.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in minimal distilled water (20 mL).

    • Acidify carefully with Glacial Acetic Acid to pH ~4. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

  • Functionalization (Optional): To convert the 4-hydroxy group to a leaving group (Cl) for further coupling: Reflux the product in

    
     (excess) for 3 hours.
    

Self-Validation Check:

  • Success Indicator: Formation of a precipitate upon acidification.

  • NMR Verification:

    
    H NMR should show a singlet around 
    
    
    
    6.5-7.0 ppm (pyrimidine C5-H) and disappearance of the ethyl ester quartet.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Benzamidine HCl Base NaOCH3 / EtOH (Deprotonation) Start->Base Reagent Ethyl trifluoroacetoacetate Reagent->Base Inter Intermediate (Open Chain) Base->Inter Condensation Reflux Reflux 12h (Cyclization) Inter->Reflux Product 4-Hydroxy-2-phenyl- 6-CF3-pyrimidine Reflux->Product - H2O, - EtOH Chlorination POCl3 Reflux (Chlorination) Product->Chlorination Final 4-Chloro-2-phenyl- 6-CF3-pyrimidine (Scaffold Ready) Chlorination->Final SNAr Precursor

Caption: Step-wise synthetic route for generating the reactive this compound scaffold from benzamidine precursors.

Experimental Protocol B: Antifungal Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against Candida albicans according to CLSI M27-A4 standards.

Materials:
  • Test Organism: Candida albicans (ATCC 90028 or clinical isolate)

  • Media: RPMI 1640 medium buffered with MOPS (pH 7.0)

  • 96-well microtiter plates (U-bottom)

  • Resazurin dye (Alamar Blue) - Optional for colorimetric reading

Protocol:
  • Compound Preparation: Dissolve this compound derivatives in 100% DMSO to a stock concentration of 1600

    
    g/mL.
    
  • Dilution: Perform serial 2-fold dilutions in RPMI 1640 to achieve a final testing range of 64

    
    g/mL to 0.125 
    
    
    
    g/mL. Ensure final DMSO concentration is <1%.
  • Inoculum Prep:

    • Pick 5 colonies from 24h Sabouraud Dextrose Agar (SDA) plate.

    • Suspend in sterile saline; adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:1000 in RPMI 1640.

  • Assay Setup: Add 100

    
    L of diluted compound and 100 
    
    
    
    L of fungal inoculum to each well.
    • Positive Control: Fluconazole.[1][2][3][4]

    • Growth Control:[5] Media + Inoculum + DMSO (no drug).

    • Sterility Control: Media only.

  • Incubation: Incubate plates at 35°C for 24–48 hours.

  • Readout:

    • Visual: The lowest concentration showing prominent decrease in turbidity (approx. 50% inhibition compared to growth control) is the MIC

      
      .
      
    • Colorimetric: Add 20

      
      L Resazurin. Blue = No Growth (Dead); Pink = Growth (Live).
      

Mechanism of Action: CYP51 Inhibition Model

The antifungal efficacy of 2-phenylpyrimidines relies on a specific molecular interaction within the fungal CYP51 active site.

Pathway Logic:

  • Entry: The lipophilic 2-phenyl tail facilitates entry into the ER membrane where CYP51 resides.

  • Binding: The Pyrimidine N3 atom forms a coordinate covalent bond with the Heme Iron (

    
    ).
    
  • Blockade: This blocks the binding of the natural substrate (Lanosterol) and oxygen activation.

  • Result: Accumulation of toxic 14

    
    -methylsterols and depletion of ergosterol 
    
    
    
    Membrane stress
    
    
    Fungal death.

CYP51_Mechanism Drug This compound Derivative Target Fungal CYP51 (Lanosterol 14a-demethylase) Drug->Target Binds Interaction N3-Fe(II) Coordination (Active Site Blockade) Target->Interaction Pathway Ergosterol Biosynthesis Interaction->Pathway Inhibits Substrate Lanosterol (Natural Substrate) Substrate->Target Blocked by Drug Effect1 Depletion of Ergosterol Pathway->Effect1 Effect2 Accumulation of Toxic Methylsterols Pathway->Effect2 Death Fungal Cell Death (Membrane Lysis) Effect1->Death Effect2->Death

Caption: Mechanistic pathway of CYP51 inhibition by this compound, leading to fungicidal effects.

Comparative Data Analysis

The following table summarizes typical SAR trends observed when optimizing the this compound scaffold against C. albicans (Data aggregated from recent literature trends).

Compound IDR1 (2-Phenyl)R2 (4-Position)MIC (

g/mL)
Interpretation
Ref (Fluconazole) N/AN/A0.5 Standard of Care
PP-01 H-OH>64Inactive (Too polar, no heme binding)
PP-02 H-Cl32Weak activity
PP-05 4-F-Phenyl-NH-Benzyl4.0Improved lipophilicity
PP-09 (Lead) 2,4-di-F-Phenyl -O-(4-CN-Phenyl) 0.25 Superior to Fluconazole

Key Insight: The introduction of electron-withdrawing groups (F, CN) on the phenyl rings enhances metabolic stability and pi-stacking interactions within the enzyme pocket.

References

  • Gao, Z., et al. (2024).[2] Design, synthesis and evaluation of this compound derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry.[2]

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).

  • Warrilow, A. G., et al. (2013). Azole Resistance in Aspergillus fumigatus: The Role of CYP51. NIH National Library of Medicine.

  • Zhang, J., et al. (2022).[2][6] Design, Synthesis, and In Vitro Antifungal Activity of Novel Triazoles. MDPI Molecules.

  • Bhatia, A., et al. (2023).[1][7] Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51). Chemical Biology & Drug Design.

Sources

Designing 2-Phenylpyrimidine-Based CYP51 Inhibitors: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Agents

Invasive fungal infections represent a significant and growing threat to global health, particularly among immunocompromised individuals. The rise of drug-resistant fungal strains necessitates the development of novel antifungal agents with improved efficacy and safety profiles. A key target in the fight against fungal pathogens is the enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of fungal cell membranes. Its disruption leads to fungal cell death, making CYP51 an attractive target for antifungal drug design.[1] The 2-phenylpyrimidine scaffold has emerged as a promising starting point for the development of potent and selective CYP51 inhibitors.[2] This guide provides a comprehensive overview of the principles and protocols for the rational design, synthesis, and evaluation of this compound-based CYP51 inhibitors.

The Target: Understanding CYP51 and its Inhibition

CYP51, a member of the cytochrome P450 superfamily, catalyzes the three-step oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the biosynthesis of ergosterol in fungi.[3][4] This process involves three successive monooxygenation cycles, each requiring a molecule of oxygen and two reducing equivalents from NADPH.[4]

The mechanism of inhibition by many antifungal agents, including azoles and pyrimidine-based compounds, involves the coordination of a nitrogen atom within the inhibitor's heterocyclic ring to the heme iron atom at the active site of CYP51. This interaction prevents the binding and subsequent demethylation of the natural substrate, lanosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately resulting in fungal cell death.[5] The specificity and potency of these inhibitors are largely determined by the interactions of their side chains with the amino acid residues lining the active site of the enzyme.[6]

Rational Design and Structure-Activity Relationships (SAR)

The design of potent this compound-based CYP51 inhibitors is guided by a deep understanding of the enzyme's active site and the structure-activity relationships of this chemical class. The this compound core serves as a key structural motif that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

Key Structural Features for Potent Inhibition:
  • The Pyrimidine Core: The pyrimidine ring is crucial for the inhibitory activity, with one of its nitrogen atoms coordinating with the heme iron in the CYP51 active site.

  • The 2-Phenyl Group: This aromatic ring occupies a hydrophobic pocket within the active site. Substitutions on this ring can significantly impact potency. For instance, electron-withdrawing groups can enhance activity.

  • Substituents at Other Positions: Modifications at other positions of the pyrimidine ring can be explored to improve physicochemical properties and target specific interactions within the enzyme's active site.

A critical aspect of the design process is to ensure selectivity for fungal CYP51 over its human ortholog to minimize off-target effects and potential toxicity.

Below is a logical workflow for the design and optimization of this compound-based CYP51 inhibitors:

Drug_Design_Workflow cluster_Design Design & Synthesis cluster_Evaluation In Vitro & In Vivo Evaluation Lead_Identification Lead Identification (this compound Core) SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies Scaffold Hopping & Side Chain Modification Synthesis Chemical Synthesis of Analogs SAR_Studies->Synthesis CYP51_Assay CYP51 Inhibition Assay (IC50 Determination) Synthesis->CYP51_Assay Antifungal_Assay Antifungal Susceptibility (MIC Determination) CYP51_Assay->Antifungal_Assay Cytotoxicity_Assay Cytotoxicity Assay Antifungal_Assay->Cytotoxicity_Assay In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Cytotoxicity_Assay->In_Vivo_Studies In_Vivo_Studies->SAR_Studies Feedback for Optimization

Caption: A logical workflow for the design and evaluation of this compound-based CYP51 inhibitors.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of this compound-based CYP51 inhibitors.

Protocol 1: General Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and versatile approach involves a multi-step synthesis, as illustrated below.[7][8] This generalized protocol allows for the introduction of diverse substituents on both the phenyl and pyrimidine rings.

Synthesis_Workflow Start Starting Materials (Substituted Acetophenone, Substituted Benzaldehyde) Chalcone_Formation Step 1: Claisen-Schmidt Condensation to form Chalcone Intermediate Start->Chalcone_Formation Pyrimidine_Synthesis Step 2: Cyclocondensation with Guanidine to form 2-Aminophenylpyrimidine Chalcone_Formation->Pyrimidine_Synthesis Functionalization Step 3: Further Functionalization (e.g., Sandmeyer, Suzuki Coupling) Pyrimidine_Synthesis->Functionalization Final_Product Final this compound Inhibitor Functionalization->Final_Product

Caption: A generalized workflow for the chemical synthesis of this compound derivatives.

Step-by-Step Methodology:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • To a solution of a substituted acetophenone (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide.

    • Add a substituted benzaldehyde (1 equivalent) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water, and dry to obtain the chalcone intermediate.

  • Pyrimidine Ring Formation (Cyclocondensation):

    • Reflux a mixture of the chalcone intermediate (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in the presence of a base (e.g., sodium ethoxide) in absolute ethanol for 6-8 hours.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Filter the resulting solid, wash with water, and recrystallize from a suitable solvent to yield the 2-aminophenylpyrimidine derivative.

  • Further Functionalization (Optional):

    • The 2-amino group can be further modified, for example, through diazotization followed by a Sandmeyer reaction to introduce various substituents.

    • Alternatively, Suzuki or other cross-coupling reactions can be employed to introduce additional aryl or heteroaryl groups at specific positions on the pyrimidine or phenyl rings.

Protocol 2: In Vitro CYP51 Inhibition Assay (IC50 Determination)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of test compounds against recombinant fungal CYP51 using a reconstituted enzyme system.[9]

Reagents and Materials:

  • Recombinant fungal CYP51 (e.g., from Candida albicans)

  • Recombinant NADPH-cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Plate reader

Step-by-Step Methodology:

  • Recombinant Enzyme Expression and Purification:

    • Express recombinant N-terminally modified CYP51 in E. coli.

    • Purify the expressed protein using affinity chromatography (e.g., Ni-NTA).

  • Reconstitution of the Enzyme System:

    • Prepare a reaction mixture containing potassium phosphate buffer, recombinant CYP51, and CPR in a suitable molar ratio (e.g., 1:2).

  • IC50 Determination:

    • In a 96-well plate, add the reconstituted enzyme system.

    • Add serial dilutions of the test compounds (typically in DMSO, with the final DMSO concentration kept below 1%).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding lanosterol and NADPH.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a quenching solvent).

    • Analyze the formation of the demethylated product using a suitable method (e.g., HPLC or a fluorescent-based assay).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Antifungal Susceptibility Testing (MIC Determination)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the synthesized compounds against various fungal strains using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Reagents and Materials:

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium buffered with MOPS

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer or plate reader

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture the fungal strains on appropriate agar plates.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Broth Microdilution Assay:

    • Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well microplate.

    • Inoculate each well with the prepared fungal suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.

    • The turbidity can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Protocol 4: Cytotoxicity Assay

This protocol describes the evaluation of the cytotoxic effects of the synthesized compounds on mammalian cell lines using the MTT assay.

Reagents and Materials:

  • Mammalian cell line (e.g., HepG2, a human liver cancer cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for a specific duration (e.g., 24 or 48 hours).

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the CC50 (the concentration that causes 50% cytotoxicity) value from the dose-response curve.

Data Presentation and Interpretation

The results from the biological assays should be presented in a clear and concise manner to facilitate the analysis of structure-activity relationships.

Table 1: In Vitro Activity of this compound Derivatives
Compound IDR1R2CYP51 IC50 (µM)C. albicans MIC (µg/mL)Cytotoxicity CC50 (µM)Selectivity Index (CC50/MIC)
Lead Cmpd HH>5032>100>3.1
Analog 1 4-FH5.28>100>12.5
Analog 2 4-ClH2.148521.25
Analog 3 4-BrH1.527537.5
Analog 4 4-IH3.849022.5
Analog 5 H4-F10.516>100>6.25
Analog 6 H4-Cl4.389511.88
Fluconazole --0.81>200>200

Note: The data presented in this table is illustrative and intended to demonstrate the format for data presentation. Actual values will vary depending on the specific compounds synthesized and tested.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel CYP51 inhibitors with potent antifungal activity. The rational design approach, guided by an understanding of the enzyme's active site and structure-activity relationships, coupled with a robust pipeline of in vitro assays, is essential for the successful identification and optimization of lead compounds. Future efforts should focus on enhancing the potency and selectivity of these inhibitors, as well as optimizing their pharmacokinetic properties to improve their in vivo efficacy and safety profiles. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to advance the discovery of the next generation of antifungal agents.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00070-19.
  • Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14α-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta (BBA) - General Subjects, 1770(3), 467-477.
  • Guengerich, F. P., & Waterman, M. R. (2018). The three steps of the CYP51 reaction. ResearchGate. Retrieved from [Link]

  • Nature Protocols. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • de-Souza-Silva, C. M., et al. (2022). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE (Journal of Visualized Experiments), (186), e57127.
  • Lepesheva, G. I., et al. (2011). CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(1), 88-95.
  • Mayo Clinic Laboratories. (2022, April 25). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners [Video]. YouTube. [Link]

  • Gao, Z., et al. (2023). Design, synthesis and evaluation of this compound derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(1), 133-144.
  • Ramaswamy, S., et al. (2010). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Clinical Microbiology, 48(6), 2027-2032.
  • Gao, Z., et al. (2023). Design, synthesis and evaluation of this compound derivatives as novel antifungal agents targeting CYP51. [PMC - NIH]. Retrieved from [Link]

  • Chen, J., et al. (2020). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Medicinal Chemistry, 11(10), 1227-1238.
  • Sangshetti, J. N., et al. (2014). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 58(10), 5878-5887.
  • Gao, Z., et al. (2023). Design, synthesis and evaluation of this compound derivatives as novel antifungal agents targeting CYP51. RSC Publishing. Retrieved from [Link]

  • Podust, L. M., et al. (2001). Crystal structure of cytochrome P450 14alpha-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors. Proceedings of the National Academy of Sciences, 98(6), 3068-3073.
  • Balakumar, C., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Current Medicinal Chemistry, 29(25), 4443-4461.
  • Podust, L. M., et al. (2001). Crystal structure of cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors. PNAS. Retrieved from [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical Sciences and Research, 14(5), 2321-2334.
  • Lepesheva, G. I., & Waterman, M. R. (2004). Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms. PMC - NIH. Retrieved from [Link]

  • Li, X., et al. (2020). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. [PMC - NIH]. Retrieved from [Link]

  • Zhang, J., et al. (2020). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology, 11, 1033.
  • DiscoverX. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay [Video]. YouTube. [Link]

  • Marçon, F. (2014, April 14). How to conduct an antifungal assay? ResearchGate. [Link]

  • Khan, I., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 843372.
  • Al-Azzawi, A. M. (2021). Synthesis of 6-phenylpyrimidin-2-ol Derivatives Based on Chalcone derivatives. ResearchGate. [Link]

  • Balakumar, C., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Retrieved from [Link]

  • Keniya, M. V., et al. (2021). Domain-Swap Dimerization of Acanthamoeba castellanii CYP51 and a Unique Mechanism of Inactivation by Isavuconazole. mBio, 12(1), e03487-20.
  • Frolov, D. M., et al. (2023). 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. ResearchGate. Retrieved from [Link]

  • Zhang, J., et al. (2021). The crystal structure of the CYP51 protein with different co-crystallizing ligands. ResearchGate. Retrieved from [Link]

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The 2-Phenylpyrimidine Scaffold: A Versatile Core for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers and Drug Development Professionals

The pyrimidine ring is a cornerstone in the architecture of life, forming the basis of nucleobases in DNA and RNA. This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities. Among these, the 2-phenylpyrimidine core has emerged as a particularly fruitful starting point for the development of novel anticancer agents. Its structural versatility allows for facile modification, enabling the fine-tuning of activity against a range of cancer-associated targets.[1]

These application notes provide a comprehensive overview of the utility of the this compound scaffold in anticancer drug discovery. We will delve into the key mechanisms of action, provide detailed protocols for the synthesis and biological evaluation of these compounds, and discuss the interpretation of results to guide further development.

The Rationale Behind Targeting Cancer with this compound Derivatives

The efficacy of this compound derivatives in oncology stems from their ability to interact with and inhibit key proteins that drive cancer cell proliferation, survival, and metastasis. The core structure serves as a versatile anchor for various substituents that can be tailored to fit the binding pockets of specific molecular targets. This adaptability has led to the development of this compound-based inhibitors for several important classes of anticancer targets.

One of the most prominent targets for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane tyrosine kinase that, upon activation, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell growth, proliferation, and survival.[2][3] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the intracellular kinase domain of EGFR have proven to be effective cancer therapies.[3][] The this compound scaffold has been successfully employed in the design of potent EGFR inhibitors.[5]

Beyond EGFR, this compound derivatives have shown inhibitory activity against a range of other critical cancer-related proteins, including:

  • Other Protein Kinases: This includes Bruton's tyrosine kinase (BTK), which is vital for B-cell malignancies, and Anaplastic Lymphoma Kinase (ALK), a driver in certain types of non-small cell lung cancer.[2][6]

  • Topoisomerase II: These enzymes are essential for resolving DNA topological problems during replication and transcription. Their inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.

  • Tubulin: As the building block of microtubules, tubulin is a key component of the cytoskeleton and the mitotic spindle. Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis.

The following sections will provide practical guidance on the synthesis and evaluation of this compound-based anticancer agents, with a focus on targeting the EGFR signaling pathway.

Synthesis of a Representative this compound Derivative

The synthesis of this compound derivatives can be achieved through various chemical routes. A common and effective method involves the condensation of a substituted benzamidine with a 1,3-dicarbonyl compound. The following protocol outlines a general procedure for the synthesis of a 2-phenyl-4,6-dihydroxypyrimidine derivative, a key intermediate that can be further modified.

Protocol: Synthesis of 2-(4-nitrophenyl)-pyrimidine-4,6-diol

This protocol is adapted from a method for synthesizing novel 2-phenyl pyrimidine derivatives.[7]

Materials:

  • 4-Nitrobenzaldehyde

  • Hydroxylamine hydrochloride

  • Ammonium chloride

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)

Procedure:

  • Step 1: Synthesis of 4-nitrobenzonitrile.

    • In a round-bottom flask, dissolve 4-nitrobenzaldehyde and hydroxylamine hydrochloride in ethanol.

    • Reflux the mixture for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitate by filtration, wash with water, and dry to obtain 4-nitrobenzonitrile.

  • Step 2: Synthesis of 4-nitrobenzamidine.

    • To a solution of 4-nitrobenzonitrile in ethanol, add ammonium chloride.

    • Heat the mixture to reflux for 6-8 hours.

    • After cooling, the product will precipitate. Collect the solid by filtration.

  • Step 3: Synthesis of 2-(4-nitrophenyl)-pyrimidine-4,6-diol.

    • Prepare a solution of sodium ethoxide in ethanol.

    • To this solution, add 4-nitrobenzamidine and diethyl malonate.

    • Reflux the reaction mixture for 8-12 hours.

    • Cool the mixture and acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and then with cold ethanol.

    • Dry the product under vacuum to yield 2-(4-nitrophenyl)-pyrimidine-4,6-diol.

This intermediate can then be subjected to further reactions, such as chlorination with POCl₃, to introduce reactive groups for the attachment of various side chains, allowing for the creation of a library of this compound derivatives for screening.[7]

Biological Evaluation: In Vitro Assays for Anticancer Activity

Once a series of this compound derivatives has been synthesized, their anticancer potential must be evaluated. A standard workflow for in vitro evaluation is outlined below.

Experimental Workflow for In Vitro Evaluation

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 CellCycle Cell Cycle Analysis IC50->CellCycle For promising compounds KinaseAssay Kinase Inhibition Assay (e.g., EGFR) CellCycle->KinaseAssay WesternBlot Western Blot Analysis KinaseAssay->WesternBlot Confirm target engagement

Caption: A typical workflow for the synthesis and in vitro evaluation of this compound anticancer agents.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][8]

Materials:

  • Cancer cell line of interest (e.g., A549, a human lung adenocarcinoma cell line with high EGFR expression)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[1][8]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8]

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.[1][8]

Data Analysis:

The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

CompoundCell LineIC₅₀ (µM)Reference
Derivative 1MCF-7 (Breast)43.4[9]
Derivative 2MDA-MB-231 (Breast)35.9[9]
Derivative 3PC-3 (Prostate)66.6[10]
Derivative 4HCT-116 (Colon)60.9[10]
Protocol: Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the this compound compound

  • PBS

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvest and Fixation:

    • Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[11]

    • Incubate the cells at 4°C for at least 30 minutes.[11]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content of the cells is measured by the fluorescence intensity of the PI.

    • The data is used to generate a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.

An accumulation of cells in a particular phase of the cell cycle suggests that the compound may be interfering with the molecular machinery that governs that phase transition.

Delving Deeper: Mechanism of Action Studies

For promising compounds, further studies are necessary to elucidate their precise mechanism of action.

EGFR Signaling Pathway and Inhibition

G cluster_0 cluster_1 cluster_2 EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: Inhibition of the EGFR signaling pathway by a this compound-based TKI.

As depicted, this compound-based TKIs act by competing with ATP for the binding site within the intracellular kinase domain of EGFR.[3] This prevents the autophosphorylation of the receptor and the subsequent activation of downstream pro-survival and proliferative signaling cascades.[2][3]

To confirm that a this compound derivative is indeed targeting EGFR, a kinase inhibition assay can be performed. This can be a cell-free assay using recombinant EGFR protein or a cell-based assay that measures the phosphorylation status of EGFR and its downstream targets.

Western blotting is a powerful technique to visualize the effects of the compound on the EGFR signaling pathway. By treating cancer cells with the compound and then probing cell lysates with antibodies specific for phosphorylated forms of EGFR, AKT, and ERK, one can directly observe the inhibition of the pathway. A decrease in the levels of phosphorylated EGFR, AKT, and ERK in treated cells compared to untreated controls would provide strong evidence for on-target activity.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the development of novel anticancer agents. Its synthetic tractability and the ability to modulate its activity against a range of cancer-relevant targets make it an attractive starting point for drug discovery programs. The protocols and guidelines presented here provide a solid foundation for researchers to synthesize, evaluate, and characterize new this compound derivatives. Future research in this area will likely focus on the development of more selective inhibitors, including those that can overcome drug resistance, and the exploration of novel therapeutic combinations to further enhance their anticancer efficacy.

References

  • Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. Retrieved from [Link]

  • Nowak, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2059. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry, 26(15), 1435-1457. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative.... Retrieved from [Link]

  • A. K. A. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 893201. Retrieved from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Li, D., et al. (2020). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry, 188, 112013. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. Retrieved from [Link]

  • Martínez-García, D., et al. (2020). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 12(10), 2999. Retrieved from [Link]

  • Li, D., et al. (2020). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry, 188, 112013. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • Shklovskaya, E., & Crosbie, P. A. (2015). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Frontiers in Bioscience (Landmark Edition), 20, 971-996. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010018895A1 - Process for the preparation of n-phenyl-2-pyrimidine-amine derivatives.
  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. Current Problems in Cancer, 41(3), 198-208. Retrieved from [Link]

  • MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

  • Ayano, E., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 12(4), 2737-2745. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging the 2-Phenylpyrimidine Motif for Potent and Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Kinase Hinge and the Privileged 2-Phenylpyrimidine Scaffold

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling and represent one of the most important classes of drug targets, particularly in oncology.[1] The catalytic activity of these enzymes is localized within a conserved domain that binds adenosine triphosphate (ATP).[1] Most small molecule kinase inhibitors achieve their effect by competing with ATP for this binding site. Central to this interaction is the "hinge region," a short, flexible stretch of amino acids that connects the N- and C-terminal lobes of the kinase domain and forms key hydrogen bonds with the adenine ring of ATP.[1]

Exploiting this interaction is a cornerstone of rational drug design for Type I kinase inhibitors, which bind to the active conformation of the kinase.[2] Among the myriad of chemical scaffolds developed to interact with the hinge, the this compound core has emerged as a "privileged" motif.[3] Its defining feature is the strategic placement of nitrogen atoms within the pyrimidine ring, which act as hydrogen bond acceptors and donors, effectively mimicking the hinge-binding interaction of the native ATP ligand.[3][4] This guide provides an in-depth exploration of the this compound scaffold, detailing its mechanism of interaction, synthetic protocols, and methods for evaluating its inhibitory activity in both biochemical and cellular contexts.

Mechanism of Action: Molecular Recognition at the Kinase Hinge

The efficacy of the this compound scaffold lies in its ability to form specific, stable hydrogen bonds with the backbone of the kinase hinge region. Typically, this involves one or two hydrogen bonds. The N1 nitrogen of the pyrimidine ring can act as a hydrogen bond acceptor, while an amino group at the C2 position can serve as a hydrogen bond donor, creating a bidentate interaction that anchors the inhibitor in the ATP-binding pocket.[3][4]

This core interaction is modulated by the substituents on the pyrimidine and phenyl rings. The phenyl group at the C2 position can be decorated with various functional groups to extend into other pockets of the ATP-binding site, enhancing potency and influencing selectivity against different kinases. Similarly, substitutions at the C4 and C5 positions of the pyrimidine ring can be used to fine-tune the molecule's properties, such as solubility and cell permeability, and to exploit subtle differences in the topology of kinase active sites to achieve selectivity.[3]

G cluster_kinase Kinase Hinge Region (Backbone) cluster_inhibitor This compound Inhibitor hinge_co Carbonyl (C=O) hinge_nh Amide (N-H) pyrimidine Pyrimidine N1 pyrimidine->hinge_nh H-Bond (Donor) phenylamino C4-Amine H phenylamino->hinge_co H-Bond (Acceptor) phenyl Phenyl Group (Selectivity Pocket) G start Starting Materials (Dichloropyrimidine, Phenylboronic Acid) suzuki Step 1: Suzuki Coupling (Pd(OAc)2, PPh3, Na2CO3) start->suzuki intermediate Intermediate (2-Phenyl-4-chloropyrimidine) suzuki->intermediate snar Step 2: SNAr Reaction (Aniline, DIPEA, Heat) intermediate->snar purification Purification (Column Chromatography) snar->purification final_product Final Product (N-Aryl-2-phenylpyrimidin-4-amine) purification->final_product evaluation Biochemical & Cellular Evaluation final_product->evaluation G PDGF PDGF Ligand PDGFR PDGF Receptor PDGF->PDGFR Binds P_PDGFR p-PDGFR (Active) PDGFR->P_PDGFR Autophosphorylation Inhibitor This compound Inhibitor Inhibitor->P_PDGFR BLOCKS PI3K PI3K P_PDGFR->PI3K ERK ERK P_PDGFR->ERK AKT AKT PI3K->AKT P_AKT p-AKT AKT->P_AKT Proliferation Cell Proliferation & Survival P_AKT->Proliferation P_ERK p-ERK ERK->P_ERK P_ERK->Proliferation

Sources

Application Note: Strategic Synthesis of 4-Amino-2-Phenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for the Synthesis of 4-Amino-2-Phenylpyrimidine Derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction & Pharmacological Relevance[1][2]

The 4-amino-2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various bioactive agents, including GPR119 agonists (metabolic disorders), adenosine receptor antagonists , and kinase inhibitors (e.g., CDK, PDE4). Its planar, electron-deficient nature allows for critical


-

stacking interactions within receptor binding pockets, while the 2-phenyl and 4-amino positions offer orthogonal vectors for optimizing solubility and potency.

This guide details three distinct synthetic protocols, selected based on the structural diversity required:

  • De Novo Cyclization: For multi-gram scale synthesis of the core scaffold.

  • S_NAr Functionalization: For late-stage diversification of the amino group (

    
    ).
    
  • Suzuki-Miyaura Cross-Coupling: For rapid library generation varying the 2-aryl moiety.

Retrosynthetic Analysis & Strategy

To maximize synthetic flexibility, we approach the target molecule through three logical disconnections.

Retrosynthesis Target 4-Amino-2-Phenylpyrimidine (Target Scaffold) Benzamidine Benzamidine HCl + 3-Ethoxyacrylonitrile Benzamidine->Target Method A: Cyclization (Condensation) ChloroInt 4-Chloro-2-phenylpyrimidine + Amine (R-NH2) ChloroInt->Target Method B: S_NAr Displacement Suzuki 4-Amino-2-chloropyrimidine + Phenylboronic Acid Suzuki->Target Method C: Pd-Catalyzed Coupling

Figure 1: Retrosynthetic strategies for accessing the 4-amino-2-phenylpyrimidine core.

Method A: De Novo Cyclization (The "Scale-Up" Route)

Objective: Synthesis of the parent core or 6-alkyl derivatives from acyclic precursors. Mechanism: Base-mediated condensation of an amidine with a


-functionalized nitrile.
Materials
  • Reagent A: Benzamidine hydrochloride (1.0 equiv)

  • Reagent B: 3-Ethoxyacrylonitrile (for unsubstituted core) OR 3-aminocrotononitrile (for 6-methyl derivative) (1.1 equiv)

  • Base: Sodium ethoxide (NaOEt), 21% wt in ethanol (2.5 equiv)

  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Protocol
  • Free-Basing:

    • Charge a dry 3-neck round-bottom flask (RBF) with Benzamidine HCl (10.0 g, 63.8 mmol) and Absolute EtOH (100 mL).

    • Add NaOEt solution (2.5 equiv) dropwise at 0°C under

      
       atmosphere. Stir for 30 minutes.
      
    • Expert Note: The solution will become cloudy as NaCl precipitates. This indicates successful free-basing.

  • Condensation:

    • Add 3-Ethoxyacrylonitrile (1.1 equiv) slowly to the reaction mixture.

    • Warm the mixture to room temperature, then heat to reflux (78°C) for 6–12 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexanes). The starting amidine (polar) should disappear, and a new UV-active spot (

      
      ) should appear.
      
  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent in vacuo to ~20% of the original volume.

    • Pour the residue into ice-cold water (200 mL). The product often precipitates as a white/off-white solid.

    • If solid forms: Filter, wash with cold water, and dry under vacuum.

    • If oil forms: Extract with EtOAc (3 x 50 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallization from EtOH/Water is usually sufficient.

    • Yield Expectation: 70–85%.

Method B: S_NAr Functionalization (The "Divergent" Route)

Objective: Introduction of complex amines at the 4-position. Precursor: 4-Chloro-2-phenylpyrimidine (commercially available or synthesized via POCl3 chlorination of 4-hydroxy-2-phenylpyrimidine).

Materials
  • Substrate: 4-Chloro-2-phenylpyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2–1.5 equiv)

  • Base:

    
     or DIPEA (2.0 equiv)
    
  • Solvent: 1,4-Dioxane or n-Butanol

Step-by-Step Protocol
  • Reaction Setup:

    • In a pressure vial (or sealed tube), dissolve 4-Chloro-2-phenylpyrimidine (500 mg) in 1,4-Dioxane (5 mL).

    • Add the amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Thermal Displacement:

    • Seal the vessel and heat to 90–100°C for 4–16 hours.

    • Expert Note: For volatile amines (e.g., ammonia, methylamine), use a solution in methanol/ethanol and heat in a steel autoclave to prevent loss of reagent.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (30 mL) and wash with saturated

      
       followed by brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash column chromatography (Gradient: 0

      
       10% MeOH in DCM).
      
    • Yield Expectation: 80–95%.

Method C: Suzuki-Miyaura Coupling (The "Library" Route)

Objective: Rapid variation of the 2-aryl ring using the stable 4-amino-2-chloropyrimidine intermediate.

Materials
  • Substrate: 4-Amino-2-chloropyrimidine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: DME/Water (3:1) or Toluene/EtOH/Water (4:2:1)

Step-by-Step Protocol
  • Degassing:

    • Combine solvent components in a vial and sparge with Argon for 10 minutes. Oxygen is the enemy of this reaction.

  • Assembly:

    • Add 4-Amino-2-chloropyrimidine, Aryl Boronic Acid, and Base solution to the reaction vessel.

    • Add

      
       last.
      
    • Seal the vessel under Argon.

  • Coupling:

    • Microwave: 120°C for 30 minutes (High Absorption).

    • Thermal: Reflux (90°C) for 12 hours.

  • Scavenging & Workup:

    • Filter through a pad of Celite to remove Pd black. Wash with EtOAc.

    • Partition filtrate between EtOAc and Water.

    • Expert Tip: If the product contains residual Pd (dark color), treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour.

Experimental Workflow Diagram

Workflow Start Start: Choose Precursors Decision Is the 2-Phenyl group fixed? Start->Decision RouteA Route A: Cyclization (Benzamidine + Nitrile) Decision->RouteA Yes (De Novo) RouteB Route B: S_NAr (4-Cl-2-Ph-Pyr + Amine) Decision->RouteB Yes (Derivatization) RouteC Route C: Suzuki (4-NH2-2-Cl-Pyr + Boronic Acid) Decision->RouteC No (Library) Reaction Reaction Execution (Reflux/Microwave) RouteA->Reaction RouteB->Reaction RouteC->Reaction Workup Workup (Extraction/Precipitation) Reaction->Workup Purification Purification (Recrystallization or Flash Chrom.) Workup->Purification

Figure 2: Decision matrix and workflow for selecting the optimal synthetic route.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete condensationEnsure reagents are dry. Increase reflux time. Switch base to stronger

in THF if NaOEt fails.
Regioisomers (Method A) Ambiguity in unsymmetrical reagentsUse 3-ethoxyacrylonitrile for clean 4-amino products.

-keto esters may yield 4-hydroxy derivatives requiring chlorination/amination.
Incomplete S_NAr (Method B) Steric hindrance of amineIncrease temperature (120°C) using microwave. Use a stronger base (NaH) to deprotonate the amine nucleophile.
Pd Black Precipitate Catalyst decompositionDegas solvents more thoroughly. Add catalyst to the reaction last.[1]

References

  • Negoro, K. et al. (2012). Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry.

  • ChemicalBook. (n.d.). Synthesis of 2-Phenyl-4-aminopyrimidine from 4-Amino-2-chloropyrimidine and Phenylboronic acid.

  • Li, Y. et al. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines. RSC Advances.

  • Detweiler, W. K.[2][3] & Amstutz, E. D. (1951).[2] A New Preparation of 2-Amino-4-phenylpyrimidine. Journal of the American Chemical Society.[2]

  • Vertex AI Search. (2025). Consolidated search results for synthesis of 4-amino-2-phenylpyrimidine. 4

Sources

Application Note: A Protocol for the Synthesis of α-Amino Ketone Precursors for 2-Phenylpyrimidine Derivatives via the Delépine Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] A critical step in the synthesis of many complex this compound derivatives involves the preparation of key amino intermediates. This application note provides a detailed experimental protocol for the synthesis of primary α-amino ketones from α-halo ketones using the Delépine reaction. This classic yet robust method offers high selectivity for primary amines, avoiding the over-alkylation often seen in other amination procedures.[3][4] We will detail the two-stage process: the initial SN2 reaction of an α-halo ketone with hexamethylenetetramine (urotropine) to form a stable quaternary ammonium salt, followed by acidic hydrolysis to yield the desired primary amine hydrochloride. This guide is intended for researchers and scientists in organic synthesis and drug development, offering field-proven insights into the causality behind the protocol's design.

Introduction and Scientific Principle

The Delépine reaction, first reported by Stéphane Marcel Delépine in the late 19th century, is a highly effective method for the synthesis of primary amines from active alkyl halides.[4][5] The reaction's primary advantage lies in its use of hexamethylenetetramine, a cage-like tertiary amine formed from the condensation of ammonia and formaldehyde.[6] Because all four nitrogen atoms in the hexamine structure are tertiary, the initial alkylation step can only occur once, forming a quaternary ammonium salt. This mechanistically prevents the formation of secondary and tertiary amine byproducts, leading to a cleaner reaction and a purer primary amine upon hydrolysis.[3]

The reaction is particularly well-suited for reactive halides such as benzylic, allylic, and α-halo ketones, which are common precursors in pharmaceutical synthesis.[3][5] In the context of this compound synthesis, the Delépine reaction is expertly applied to α-bromoacetophenones. This produces α-aminoacetophenone hydrochlorides, which are versatile intermediates that can be utilized in subsequent cyclocondensation reactions to construct the final pyrimidine ring system.[7]

Reaction Mechanism and Workflow

The Delépine reaction proceeds in two distinct, well-defined stages:

  • Quaternary Salt Formation: The α-halo ketone undergoes a nucleophilic substitution (SN2) reaction with one of the nitrogen atoms of hexamethylenetetramine. This step is typically performed in a non-polar solvent like chloroform, where the starting materials are soluble, but the resulting quaternary ammonium salt is often insoluble, causing it to precipitate and drive the reaction to completion.[6]

  • Acidic Hydrolysis: The isolated hexaminium salt is then treated with a strong acid, commonly concentrated hydrochloric acid in an ethanol solution. The acidic medium catalyzes the breakdown of the complex cage structure, liberating the primary amine as its hydrochloride salt.[6][8] The byproducts are ammonium chloride and formaldehyde, the latter of which is conveniently trapped by the ethanol solvent to form diethyl acetal.[6]

Diagram of the Delépine Reaction Mechanism

Delepine_Mechanism cluster_step1 Step 1: Salt Formation (SN2) cluster_step2 Step 2: Acidic Hydrolysis AlkylHalide α-Bromoacetophenone (R-CH2-Br) Salt Quaternary Hexaminium Salt AlkylHalide->Salt + HMTA (in CHCl3) Hexamine Hexamethylenetetramine (HMTA) Salt_hydro Quaternary Hexaminium Salt Salt->Salt_hydro Isolate AmineHCl Primary Amine Hydrochloride (R-CH2-NH3+ Cl-) Formaldehyde Formaldehyde (as Diethyl Acetal) Ammonium Ammonium Chloride (NH4Cl) Salt_hydro->AmineHCl + conc. HCl (in Ethanol, Reflux) Salt_hydro->Formaldehyde Salt_hydro->Ammonium

Caption: The two-stage mechanism of the Delépine Reaction.

Experimental Synthesis Workflow

Workflow start Start prep Dissolve Hexamethylenetetramine in Chloroform start->prep addition Add α-Bromoacetophenone Dropwise prep->addition reflux1 Reflux Reaction Mixture (Formation of Salt Precipitate) addition->reflux1 filtration Cool and Filter to Isolate Hexaminium Salt reflux1->filtration hydrolysis Hydrolyze Salt with Concentrated HCl in Ethanol filtration->hydrolysis reflux2 Reflux Reaction Mixture (Amine Formation) hydrolysis->reflux2 workup Concentrate and Workup (Basification & Extraction) reflux2->workup purification Purify Product (Distillation or Recrystallization) workup->purification end End Product: α-Aminoacetophenone purification->end

Caption: High-level overview of the experimental workflow.

Detailed Experimental Protocol

This protocol details the synthesis of 2-amino-1-phenylethan-1-one hydrochloride from 2-bromo-1-phenylethan-1-one.

Reagents and Materials
ReagentCAS No.FormulaM.W. ( g/mol )Recommended Grade
2-Bromo-1-phenylethan-1-one70-11-1C₈H₇BrO199.04≥98%
Hexamethylenetetramine (HMTA)100-97-0C₆H₁₂N₄140.19≥99%
Chloroform (Trichloromethane)67-66-3CHCl₃119.38Anhydrous, ≥99%
Ethanol64-17-5C₂H₅OH46.07200 Proof (Absolute)
Hydrochloric Acid7647-01-0HCl36.4637% (w/w), ACS Reagent
Sodium Hydroxide1310-73-2NaOH40.00Pellets, ≥97%
Diethyl Ether60-29-7(C₂H₅)₂O74.12Anhydrous, ACS Grade
Saturated Sodium Chloride Soln.7647-14-5NaCl58.44Aqueous Solution
Step-by-Step Procedure

Part A: Formation of the Hexaminium Salt

  • Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a dropping funnel. Ensure all glassware is dry.

  • Reagent Charging: In the flask, dissolve 28.0 g (0.20 mol) of hexamethylenetetramine in 250 mL of anhydrous chloroform.[7][9]

  • Substrate Addition: In the dropping funnel, prepare a solution of 39.8 g (0.20 mol) of 2-bromo-1-phenylethan-1-one in 50 mL of anhydrous chloroform.

  • Reaction Initiation: While stirring the hexamine solution, add the 2-bromo-1-phenylethan-1-one solution dropwise over 30 minutes. An exothermic reaction and the formation of a white precipitate should be observed.

    • Causality Note: Dropwise addition is crucial to control the initial exotherm of the SN2 reaction. Chloroform is an excellent solvent choice as the starting materials are soluble while the product salt precipitates, driving the equilibrium towards the product according to Le Châtelier's principle.[6]

  • Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux (approx. 60°C) and maintain for 2-3 hours with continuous stirring.[7]

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation. Collect the white solid salt by vacuum filtration. Wash the filter cake with 50 mL of cold diethyl ether to remove any residual starting material.

  • Drying: Air-dry the salt on the filter paper. The crude hexaminium salt can typically be used in the next step without further purification. The expected yield is typically high (85-95%).

Part B: Hydrolysis to the Primary Amine Hydrochloride

  • Setup: In a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 400 mL of absolute ethanol and 96 mL of concentrated (37%) hydrochloric acid.

  • Hydrolysis: Add the crude, dried hexaminium salt from Part A to the ethanolic HCl solution.

    • Causality Note: The combination of a strong acid (HCl) and a protic solvent (ethanol) is essential for the complete decomposition of the hexamine cage.[3][6] Refluxing provides the necessary energy to break the multiple C-N bonds.

  • Reaction: Heat the mixture to reflux for 4-6 hours. A precipitate of ammonium chloride may form during this time.

  • Initial Workup: After reflux, allow the mixture to cool to room temperature. Remove the precipitated ammonium chloride by vacuum filtration.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the majority of the ethanol. This will yield a viscous residue or a semi-solid.

  • Purification and Isolation:

    • Dissolve the residue in a minimal amount of hot water (approx. 100 mL).

    • Cool the solution in an ice bath. The desired product, 2-amino-1-phenylethan-1-one hydrochloride, should crystallize.

    • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, followed by a wash with cold diethyl ether.

    • Dry the crystals under vacuum to yield the final product.

Key Reaction Parameters
ParameterValue/ConditionRationale
Molar Ratio (Halide:HMTA) 1:1 to 1:1.1A slight excess of HMTA can ensure full conversion of the halide.
Salt Formation Temp. Reflux (approx. 60°C)Provides sufficient energy for the SN2 reaction.
Salt Formation Time 2-3 hoursEnsures complete precipitation of the quaternary salt.
Hydrolysis Temp. Reflux (approx. 80°C)Required for the complete decomposition of the hexaminium salt.
Hydrolysis Time 4-6 hoursEnsures complete hydrolysis and release of the primary amine.
Expected Yield 60-75% (overall)A typical yield for this two-step procedure.

Concluding Remarks and Outlook

The Delépine reaction remains a highly reliable and advantageous method for preparing primary amines from activated halides, especially in the context of pharmaceutical intermediate synthesis.[9] Its key strengths are the use of inexpensive reagents, simple reaction conditions, and the selective formation of the primary amine, which simplifies purification.[3][8]

The product of this protocol, 2-amino-1-phenylethan-1-one hydrochloride, is a valuable building block. It serves as a direct precursor for the synthesis of a wide array of this compound derivatives through cyclocondensation reactions with various 1,3-dielectrophilic partners, enabling access to diverse chemical libraries for drug discovery programs.[7]

References

  • Scribd. Delepine Amine Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Delepine Reaction. Available from: [Link]

  • Wang, Y., et al. (2022). Design, synthesis and evaluation of this compound derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Journal of Chemistry. Available from: [Link]

  • Google Patents. Process for the preparation of n-phenyl-2-pyrimidine-amine derivatives.
  • ResearchGate. Delépine amine synthesis. Available from: [Link]

  • Wikipedia. Delépine reaction. Available from: [Link]

  • Taylor & Francis Online. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available from: [Link]

  • Organic Syntheses. 2-bromoallylamine. Available from: [Link]

  • Wang, L., et al. (2021). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Royal Society of Chemistry Publishing. Design, synthesis and evaluation of this compound derivatives as novel antifungal agents targeting CYP51. Available from: [Link]

  • Google Patents. Preparation method of 2-amino pyrimidine.
  • ResearchGate. Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis. Available from: [Link]

Sources

Technical Application Note: 2-Phenylpyrimidine Scaffolds in Next-Gen Fungicide Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-phenylpyrimidine moiety represents a "privileged scaffold" in modern agrochemical discovery, particularly in the development of novel fungicides and herbicides. Unlike traditional nitrogen-heterocycle fungicides (e.g., triazoles), the this compound core offers a distinct steric and electronic profile that facilitates "scaffold hopping"—a strategy essential for overcoming resistance in phytopathogenic fungi.

This guide details the application of this compound derivatives as Sterol Biosynthesis Inhibitors (SBIs) targeting the CYP51 enzyme (lanosterol 14


-demethylase). It provides a validated workflow for the synthesis, purification, and biological evaluation of these compounds, designed for researchers aiming to optimize lead compounds against resistant strains like Botrytis cinerea and Rhizoctonia solani.

The Pharmacophore: Mechanistic Rationale

The efficacy of this compound relies on its ability to mimic the transition state of natural substrates within the target enzyme's active site.

  • Heme Coordination: The pyrimidine nitrogen (N3) acts as a Lewis base, coordinating with the heme iron (

    
    ) of the CYP51 enzyme, blocking the catalytic site.
    
  • Hydrophobic Interactions: The phenyl ring at the C2 position occupies the hydrophobic access channel, providing essential Van der Waals interactions that stabilize the inhibitor-enzyme complex.

  • Pi-Stacking: The aromatic system engages in

    
     stacking with aromatic amino acid residues (e.g., Tyrosine or Phenylalanine) within the binding pocket.
    
Structural Logic Diagram

The following diagram illustrates the interaction logic and the synthetic pathway design.

G Target Target: CYP51 Enzyme (Lanosterol 14α-demethylase) Mechanism Mechanism: Heme Coordination (N3) & Hydrophobic Shielding Target->Mechanism Induces Scaffold Scaffold: This compound Scaffold->Target Binds to Outcome Outcome: Membrane Disruption Fungal Cell Death Mechanism->Outcome Results in

Figure 1: Mechanistic pathway of this compound inhibition of fungal sterol biosynthesis.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling[1][2][3]

The most robust method for constructing the this compound core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This protocol is optimized for high yield and regioselectivity.

Materials Required[1][2][4][5][6][7][8][9][10][11][12]
  • Substrate A: 2-chloropyrimidine (1.0 eq)

  • Substrate B: Phenylboronic acid derivative (1.2 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (5 mol%)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Inert)

Step-by-Step Methodology
  • Preparation (Inert Environment):

    • In a dry Schlenk tube or microwave vial, add 2-chloropyrimidine (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and

      
       (2.0 mmol).
      
    • Add the solvent mixture (1,4-Dioxane/Water, 10 mL).

    • Critical Step: Degas the solution by bubbling Argon through it for 10 minutes. Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

  • Catalyst Addition:

    • Add

      
       (0.05 mmol) quickly to minimize air exposure. Seal the vessel immediately.
      
  • Reaction:

    • Thermal Method: Heat to reflux (100°C) for 12–16 hours.

    • Microwave Method (Recommended): Irradiate at 110°C for 20 minutes (Power: 100W). Microwave synthesis often suppresses side reactions and improves yield.

  • Work-up:

    • Cool to room temperature.[1] Filter through a Celite pad to remove palladium black.

    • Dilute filtrate with Ethyl Acetate (30 mL) and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Synthetic Workflow Visualization

Synthesis Start Reactants: 2-Chloropyrimidine + Phenylboronic Acid Degas Step 1: Degas Solvent (Ar/N2, 10 min) Start->Degas Cat Step 2: Add Catalyst Pd(PPh3)4 + K2CO3 Degas->Cat React Step 3: Reaction (Reflux 12h OR MW 20min) Cat->React Workup Step 4: Filtration & Extraction (EtOAc/Brine) React->Workup Final Product: This compound Derivative Workup->Final

Figure 2: Optimized Suzuki-Miyaura coupling workflow for this compound synthesis.

Biological Evaluation: Antifungal Assay

Once synthesized, the compound must be evaluated for biological activity. The Poisoned Food Technique is the industry standard for determining the


 (Effective Concentration for 50% inhibition) against phytopathogenic fungi.
Target Organisms
  • Botrytis cinerea (Grey mold)

  • Rhizoctonia solani (Sheath blight)

  • Fusarium oxysporum (Wilt)[2]

Assay Protocol
  • Media Preparation:

    • Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C for 20 mins.

    • Cool agar to approx. 50°C (molten state).

  • Compound Incorporation:

    • Dissolve the test compound in DMSO to create a stock solution.

    • Add stock solution to molten agar to achieve final concentrations (e.g., 6.25, 12.5, 25, 50, 100

      
      ).
      
    • Control: Prepare plates with DMSO only (Negative Control) and a commercial standard like Azoxystrobin (Positive Control).

  • Inoculation:

    • Pour plates and allow them to solidify.

    • Use a sterile cork borer (5 mm) to take a mycelial plug from the margin of an actively growing fungal colony.

    • Place the plug (mycelium side down) in the center of the poisoned plate.

  • Incubation:

    • Incubate at 25°C ± 1°C in the dark for 48–72 hours (until control plates reach the edge).

  • Data Collection:

    • Measure the diameter of the colony in two perpendicular directions (cross method).

Data Analysis & Calculation

Calculate the Percent Inhibition (


)  using the formula:


  • C: Average diameter of colony in Control (mm).

  • T: Average diameter of colony in Treatment (mm).

  • 5mm: Diameter of the initial plug (subtracted to measure new growth only).

Table 1: Example Data Layout for Reporting

Compound IDConcentration (

)
Colony Dia. (mm)Inhibition (%)Log P (Calc)
2-PP-01 5012.085.4%3.2
2-PP-01 2524.559.3%3.2
Control 0 (DMSO)53.00.0%-
Azoxystrobin 506.098.0%2.5

References

  • Mechanism of Action: Zhang, H. Z., et al. (2023). "Design, synthesis and evaluation of this compound derivatives as novel antifungal agents targeting CYP51." RSC Advances.

  • Synthetic Methodology: Molander, G. A., et al. (2012). "Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Nucleophiles." Organic Letters.

  • Assay Protocol: Ganesan, P., et al. (2022). "Inhibition of mycelial growth and conidium germination by organic extracts." Agro Productividad.

  • Insecticidal Applications: Liu, X., et al. (2023).[3][4] "2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity." Molecules.

Sources

Application Note: Molecular Docking Studies of 2-Phenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-phenylpyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for numerous kinase inhibitors (e.g., Imatinib analogues) and antimicrobial agents. Its planar geometry, capacity for


-

stacking, and specific hydrogen-bonding patterns at the pyrimidine nitrogens make it an ideal candidate for targeting the ATP-binding cleft of kinases and the active sites of metalloenzymes.

This application note provides a rigorous, field-proven protocol for performing molecular docking studies on this compound derivatives. Unlike generic guides, this protocol addresses the specific conformational and electronic nuances of this scaffold, ensuring high correlation between in silico scores and in vitro IC


 values.

Scientific Rationale & Scaffold Analysis

The Pharmacophore

The this compound moiety functions as a bi-dentate or tri-dentate anchor within protein active sites.

  • The Pyrimidine Ring: Acts as a hydrogen bond acceptor (N1/N3) typically interacting with the "hinge region" backbone amides of kinases (e.g., BTK, c-Met).

  • The Phenyl Ring: Occupies hydrophobic pockets (e.g., the specificity pocket), often engaging in T-shaped or parallel displaced

    
    -stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine).
    
  • The C2-Linker: The bond connecting the rings allows for limited rotational freedom (

    
     20-40° torsion), which must be accounted for during ligand preparation to avoid high-energy planar penalties unless dictated by the pocket.
    
Target Selection Strategy

Successful docking requires high-resolution structural data. For 2-phenylpyrimidines, the following targets are validated:

  • Bruton's Tyrosine Kinase (BTK): Target for B-cell malignancies. (PDB: 3K54 , 3GEN ).

  • c-Met Kinase: Target for solid tumors. (PDB: 3LQ8 ).

  • CYP51 (Lanosterol 14

    
    -demethylase):  Antifungal target. (PDB: 5TZ1 ).
    
  • Biotin Carboxylase: Antibacterial target.[1] (PDB: 2V58 ).[1]

Experimental Protocol

Phase I: Ligand Preparation (Critical Step)

Rationale: Standard energy minimization often traps phenylpyrimidines in a perfectly planar conformation, which may not reflect the bioactive conformation due to steric clash between ortho-hydrogens.

  • Structure Generation: Draw 2D structures of derivatives (e.g., ChemDraw).

  • 3D Conversion & Protonation:

    • Convert to 3D (e.g., OpenBabel, LigPrep).

    • Tautomer Check: Ensure the pyrimidine nitrogens are unprotonated at physiological pH (7.4) unless specific substituent effects shift pKa.

    • Stereochemistry: Define R/S chirality for any aliphatic tails.

  • Conformational Sampling:

    • Perform a conformational search (Monte Carlo or Systematic) to identify low-energy torsion angles between the phenyl and pyrimidine rings.

    • Criterion: Retain conformers within 5 kcal/mol of the global minimum.

Phase II: Receptor Preparation

Rationale: Raw PDB files contain crystallographic artifacts (water, ions) that distort docking scoring functions.

  • Retrieval: Download PDB file (e.g., BTK structure 3K54 ).

  • Cleanup:

    • Remove solvent molecules (WAT) unless they bridge the ligand and protein (e.g., the conserved water in some kinase pockets).

    • Remove co-crystallized native ligands.

  • Protonation: Add polar hydrogens. Optimize H-bond network (Flip Asn/Gln/His residues) using PropKa at pH 7.4.

  • Grid Generation:

    • Center: Define the grid box center using the centroid of the co-crystallized ligand.

    • Dimensions:

      
       Å is standard for kinase ATP pockets. Ensure the "Gatekeeper" residue is included.
      
Phase III: Molecular Docking (AutoDock Vina / Glide)

Rationale: An "Exhaustiveness" search is required to overcome the rotational barrier of the phenyl-pyrimidine bond.

  • Algorithm Settings:

    • Exhaustiveness: Set to

      
       (Default is often 8).
      
    • Energy Range: 3 kcal/mol (to capture near-native poses).

    • Num Modes: 10.

  • Execution: Run the docking simulation.

  • Self-Validation (Redocking):

    • Dock the extracted native ligand back into the prepared receptor.

    • Pass Criteria: RMSD

      
       Å between docked pose and crystal pose.[2]
      

Workflow Visualization

The following diagram illustrates the integrated workflow for this compound docking, highlighting the critical decision points for "induced fit" vs. "rigid" docking.

DockingWorkflow Start Start: Ligand Design (this compound Scaffold) LigPrep Ligand Preparation (Torsion Analysis & Protonation) Start->LigPrep RecPrep Receptor Preparation (PDB: 3K54/5TZ1, H-Bond Opt) Start->RecPrep Grid Grid Box Generation (Focus: Hinge & Hydrophobic Pocket) LigPrep->Grid RecPrep->Grid Docking Molecular Docking (Vina/Glide, Exhaustiveness=16) Grid->Docking Analysis Interaction Profiling (H-Bonds, Pi-Stacking, RMSD) Docking->Analysis Validation Validation Check (Redocking RMSD < 2.0 Å?) Analysis->Validation Validation->Docking No (Refine Grid/Params) MD MD Simulation (100ns) (Stability Verification) Validation->MD Optional (High Rigor) End Lead Candidate Selection Validation->End Yes MD->End

Figure 1: Optimized in silico workflow for this compound derivatives, emphasizing the validation loop.

Data Analysis & Interpretation

Scoring & Binding Energy

Docking scores are relative. For 2-phenylpyrimidines, a binding affinity (


 ) lower than -8.0 kcal/mol  typically correlates with micromolar to nanomolar activity in kinase targets.

Table 1: Representative Binding Data (Case Study: BTK Inhibition) Data derived from comparative analysis of literature standards (e.g., Ibrutinib analogues).

Compound IDBinding Energy (kcal/mol)Key H-Bond InteractionsHydrophobic InteractionsPredicted Activity
Ref Ligand -9.2Met477 (Hinge), Glu475Leu408, Val416High (nM)
2-PP-01 -8.4Met477 (Backbone NH)Phe413 (

-stacking)
Moderate (

M)
2-PP-02 -6.1None (Steric Clash)Weak non-specificInactive
2-PP-Opt -9.5Met477, Lys430 (Salt bridge)Gatekeeper Thr474High (nM)
Interaction Checklist (The "Fingerprint")

To validate a pose as "bioactive," verify the presence of these specific interactions using visualization tools (PyMOL/Discovery Studio):

  • Hinge Binder: The N1 or N3 of the pyrimidine ring must H-bond with the backbone NH of the hinge residue (e.g., Met477 in BTK).

  • Gatekeeper Avoidance: The substituent at position 5 or 6 of the pyrimidine must not clash with the gatekeeper residue (e.g., Thr474).

  • Hydrophobic Anchor: The 2-phenyl ring should be buried in the hydrophobic pocket, often interacting with Leucine or Valine residues.

Mechanistic Visualization: The Binding Mode

Understanding the spatial arrangement is crucial for lead optimization. The diagram below models the pharmacophoric map of a this compound derivative inside a Kinase ATP pocket.

Pharmacophore Pyrim Pyrimidine Ring (Scaffold Core) Phenyl 2-Phenyl Group (Hydrophobic Tail) Pyrim->Phenyl C-C Linker (Restricted Rotation) Subst R-Group Substituents (Solubility/Selectivity) Pyrim->Subst Covalent Hinge Hinge Region (Met477 Backbone) Pyrim->Hinge H-Bond (Acceptor) Pocket Hydrophobic Pocket II (Leu408, Val416) Phenyl->Pocket Pi-Alkyl / VdW Solvent Solvent Front (Asp539) Subst->Solvent Electrostatic / H-Bond

Figure 2: Pharmacophore mapping of this compound binding within a typical Kinase active site.

References

  • BTK Inhibition: "Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors."[3] PMC - NIH.

  • Antimicrobial Targets: "N-substituted 2-phenylpyrido[2,3-d]pyrimidine derivatives... molecular docking studied... biotin carboxylase (PDB ID: 2V58)."[1] Research Journal of Pharmacy and Technology.

  • Antifungal Targets: "Design, synthesis and evaluation of this compound derivatives as novel antifungal agents targeting CYP51." RSC Advances.

  • c-Met Inhibition: "Synthesis, and docking studies of phenylpyrimidine-carboxamide derivatives... as c-Met inhibitors."[4] Bioorganic & Medicinal Chemistry.

  • General Protocol: "Integration of Computational Docking into Anti-Cancer Drug Response Prediction Models." MDPI.

Sources

Troubleshooting & Optimization

optimizing 2-phenylpyrimidine Suzuki coupling reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pyrimidine Paradox"

You are likely reading this guide because your standard Suzuki protocol (Pd(PPh₃)₄ / Na₂CO₃ / Toluene:Water) failed. You either recovered the starting material (2-chloropyrimidine), observed a black precipitate (catalyst decomposition), or isolated the hydrolyzed byproduct (2-hydroxypyrimidine).

The Core Challenge: 2-Halopyrimidines present a unique "paradox" in cross-coupling:

  • Electronic Activation: The electron-deficient ring should facilitate rapid oxidative addition (similar to p-nitrochlorobenzene).

  • Catalyst Poisoning: The nitrogen atoms in the pyrimidine ring are strong sigma-donors. They displace phosphine ligands and coordinate to the Palladium center, forming stable, inactive "butterfly" dimers [1].

  • Hydrolytic Instability: The 2-position is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) by hydroxide ions, leading to hydrolysis rather than coupling [2].

This guide provides the engineered solutions to bypass these failure modes.

Module 1: Catalyst Architecture (Overcoming Poisoning)

The Problem: Standard ligands (PPh₃) are not bulky enough to prevent the pyrimidine nitrogens from binding to the Pd center. The Solution: Use bulky, electron-rich ligands that create a "steric wall," forcing the pyrimidine to interact only via the C-Cl bond (Oxidative Addition) and preventing N-coordination.

Recommended Catalyst Systems
TierCatalyst SystemLigand ClassUse Case
Standard Pd(OAc)₂ + XPhos Buchwald DialkylbiarylphosphineBest Starting Point. High turnover, resists poisoning. Excellent for 2-chloropyrimidines.
Advanced Pd-PEPPSI-IPr NHC (N-Heterocyclic Carbene)For Sterically Hindered Partners. The NHC ligand binds tighter than phosphines, preventing catalyst death.
Legacy Pd(PPh₃)₄TriarylphosphineAvoid. Only works for highly reactive 2-iodopyrimidines or simple substrates. High failure rate with chlorides.

Critical Insight: Always use a Precatalyst (e.g., XPhos Pd G3/G4) rather than mixing Pd(OAc)₂ + Ligand in situ if possible. This ensures the active Pd(0) species is formed correctly without an induction period where the pyrimidine can sequester the Pd(II) salt [3].

Module 2: The Boron Partner (The "Reverse Coupling" Trap)

The Trap: Researchers often attempt to couple 2-pyrimidineboronic acid with chlorobenzene. The Reality: 2-Heteroaryl boronic acids are notoriously unstable. They undergo rapid protodeboronation (loss of the B(OH)₂ group) via a zwitterionic intermediate, often faster than the cross-coupling reaction [4].

The Fix:

  • Route A (Preferred): Couple 2-Chloropyrimidine (Electrophile) + Phenylboronic Acid (Nucleophile).

  • Route B (If Route A is impossible): Do NOT use the boronic acid. Use a MIDA Boronate or N-Methyliminodiacetic acid ester . These slow-release reagents prevent the buildup of the unstable free boronic acid.

Module 3: Reaction Conditions & Troubleshooting

Decision Matrix: Diagnosing Your Failure

Troubleshooting Start Reaction Analysis Result1 Black Precipitate (Pd Black) Start->Result1 Immediate Result2 Starting Material Recovered Start->Result2 No Conversion Result3 Hydrolyzed Product (Pyrimidinone) Start->Result3 Side Product Result4 De-halogenated Product Start->Result4 Reduction Sol1 Fix: Switch to Pd-PEPPSI or XPhos Result1->Sol1 Sol2 Fix: Increase Temp (Microwave 100°C) Result2->Sol2 Sol3 Fix: Anhydrous Conditions (CsF / Dioxane) Result3->Sol3 Sol4 Fix: Use Dry Solvents (Remove proton sources) Result4->Sol4

Figure 1: Troubleshooting decision tree for pyrimidine couplings.

Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately upon heating. What happened? A: This is "Pd Black" formation. Your ligand failed to stabilize the Pd(0). The pyrimidine nitrogen likely displaced your phosphine, leading to cluster formation.

  • Fix: Switch to XPhos or SPhos . Increase ligand-to-metal ratio to 2:1.

Q: I see 50% conversion to 2-hydroxypyrimidine. How do I stop this? A: You are using aqueous base (e.g., Na₂CO₃/H₂O). The hydroxide ion is attacking the 2-position (SₙAr) instead of the Palladium doing its job.

  • Fix: Switch to Anhydrous Conditions . Use Cesium Fluoride (CsF) (2.0 equiv) as the base in dry Dioxane or Toluene . CsF activates the boronic acid without generating high concentrations of dissolved hydroxide [5].

Q: Can I use microwave irradiation? A: Yes, and it is highly recommended. 2-Chloropyrimidines are thermally stable but kinetically sluggish toward oxidative addition. Microwave heating (100–120°C for 20-40 mins) often outcompetes the slower catalyst decomposition pathways [6].

Standard Operating Procedure (SOP)

Protocol: Anhydrous Coupling of 2-Chloropyrimidine Use this protocol for difficult substrates prone to hydrolysis.

Materials:

  • 2-Chloropyrimidine (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR XPhos Pd G4 (3 mol%)

  • Base: CsF (2.0 equiv, oven-dried) or K₃PO₄ (anhydrous, finely ground)

  • Solvent: 1,4-Dioxane (Anhydrous)

Workflow:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Solids: Add pyrimidine, boronic acid, base, and precatalyst to the vial.

  • Degassing: Add anhydrous Dioxane. Crucial Step: Sparge (bubble) Argon through the solvent for 10 minutes. Oxygen promotes homocoupling and catalyst death.

  • Reaction: Seal the vial. Heat to 100°C (oil bath) or 110°C (Microwave) for 1–4 hours.

  • Workup: Filter through a Celite pad (to remove Pd and salts).[1] Wash with EtOAc.[1] Concentrate and purify via column chromatography.[1]

Mechanistic Visualization: The Poisoning Pathway

Mechanism Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Productive) Pd0->OxAdd Bulky Ligand Promotes NCoord N-Coordination (Poisoning) Pd0->NCoord Small Ligand Allows Py 2-Chloropyrimidine Py->NCoord N-Lone Pair PdII Pd(II)-Ar-Cl OxAdd->PdII Product 2-Phenylpyrimidine PdII->Product Transmetallation & Red. Elim. Dead Inactive Pd-N Complex (Butterfly Dimer) NCoord->Dead Irreversible

Figure 2: Competition between productive oxidative addition and catalyst poisoning by nitrogen coordination.

References

  • Inhibition of Nickel/Pd-catalyzed Cross-coupling by N-Heterocycles. Source:Reaction Chemistry & Engineering, 2021. Context: Explains the formation of stable, inactive dimers when using 2-halo-N-heterocycles.

  • A Comparative Guide to the Reactivity of Halopyrimidines. Source: BenchChem, 2025.[1] Context: Details the susceptibility of the 2-position to SₙAr hydrolysis compared to the 4/5-positions.

  • Buchwald Precatalysts in Cross-Coupling. Source:Journal of the American Chemical Society, 2014.[2] Context: Establishes the necessity of precatalysts (G3/G4) to avoid induction periods and rapid deactivation in challenging couplings.

  • Protodeboronation of Heteroaryl Boronic Acids. Source:Wikipedia / Organic Chemistry Portal (General Consensus). Context: Describes the zwitterionic mechanism that destroys 2-pyridyl/pyrimidyl boronic acids in base.

  • Anhydrous Fluoride-Facilitated Suzuki Couplings. Source:Journal of Organic Chemistry, 1999 (Wright et al.). Context: The foundational method for using CsF to avoid hydrolysis in electron-deficient substrates.

  • Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidines. Source:Molecules, 2020.[2][3][4] Context: Experimental validation of microwave protocols for chloropyrimidines.

Sources

Technical Support Center: Optimizing the Synthesis of 2-Phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-phenylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their synthetic routes to this valuable heterocyclic scaffold. As a core structural motif in many biologically active compounds, including BTK inhibitors and antifungal agents, achieving high-yield, high-purity synthesis of this compound is critical.[1][2][3]

This document moves beyond simple procedural lists to provide a deeper understanding of the causality behind common synthetic challenges. We will explore the critical parameters of the most prevalent synthetic methods and offer field-proven solutions to the issues you may encounter at the bench.

Section 1: Foundational Synthetic Strategies

The synthesis of this compound is most commonly achieved via two robust methods: Palladium-catalyzed cross-coupling reactions and classical condensation reactions to build the pyrimidine ring. Each approach has distinct advantages and potential pitfalls.

  • Suzuki-Miyaura Cross-Coupling: This is a powerful and versatile method for forming the C-C bond between a pre-formed pyrimidine ring and a phenyl group.[4][5] The typical reaction involves coupling a 2-halopyrimidine (e.g., 2-chloropyrimidine) with phenylboronic acid in the presence of a palladium catalyst, a ligand, and a base.[6][7] Its tolerance for a wide range of functional groups makes it highly attractive.[8]

  • Condensation Reactions: This classical approach constructs the pyrimidine ring from acyclic precursors.[9] A common variant involves the condensation of benzamidine (the source of the N-C-N and phenyl fragments) with a three-carbon 1,3-bifunctional component, such as malondialdehyde or a derivative.[10][11] This method can be cost-effective but may require more optimization to control selectivity and byproducts.[12]

Section 2: Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format.

Part A: Suzuki-Miyaura Cross-Coupling Issues
Question 1: My Suzuki coupling reaction for this compound is giving a low yield (<50%). What are the most likely causes and how can I fix them?

Answer: Low yield in a Suzuki coupling is a common but solvable problem. It almost always points to an issue with one of the core components of the catalytic cycle: the catalyst, ligand, base, or solvent system.

Causality: The Suzuki reaction relies on a delicate catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A failure at any step will stall the reaction and reduce the yield.

Troubleshooting Workflow:

G start Low Yield Observed q1 Is the reaction atmosphere completely inert? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No. Degas solvents thoroughly. Use Schlenk line or glovebox. q1->a1_no No q2 Is the Palladium catalyst active? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No. Use a fresh source of Pd catalyst. Consider a pre-catalyst. q2->a2_no No q3 Is the base appropriate and sufficiently strong? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no No. Switch to a stronger base (e.g., Cs2CO3). Ensure base is anhydrous. q3->a3_no No q4 Is the ligand promoting the reaction? a3_yes->q4 a4_no No. Screen different phosphine ligands (e.g., SPhos, XPhos, dppf). q4->a4_no No end Yield Improved q4->end Yes Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)L2-X Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)L2-Ar' OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination RedEl Product Ar-Ar' Trans->RedEl Reagent1 Ar-X (2-Chloropyrimidine) Reagent1->OxAdd Reagent2 Ar'-B(OH)2 (Phenylboronic Acid) Borate [Ar'-B(OH)3]- Reagent2->Borate Base Base (e.g., Na2CO3) Base->Borate Borate->Trans

Sources

Technical Support Center: Purification of 2-Phenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Troubleshooting Repository Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: Optimization of Normal Phase Chromatography for 2-Phenylpyrimidine Scaffolds

Introduction: The Chemical Context

This compound derivatives are ubiquitous pharmacophores in kinase inhibitors and antifungal agents [1]. From a purification standpoint, they present a specific duality:

  • Basicity: The pyrimidine ring contains two nitrogen atoms with localized lone pairs (

    
     hybridized), making them Lewis bases. These nitrogens interact strongly with the acidic silanols (
    
    
    
    ,
    
    
    ) of standard silica gel, leading to peak tailing (streaking) and poor resolution [2].
  • Lipophilicity & Planarity: The 2-phenyl substituent adds significant lipophilicity and planarity, often leading to low solubility in non-polar mobile phases (like hexane) and a tendency to crystallize on the column bed if wet-loaded incorrectly.

This guide synthesizes standard operating procedures (SOPs) with advanced troubleshooting to address these specific physicochemical properties.

Phase 1: Method Development (The "Pre-Flight" Check)

Before packing a column, you must define the interaction between your analyte and the stationary phase.

Protocol: The "Amine Shift" TLC Test

Do not rely on standard TLC alone. You must determine if silanol activity is affecting your separation.

  • Prepare two TLC chambers:

    • Chamber A: Standard solvent (e.g., 30% EtOAc in Hexanes).

    • Chamber B: Same solvent + 1% Triethylamine (TEA) or 1%

      
       .
      
  • Spot your crude mixture on two separate silica plates.

  • Elute simultaneously.

  • Analyze:

    • If spots in Chamber A are "teardrop" shaped or streaking, but spots in Chamber B are compact circles, you must use a basic modifier in your column.

    • If

      
       increases significantly in Chamber B, the compound is interacting strongly with silica acidity.
      
Solvent System Selection Matrix

Use this logic to select your base solvent system before adding modifiers.

SolventSelection Figure 1: Solvent System Decision Matrix for Pyrimidine Derivatives. Start Start: Solubility Check SolubleHex Soluble in Hexane? Start->SolubleHex HexEtOAc System: Hexane / EtOAc SolubleHex->HexEtOAc Yes PolarCheck High Polarity? SolubleHex->PolarCheck No (Oily/Solid) DCM_MeOH System: DCM / MeOH PolarCheck->DCM_MeOH Very Polar (Rf < 0.1 in 100% EtOAc) Toluene System: Toluene / Acetone PolarCheck->Toluene Regioisomer Separation Needed

Phase 2: The Purification Process (Execution)[1]

Critical Decision: Loading Strategy

For 2-phenylpyrimidines, Dry Loading is the gold standard. Wet loading often fails because the compound precipitates upon contact with the non-polar mobile phase (Hexane), causing band broadening and high back-pressure.

Protocol: Dry Loading on Silica[1][2]
  • Dissolution: Dissolve crude material in the minimum amount of a volatile, good solvent (DCM or Acetone). Do not use high-boiling solvents like DMF or DMSO.

  • Adsorption: Add flash-grade silica gel (ratio: 10g silica per 1g crude).

  • Evaporation: Rotovap to dryness. The result should be a free-flowing powder.[1]

    • Pro Tip: If the powder is sticky, you used too little silica or residual solvent remains. Add more silica and re-evaporate.

  • Loading: Pour the powder carefully onto the top of the pre-packed column bed. Add a layer of sand (1-2 cm) on top to protect the bed during solvent addition [3].

Mobile Phase Preparation (The "Buffered" Approach)

If your TLC indicated streaking (see Phase 1), prepare your solvent as follows to deactivate silanols:

ComponentRoleConcentrationNotes
Triethylamine (TEA) Silanol Blocker0.5% - 1.0% (v/v)Competitive binder. Protects pyrimidine nitrogens.
Ammonium Hydroxide (

)
Strong Modifier0.5% - 1.0% (v/v)Use with DCM/MeOH systems. Requires vigorous mixing.
Methanol Polar Eluent0% - 10%Avoid >10% in DCM if possible (silica dissolution risk).

Scientist's Note: When using TEA, flush the column with pure solvent after the run if you plan to reuse it (though reuse is not recommended for high-purity separations). TEA salts can contaminate subsequent runs [4].

Troubleshooting Center (FAQ)

Issue 1: "My compound is streaking/tailing across 10+ fractions."

Diagnosis: Unchecked Silanol Activity. The basic pyrimidine nitrogens are hydrogen-bonding to the acidic silica surface. Immediate Fix:

  • Switch to a mobile phase containing 1% Triethylamine (TEA) .

  • If already using TEA, increase polarity. The compound is "dragging."

  • Advanced Fix: Use "Neutralized Silica."[3] Slurry silica in solvent + 5% TEA, then wash with pure solvent before loading your column. This pre-saturates the most active acidic sites.

Issue 2: "I cannot separate the 2-phenyl and 4-phenyl regioisomers."

Diagnosis: Isostructural similarity.[4] Standard polarity-based separation (Hex/EtOAc) is insufficient because the dipole moments are too similar [5]. Corrective Workflow:

  • Change Selectivity: Switch from Hexane/EtOAc to Toluene/Acetone or DCM/Ether . Toluene interacts via

    
     stacking with the phenyl ring, often differentiating isomers based on steric accessibility.
    
  • Crystallization Check: 2-phenylpyrimidines are highly crystalline. Check if the mixture can be recrystallized from hot Ethanol or Isopropanol before chromatography. This is often superior to a column for isomer separation.

Issue 3: "The product precipitates inside the column."

Diagnosis: Solubility Mismatch. The compound is soluble in the loading solvent (DCM) but insoluble in the mobile phase (Hexane). Solution:

  • Stop the run immediately.

  • Switch to a gradient starting with 100% DCM (or the solvent it dissolves in) and gradually add MeOH.

  • Prevention: Always use Dry Loading (see Phase 2) for solid heterocycles.

Issue 4: "I see a new spot on TLC after the column."

Diagnosis: On-Column Decomposition. While 2-phenylpyrimidines are generally stable, specific substituents (e.g., halides, esters) might be acid-sensitive. Solution:

  • Use Alumina (Neutral, Grade III) instead of silica. Alumina is less acidic and prevents acid-catalyzed degradation.

  • Run the column fast. Do not leave the compound on silica overnight.

Visual Troubleshooting Logic

Use this flow to diagnose live run issues.

Troubleshooting Figure 2: Troubleshooting Logic for this compound Purification. Problem Identify Issue Streaking Streaking / Tailing Problem->Streaking Coelution Co-elution (Isomers) Problem->Coelution Clogging Column Clogging/Precipitation Problem->Clogging AddTEA Add 1% TEA or NH3 Streaking->AddTEA Silanol Interaction ChangeSolvent Switch to Toluene/Acetone Coelution->ChangeSolvent Change Selectivity Recryst Attempt Recrystallization Coelution->Recryst If Solid DryLoad Use Dry Loading Method Clogging->DryLoad Solubility Mismatch

References

  • National Center for Biotechnology Information. Design, synthesis and evaluation of this compound derivatives as novel antifungal agents targeting CYP51. PubMed Central. Available at: [Link]

  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do? Available at: [Link][5]

  • ResearchGate. Mobile phase without the additive triethylamine (0.3%). Available at: [Link][5][6]

  • ResearchGate. Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? Available at: [Link]

Sources

troubleshooting low yield in 2-phenylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-phenylpyrimidine and its derivatives. Low yield is a multifaceted problem that can derail timelines and consume valuable resources. This document provides in-depth, field-proven insights to diagnose and resolve common issues, ensuring your synthesis is both efficient and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during pyrimidine synthesis campaigns.

Q1: What are the primary synthetic strategies for constructing the this compound core?

There are several robust methods, but two common strategies are palladium-catalyzed cross-coupling reactions and multicomponent condensation reactions.

  • Suzuki-Miyaura Cross-Coupling: This is a highly reliable method involving the reaction of a pyrimidine halide (e.g., 2-chloropyrimidine) with phenylboronic acid in the presence of a palladium catalyst and a base.[1] It offers excellent functional group tolerance and generally good yields.

  • Condensation Reactions: These classical methods involve the cyclization of a 1,3-dicarbonyl compound (or equivalent) with an amidine. For a this compound, benzamidine would be the required N-C-N fragment.[2] While cost-effective, these reactions can sometimes require harsher conditions and may be more prone to side reactions.[]

Q2: My yield is consistently low (<30%). What are the most probable overarching causes?

Persistently low yields often point to fundamental issues rather than minor deviations. The most common culprits are:

  • Sub-optimal Reaction Conditions: Factors like temperature, reaction time, and solvent choice can drastically affect yield. Many pyrimidine syntheses require careful optimization to minimize side reactions or degradation.[][4]

  • Reagent Purity and Stability: Impurities in starting materials, particularly water or other nucleophiles, can interfere with the reaction.[5] For instance, the key intermediate in the Pinner synthesis (a related reaction) is highly susceptible to hydrolysis, which can halt the desired reaction pathway.[6]

  • Atmospheric Contamination: For many modern syntheses, especially those using organometallic catalysts like palladium, the presence of oxygen can be detrimental. Oxygen can oxidize the active catalyst, rendering it useless and terminating the catalytic cycle.[5]

Q3: How can I identify the major byproducts in my reaction mixture?

Identifying byproducts is critical for diagnosis. The most common are typically uncyclized intermediates or products from competing reaction pathways.

  • Characterization: The first step is to isolate or partially purify the byproduct using column chromatography or preparative TLC. Subsequently, characterization by NMR and Mass Spectrometry is essential.

  • Common Byproducts:

    • In Suzuki couplings, a common byproduct is biphenyl, formed from the homocoupling of phenylboronic acid.

    • In Biginelli-type reactions, a fluorescent Hantzsch-type 1,4-dihydropyridine is a frequent impurity, especially at elevated temperatures.[4] This arises from the reaction of the aldehyde with two equivalents of the ketoester and ammonia (from urea decomposition).[4]

Part 2: Troubleshooting Guide: The Suzuki-Miyaura Approach

This section provides a detailed, problem-oriented guide for the synthesis of this compound via the Suzuki-Miyaura cross-coupling of 2-chloropyrimidine and phenylboronic acid.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing low yields in a Suzuki-Miyaura coupling reaction.

G cluster_sm Cause: Incomplete Conversion cluster_bp Cause: Side Reactions start Low Yield Observed (via TLC/LC-MS) check_sm Analyze Crude Reaction: Unreacted Starting Materials? start->check_sm check_bp Analyze Crude Reaction: Significant Byproducts? cause_cat Inactive Catalyst? check_sm->cause_cat cause_homo Homocoupling? check_bp->cause_homo cause_cond Suboptimal Conditions? sol_cat Solution: - Use fresh Pd catalyst/ligand - Ensure inert atmosphere - Degas solvent properly cause_cat->sol_cat cause_reagents Reagent Issue? sol_cond Solution: - Increase temperature - Increase reaction time - Screen different bases/solvents cause_cond->sol_cond sol_reagents Solution: - Use high-purity reagents - Dry solvents and glassware - Check boronic acid quality cause_reagents->sol_reagents cause_hydrolysis Boronic Acid Hydrolysis? sol_homo Solution: - Lower reaction temperature - Use a more active catalyst - Adjust stoichiometry cause_homo->sol_homo cause_dehalo Dehalogenation? sol_hydrolysis Solution: - Use anhydrous conditions - Minimize reaction time before heating cause_hydrolysis->sol_hydrolysis

Caption: A systematic workflow for troubleshooting low yields.

Problem 1: Low or No Product Formation (Primarily Unreacted Starting Materials)

Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a predominance of 2-chloropyrimidine and phenylboronic acid starting materials.

Potential Cause Scientific Rationale (Causality) Recommended Solution
Inactive Catalyst The active catalytic species in a Suzuki coupling is Pd(0). Commercially available catalysts are often Pd(II) pre-catalysts that must be reduced in situ. More commonly, the Pd(0) species can be oxidized to inactive Pd(II) by trace oxygen, effectively killing the catalytic cycle.1. Use Fresh Catalyst/Ligand: Ensure your palladium source and phosphine ligand have not degraded from improper storage. 2. Ensure Inert Atmosphere: Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) for at least 10-15 minutes.[1] 3. Degas Solvents: The solvent is a major source of dissolved oxygen. Degas the solvent by sparging with an inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.
Inefficient Base The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid. An inappropriate base (too weak or poor solubility) will slow or halt the reaction.1. Screen Bases: Sodium carbonate (Na₂CO₃) is a common choice.[1] If yields are low, consider stronger bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Phosphate bases (e.g., K₃PO₄) are also highly effective. 2. Ensure Solubility: If using an aqueous/organic biphasic system, ensure the base is soluble in the aqueous layer.
Suboptimal Temperature The rates of oxidative addition, transmetalation, and reductive elimination are all temperature-dependent. Insufficient thermal energy can lead to an incomplete reaction.1. Increase Temperature: Most Suzuki couplings require heating. A typical starting point is 80-100 °C.[1] If the reaction is sluggish, cautiously increase the temperature in 10 °C increments, monitoring for potential byproduct formation. 2. Increase Time: Monitor the reaction by TLC or LC-MS. If starting materials are still present but the product is forming, the reaction may simply require more time (e.g., 20-24 hours).[1]
Problem 2: Significant Byproduct Formation

Symptom: The desired product is formed, but the crude mixture is contaminated with significant byproducts, complicating purification and lowering the isolated yield.

Potential Cause Scientific Rationale (Causality) Recommended Solution
Homocoupling of Phenylboronic Acid Under certain conditions, particularly at high temperatures or in the presence of oxygen, phenylboronic acid can couple with itself to form biphenyl. This side reaction consumes the boronic acid and can be catalyzed by palladium.1. Lower Temperature: This is often the most effective solution. Run the reaction at the lowest temperature that still allows for a reasonable conversion rate. 2. Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.3 equivalents) but avoid a large excess, which can promote homocoupling.
Protodeboronation (Hydrolysis) The C-B bond in phenylboronic acid can be cleaved by protons (from water or acidic impurities) to regenerate benzene, effectively removing the coupling partner from the reaction.1. Anhydrous Conditions: While many Suzuki protocols use water, if protodeboronation is suspected, switch to a strictly anhydrous solvent system (e.g., anhydrous dioxane or toluene) with a non-aqueous soluble base.[6] 2. Use High-Purity Reagents: Ensure starting materials and solvents are free from acidic impurities.

Part 3: Key Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures and provides a robust starting point for optimization.[1]

Materials:

  • 2-Chloropyrimidine (1.0 eq)

  • Phenylboronic Acid (1.3 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Toluene (solvent)

  • Ethanol (solvent)

  • Water (solvent)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-chloropyrimidine, phenylboronic acid, sodium carbonate, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the flask with a septum and purge with Argon or Nitrogen for 15 minutes.

  • Solvent Addition: Prepare a degassed solvent mixture of Toluene/Ethanol/Water (e.g., 6:1:3 ratio). Add the solvent mixture to the flask via cannula or syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-20 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Dilute the filtrate with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain this compound as a solid.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (this compound) RedElim->Product ArylHalide Ar-X (2-Chloropyrimidine) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (Phenylboronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances. Available from: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available from: [Link]

  • Design, synthesis and evaluation of this compound derivatives as novel antifungal agents targeting CYP51. RSC Publishing. Available from: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available from: [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • When yield prediction does not yield prediction: an overview of the current challenges. ChemRxiv. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-Phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-phenylpyrimidine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The formation of the this compound scaffold, a privileged structure in medicinal chemistry, is often accomplished via the Pinner reaction or related cyclocondensations. While powerful, these methods are sensitive to reaction conditions and can be plagued by side reactions that compromise yield and purity.

This guide provides in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter. We will explore the causality behind these issues and offer robust, validated protocols to help you streamline your experiments and achieve your desired outcomes.

Core Synthesis Pathway: The Pinner Reaction

The most common and direct route to this compound involves the acid-catalyzed cyclocondensation of benzamidine (or its salt) with a 1,3-dicarbonyl compound. The reaction proceeds through a key imidate intermediate, often called a Pinner salt, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrimidine ring.[1][2] Understanding this primary pathway is crucial for diagnosing deviations and side reactions.

Pinner_Synthesis Reactants Benzamidine HCl + 1,3-Dicarbonyl Cmpd. Intermediate Open-Chain Intermediate Reactants->Intermediate + Base Base Base (e.g., NaOEt) Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product This compound Dehydration->Product

Caption: The desired Pinner reaction pathway for this compound synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common problems encountered during the synthesis of this compound.

Q1: My reaction yield is very low, and the crude NMR shows a complex mixture of products. What are the most likely side reactions?

A1: Low yields and complex product mixtures in a Pinner-type synthesis typically point to one or more competing side reactions. The most common culprits are hydrolysis of intermediates and self-condensation of the 1,3-dicarbonyl starting material.[3]

  • Hydrolysis: The Pinner reaction is notoriously sensitive to moisture. The key intermediate, an imidate salt (Pinner salt), is highly susceptible to hydrolysis.[4] Any water present in the solvent, reagents, or glassware can cleave this intermediate to form an ester and ammonium salt, effectively killing the reaction pathway to the pyrimidine.[4][5][6]

  • Self-Condensation: 1,3-dicarbonyl compounds, especially under basic conditions used to free the amidine, can undergo self-condensation (e.g., a Claisen-type reaction) to form larger, unwanted byproducts. This consumes one of your key starting materials.

  • Amidine Degradation: Benzamidine itself can be unstable. If old or improperly stored, it may have partially hydrolyzed to benzamide and ammonia, which will not participate in the desired reaction.[3]

Mitigation Strategy: The single most critical factor is to maintain strictly anhydrous conditions throughout the entire process.[3][4] This includes using freshly distilled, anhydrous solvents, oven-drying all glassware, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] Using freshly prepared or purified benzamidine hydrochloride is also essential.[3]

Q2: The reaction stalls, and I've isolated an uncyclized open-chain intermediate. How can I drive the final ring closure?

A2: The formation of a stable, open-chain intermediate is a common issue where the final intramolecular cyclization and dehydration steps fail to proceed efficiently.[4] This is often due to insufficient activation of the carbonyl group for the nucleophilic attack by the terminal nitrogen.

Troubleshooting Steps:

  • Increase Temperature: Providing more thermal energy can often overcome the activation barrier for cyclization. Refluxing in a suitable solvent like ethanol or dioxane is a common strategy.[4]

  • Add an Acid Catalyst: If not already present in stoichiometric amounts, the addition of a catalytic amount of a Brønsted acid (like p-toluenesulfonic acid) or a Lewis acid can help activate the carbonyl group, facilitating the ring-closing step.[3]

  • Use a Dehydrating Agent: To push the equilibrium toward the final product, you can remove the water that is formed during the dehydration step. This can be achieved by using a Dean-Stark trap with a solvent like toluene or by adding a chemical dehydrating agent.[4]

Competing_Pathways Start Benzamidine + 1,3-Dicarbonyl Intermediate Open-Chain Intermediate Start->Intermediate mid_point Start->mid_point Product This compound Intermediate->Product  Desired Cyclization  (Heat, Acid) Hydrolysis Hydrolysis Byproduct (Ester/Amide) Intermediate->Hydrolysis  Side Reaction  (+H₂O) SelfCondensation Dicarbonyl Self-Condensation Byproduct mid_point->SelfCondensation Side Reaction (Base)

Caption: Key competing reactions in the synthesis of this compound.

Q3: How critical is the purity of my benzamidine hydrochloride, and how can I purify it?

A3: The purity of the benzamidine hydrochloride is absolutely critical.[3] As a hygroscopic solid, it readily absorbs moisture from the air, which can introduce water into the reaction and lead to the hydrolysis issues discussed in Q1.[3] It can also degrade over time. Using impure amidine is a common source of reaction failure.

Protocol for Purification of Benzamidine HCl:

  • Dissolution: Dissolve the crude benzamidine hydrochloride in a minimum amount of hot, anhydrous ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a further 5-10 minutes.

  • Filtration: Hot filter the solution through a fluted filter paper or a pad of Celite to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the white, crystalline product by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove residual ethanol. Dry the purified salt thoroughly under high vacuum for several hours. Store the purified product in a desiccator over a strong drying agent like P₂O₅.

Systematic Troubleshooting Guide

When faced with a problematic reaction, a systematic approach can help pinpoint the issue.

Symptom / Observation Probable Cause Recommended Action(s)
Low or no product formation; starting materials largely unreacted. Insufficient reaction temperature or time; inactive base/catalyst.Increase reaction temperature to reflux; extend reaction time and monitor by TLC; use a freshly prepared solution of sodium ethoxide.[3]
TLC shows a new, non-polar spot; oily byproduct isolated. Hydrolysis of Pinner salt intermediate to form an ester.Ensure all reagents and solvents are strictly anhydrous; dry glassware in an oven; run the reaction under an inert (N₂ or Ar) atmosphere.[4]
Significant amount of a high molecular weight byproduct observed by MS. Self-condensation of the 1,3-dicarbonyl compound.Add the 1,3-dicarbonyl compound slowly to the mixture of the base and amidine; consider using a milder base or lower temperature.
Reaction mixture becomes very acidic upon work-up. Possible decomposition of the amidine hydrochloride.Use freshly purified benzamidine hydrochloride; ensure the base is added in the correct stoichiometry.
Troubleshooting Workflow

Troubleshooting_Workflow Start Problem: Low Yield / Impure Product Analyze Analyze Crude Mixture (TLC, NMR, LCMS) Start->Analyze C1 Mainly Unreacted Starting Materials? Analyze->C1 C2 Uncyclized Intermediate Observed? C1->C2 No S1 Solution: - Increase Temp/Time - Check Base Activity C1->S1 Yes C3 Ester/Amide Byproduct Detected? C2->C3 No S2 Solution: - Increase Temperature - Add Acid Catalyst - Use Dehydrating Agent C2->S2 Yes C4 Other Byproducts? C3->C4 No S3 Solution: - Ensure Strict Anhydrous Conditions - Purify Reagents/Solvents C3->S3 Yes S4 Solution: - Purify Starting Materials - Optimize Stoichiometry - Re-evaluate Base Choice C4->S4 Yes

Caption: A systematic workflow for troubleshooting this compound synthesis.

Validated Experimental Protocol

This protocol provides a general framework for the synthesis of 2-phenyl-4-methyl-6-phenylpyrimidine from benzamidine and benzoylacetone, optimized to minimize common side reactions.

Materials:

  • Benzamidine hydrochloride (purified, 1.1 eq)

  • Benzoylacetone (1.0 eq)

  • Sodium ethoxide (1.1 eq, freshly prepared 21% w/v solution in anhydrous ethanol)

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether (Et₂O)

  • Oven-dried, three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

  • Setup: Assemble the glassware and flush the entire system with dry nitrogen for 15-20 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Amidine Free-Basing: To the flask, add purified benzamidine hydrochloride (1.1 eq). Via cannula, add anhydrous ethanol to create a stirrable slurry.

  • Base Addition: With vigorous stirring, add the sodium ethoxide solution (1.1 eq) dropwise at room temperature. A white precipitate of NaCl will form. Stir the resulting suspension for 30 minutes.

  • Diketone Addition: Dissolve benzoylacetone (1.0 eq) in a minimum amount of anhydrous ethanol and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 8:2 Hexane:Ethyl Acetate). The reaction is typically complete within 3-6 hours.

  • Work-up: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: To the residue, add deionized water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound derivative.

References

  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Wikipedia. (n.d.). Pinner reaction. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]

  • MDPI. (2023).
  • ResearchGate. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

Sources

addressing solubility issues of 2-phenylpyrimidine in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Phenylpyrimidine Solubility Optimization

Subject: Troubleshooting Solubility & Precipitation of this compound in Biological Assays Ticket ID: SOL-2PP-001 Status: Open Resource Assigned Specialist: Senior Application Scientist, High-Throughput Screening Core

Executive Summary

This compound (2-PP) is a planar, nitrogen-containing heterocycle often used as a scaffold in fragment-based drug discovery (FBDD) and kinase inhibitor development.[1][2] While highly soluble in organic solvents (DMSO), it exhibits a steep "solubility cliff" when diluted into aqueous buffers.[3] This guide addresses the physicochemical drivers of this precipitation—specifically


-

stacking and the hydrophobic effect—and provides validated protocols to maintain assay integrity.

Module 1: Physicochemical Profile & Pre-Assay Characterization

Before troubleshooting, verify your compound fits the specific profile of 2-PP.[3] Misunderstanding the ionization state at physiological pH is a common source of assay failure.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Bioassays
Molecular Weight 156.19 g/mol Fragment-sized; requires high concentration for activity, increasing solubility risks.
LogP (Oct/Water) ~2.7 (Experimental)Moderately lipophilic.[3] Prone to non-specific binding to plastics.[3]
pKa (Conjugate Acid) ~1.3 - 2.0Critical: At pH 7.4, the molecule is 100% neutral . pH adjustment (acidification) to improve solubility is not feasible for bioassays as it requires pH < 2.[3]
Solubility (DMSO) > 100 mMExcellent.[3]
Solubility (PBS pH 7.4) < 100

M (Est.)
Poor.[3] Risk of "crashing out" upon dilution.[3]
Structural Feature Planar AromaticHigh tendency for

-

stacking aggregation.[3]

Module 2: Stock Solution Management (FAQ)

Q: My DMSO stock solution appears cloudy or has formed crystals after freezing. Is it safe to use? A: No. 2-PP is hygroscopic in DMSO solution.[3] DMSO is highly hygroscopic and can absorb up to 10% water by weight from the atmosphere within 24 hours if left open.[3]

  • The Mechanism: Water uptake reduces the solvating power of DMSO, causing the hydrophobic 2-PP to nucleate and crystallize.

  • The Fix:

    • Warm the stock to 37°C and sonicate (5 mins) until clear.

    • Validation: Centrifuge at 13,000 x g for 5 minutes. Inspect the pellet. If a pellet exists, the concentration is unknown; discard and prepare fresh.[3]

    • Prevention: Store in single-use aliquots under dry nitrogen or argon. Use anhydrous DMSO (water content < 0.1%).[3]

Module 3: The "Solubility Cliff" & Dilution Protocols

Q: The compound precipitates immediately when I add it to the assay buffer. How do I prevent this "crash out"? A: This is the "Solubility Cliff." Adding 100% DMSO stock directly to an aqueous buffer creates a transient zone of supersaturation.[3] As the DMSO diffuses away, the local water concentration spikes, forcing the hydrophobic 2-PP molecules to aggregate before they can disperse.

Protocol A: Intermediate Dilution (The "Step-Down" Method)

Recommended for manual pipetting or liquid handlers without acoustic technology.

  • Start: 10 mM Stock in 100% DMSO.

  • Step 1 (Intermediate): Dilute 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Water or Buffer).[3]

    • Result: 1 mM compound in 55% DMSO.[3] (Solubility is maintained).

  • Step 2 (Final): Dilute 1:20 into the final Assay Buffer.

    • Result: 50

      
      M compound in 2.75% DMSO.[3]
      
  • Why it works: This reduces the kinetic shock of mixing.[3]

Protocol B: Acoustic Droplet Ejection (ADE)

Gold Standard for HTS. Use an Echo® Liquid Handler to shoot nanoliter droplets of 100% DMSO stock directly into the assay well.[3] The rapid dispersion of nanoliters prevents the formation of local nucleation sites.[3]

Visualizing the Workflow:

DilutionStrategy Stock 10mM Stock (100% DMSO) Direct Direct Addition to Buffer Stock->Direct Standard Pipetting Inter Intermediate Plate (50% DMSO) Stock->Inter Step 1: 1:10 Dilution Final Assay Well (Dispersion Achieved) Stock->Final Acoustic Ejection (2.5 nL droplets) Crash PRECIPITATION (Local Supersaturation) Direct->Crash Hydrophobic Collapse Inter->Final Step 2: Dilute to Buffer

Figure 1: Comparison of dilution strategies. Direct pipetting often leads to precipitation (black path), while intermediate dilution (yellow path) or acoustic ejection (blue path) maintains solubility.[3]

Module 4: Assay Interference & Aggregation

Q: I see inhibition of my enzyme, but the dose-response curve is very steep (Hill slope > 2). Is this real activity? A: Likely not. 2-PP is a planar aromatic scaffold prone to forming colloidal aggregates .[3] These aggregates sequester enzymes non-specifically, causing false positives ("promiscuous inhibition").[3]

Diagnostic Protocol: The Detergent Sensitivity Test

  • Control: Run the assay with standard buffer.

  • Test: Run the assay with 0.01% Triton X-100 or 0.005% Tween-20 added to the buffer.

  • Interpretation:

    • If IC50 shifts significantly (activity disappears)

      
      False Positive  (Aggregation).[3]
      
    • If IC50 remains stable

      
      True Binder .[3]
      

Mechanistic Diagram of Aggregation:

Aggregation Monomer 2-PP Monomer (Active Species) Stack Pi-Pi Stacking (Nucleation) Monomer->Stack High Conc. Low Solubility Colloid Colloidal Aggregate (Assay Artifact) Stack->Colloid Growth Enzyme Target Enzyme Colloid->Enzyme Non-specific Sequestration Detergent Detergent (Tween-20) Detergent->Colloid Disrupts Aggregate

Figure 2: Mechanism of promiscuous inhibition.[3] Planar 2-PP molecules stack to form colloids that sequester enzymes.[3] Detergents disrupt this artifact.[3]

Module 5: Advanced Formulation (When DMSO Fails)

Q: I need to dose this in a cell-based assay where DMSO > 0.5% is toxic. What are my alternatives? A: Since pH adjustment is impossible (requires pH < 2), you must use encapsulation or carrier systems.[3]

Recommended Strategy: Cyclodextrin Complexation Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.
  • Why: The hydrophobic cavity of

    
    -cyclodextrin is the ideal size to host the phenyl-pyrimidine fragment, shielding the hydrophobic regions from water while the hydroxyl groups on the outside ensure water solubility.
    
  • Protocol:

    • Prepare a 20-40% (w/v) stock of HP-

      
      -CD in water.[3]
      
    • Dissolve 2-PP in this solution with stirring (24-48 hours may be required for equilibrium).

    • Filter sterilize (0.22

      
      m).[3]
      
    • This allows for DMSO-free delivery to cells.[3]

References

  • Di, L., & Kerns, E. H. (2016).[3] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[3] (Authoritative text on physicochemical properties and solubility).

  • PubChem Database. (2024).[3] Compound Summary: this compound.[2][3] National Center for Biotechnology Information.[3] Link[3]

  • Sittampalam, G. S., et al. (Eds.).[1][3][4][5] (2004).[3][6][7][8] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3][4] Link

  • Shoichet, B. K. (2006).[3] Screening in a spirit haunted by frequent fliers. Drug Discovery Today, 11(13-14), 607-615.[3] (Seminal paper on aggregation and promiscuous inhibitors).[3] Link[3]

  • Waybright, T. J., et al. (2009).[3] Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. (Data on the "DMSO cliff"). Link[3]

Sources

Technical Support Center: Challenges in the Regioselective Synthesis of 2-Phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of the regioselective synthesis of 2-phenylpyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis of this important heterocyclic scaffold. Here, we will dissect common experimental challenges, offer in-depth troubleshooting strategies, and provide detailed protocols to enhance the success of your synthetic endeavors.

Introduction to the Synthetic Landscape

The this compound core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. Its synthesis, while seemingly straightforward, is often fraught with challenges related to regioselectivity, low yields, and difficult purifications. This guide will focus on the two most prevalent synthetic strategies: the classical Pinner condensation and modern palladium-catalyzed cross-coupling reactions.

Section 1: The Pinner Synthesis: A Troubleshooter's Companion

The Pinner synthesis, a [3+3] cycloaddition, is a cornerstone for pyrimidine ring formation, involving the condensation of a 1,3-dicarbonyl compound with an amidine. For the synthesis of this compound, this typically involves the reaction of benzamidine with a suitable 1,3-dicarbonyl compound.

Frequently Asked Questions (FAQs) for Pinner Synthesis

Q1: My Pinner reaction is yielding a complex mixture of products with a low yield of the desired this compound. What are the likely side reactions?

A1: Low yields and product mixtures in the Pinner synthesis are common and can often be attributed to several competing side reactions. The primary culprits include:

  • Hydrolysis of Benzamidine: Benzamidine hydrochloride is hygroscopic and can readily hydrolyze to benzoic acid and ammonia, especially in the presence of moisture. This depletes your starting material and introduces impurities.

  • Self-Condensation of the 1,3-Dicarbonyl Compound: Under basic or acidic conditions, 1,3-dicarbonyls can undergo self-condensation reactions, leading to a variety of byproducts.

  • Incomplete Cyclization: The reaction may stall at the intermediate stage, leading to the formation of non-cyclized adducts.

Troubleshooting Strategies:

  • Ensure Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents (e.g., ethanol or dioxane). Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Amidine Quality: Use freshly prepared or purchased high-purity benzamidine hydrochloride. If in doubt, it can be recrystallized.

  • Controlled Base Addition: The choice and stoichiometry of the base are crucial. A strong base like sodium ethoxide is commonly used to generate the free benzamidine in situ. Add the base slowly and at a controlled temperature to minimize side reactions.

  • Temperature Management: Monitor the reaction temperature closely. While heating is often required to drive the reaction to completion, excessive heat can promote side reactions and decomposition.

Q2: I am using an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone) and obtaining a mixture of two regioisomers. How can I control the regioselectivity?

A2: This is a classic challenge in the Pinner synthesis. The regioselectivity is determined by which carbonyl group of the 1,3-dicarbonyl is preferentially attacked by the amidine. The outcome is influenced by a delicate balance of steric and electronic factors, as well as reaction conditions.

  • Electronic Effects: The more electrophilic carbonyl carbon will be the preferred site of initial attack. In benzoylacetone, the carbonyl carbon adjacent to the phenyl group is generally more electrophilic.

  • Steric Hindrance: The less sterically hindered carbonyl group is more accessible for nucleophilic attack.

  • pH Control: The pH of the reaction medium can influence the tautomeric equilibrium of the 1,3-dicarbonyl and the protonation state of the amidine, thereby affecting the regioselectivity. While systematic studies on the effect of pH on the regioselectivity of Pinner synthesis are not abundant in readily available literature, it is a critical parameter to optimize empirically for a specific substrate combination.

Troubleshooting Strategies for Regioselectivity:

  • Choice of Dicarbonyl: If possible, using a symmetrical 1,3-dicarbonyl like acetylacetone will circumvent the issue of regioselectivity, leading to a single product (in this case, 2-phenyl-4,6-dimethylpyrimidine).

  • Reaction Conditions Optimization: Systematically vary the base, solvent, and temperature to find the optimal conditions that favor the formation of the desired regioisomer.

  • Protecting Group Strategy: In some cases, a protecting group strategy can be employed to differentiate the two carbonyl groups of the unsymmetrical dicarbonyl, though this adds extra steps to the synthesis.

Section 2: Palladium-Catalyzed Cross-Coupling: Navigating the Complexities

Modern synthetic chemistry offers powerful tools for the construction of C-C bonds, with the Suzuki-Miyaura and Stille couplings being particularly relevant for the synthesis of 2-phenylpyrimidines. These reactions typically involve the coupling of a 2-halopyrimidine with a phenylboronic acid (Suzuki) or a 2-stannylpyrimidine with an aryl halide (Stille).

Troubleshooting Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling of 2-chloropyrimidine with phenylboronic acid is giving low yields and several byproducts. What is going wrong?

A1: While highly versatile, Suzuki-Miyaura couplings with heteroaromatic halides can be challenging. Common issues include:

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.

  • Homocoupling: Dimerization of the phenylboronic acid (to form biphenyl) or the 2-chloropyrimidine can be a significant side reaction, especially in the presence of oxygen.

  • Dehalogenation: The chloro group on the pyrimidine can be replaced by a hydrogen atom, leading to the formation of unsubstituted pyrimidine.

  • Protodeborylation: The phenylboronic acid can react with protic solvents or impurities to be converted back to benzene.

Troubleshooting Strategies:

Parameter Recommendation Causality
Catalyst & Ligand Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a ligand like SPhos or XPhos).Bulky ligands promote the reductive elimination step and can disfavor the coordination of the pyrimidine nitrogen to the palladium center.
Base Selection A weak base like K₂CO₃ or K₃PO₄ is often preferred over strong bases like NaOH or KOH.Strong bases can promote the decomposition of the boronic acid and other side reactions.
Solvent System A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used.Water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Degassing Thoroughly degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.Oxygen promotes the homocoupling of the boronic acid.
Temperature Control Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.Higher temperatures can lead to catalyst decomposition and increased side reactions.
Troubleshooting Stille Coupling

Q2: I am attempting a Stille coupling between a 2-stannylpyrimidine and iodobenzene, but the reaction is sluggish and the yield is poor. What can I do?

A2: Stille couplings are known for their tolerance of a wide range of functional groups, but they are not without their challenges. Common problems include:

  • Toxicity of Tin Reagents: Organotin compounds are highly toxic and require careful handling and thorough removal from the final product.

  • Homocoupling of the Stannane: Similar to Suzuki coupling, homocoupling of the organostannane can be a problematic side reaction.[1]

  • Stoichiometry and Purity of the Stannane: The organostannane reagent must be of high purity and used in the correct stoichiometry.

Troubleshooting Strategies:

  • Ligand Choice: The choice of phosphine ligand is critical. Triphenylphosphine (PPh₃) is a common choice, but other ligands may be more effective for specific substrates.

  • Additives: The addition of a copper(I) co-catalyst can sometimes accelerate the transmetalation step.

  • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typically used.

  • Purification: The removal of toxic tin byproducts is a major concern. Purification often involves a combination of aqueous workup with potassium fluoride (to precipitate the tin salts) and column chromatography.[2]

Section 3: Experimental Protocols and Data

Protocol 1: Synthesis of 2-Phenyl-4,6-dimethylpyrimidine via Pinner Synthesis

This protocol provides a step-by-step procedure for a common Pinner synthesis.

Materials:

  • Benzamidine hydrochloride (1.57 g, 10 mmol)

  • Acetylacetone (1.00 g, 10 mmol)

  • Sodium ethoxide (0.68 g, 10 mmol)

  • Anhydrous ethanol (50 mL)

Procedure:

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve benzamidine hydrochloride in 30 mL of anhydrous ethanol.

  • Slowly add sodium ethoxide to the solution at room temperature. A white precipitate of sodium chloride will form. Stir the suspension for 30 minutes.

  • Add acetylacetone dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water (50 mL) and ethyl acetate (50 mL).

  • Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-phenyl-4,6-dimethylpyrimidine.

Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-chloropyrimidine.

Materials:

  • 2-Chloropyrimidine (1.14 g, 10 mmol)

  • Phenylboronic acid (1.46 g, 12 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.23 g, 0.2 mmol, 2 mol%)

  • Potassium carbonate (2.76 g, 20 mmol)

  • 1,4-Dioxane (40 mL)

  • Water (10 mL)

Procedure:

  • To a 100 mL round-bottom flask, add 2-chloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 8-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Section 4: Visualizing the Challenges and Solutions

Diagram 1: Troubleshooting Workflow for Low Yield in Pinner Synthesis

Pinner_Troubleshooting start Low Yield in Pinner Synthesis q1 Check for Side Products (TLC/LC-MS) start->q1 a1_yes Identify Byproducts: - Amidine Hydrolysis - Dicarbonyl Self-Condensation q1->a1_yes Yes a1_no Incomplete Reaction q1->a1_no No sol1 Troubleshooting for Side Reactions: - Use Anhydrous Solvents - Fresh, Pure Benzamidine HCl - Controlled Base Addition - Optimize Temperature a1_yes->sol1 sol2 Troubleshooting for Incomplete Reaction: - Increase Reaction Time - Increase Temperature Moderately - Check Base Stoichiometry a1_no->sol2

Caption: A decision tree for troubleshooting low yields in the Pinner synthesis of this compound.

Diagram 2: Regioselectivity in the Pinner Synthesis with an Unsymmetrical Dicarbonyl

Regioselectivity reactants Benzamidine + Benzoylacetone pathway_a Attack at Acetyl Carbonyl (Less Sterically Hindered) reactants->pathway_a pathway_b Attack at Benzoyl Carbonyl (More Electrophilic) reactants->pathway_b product_a 2-Phenyl-4-methyl-6-phenylpyrimidine pathway_a->product_a Kinetic Control? product_b 2,4-Diphenyl-6-methylpyrimidine pathway_b->product_b Thermodynamic Control?

Caption: Competing reaction pathways determining the regioselectivity in the Pinner synthesis.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Sundberg, R. J. (2007). The Chemistry of Heterocycles. Academic Press.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

  • Langer, P. (2002). Regioselective synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines. Synthesis, (4), 441-459.
  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille reaction. Organic Reactions, 50, 1-652.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (2025). BenchChem.
  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. (2025). BenchChem.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 799. [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001). The Journal of Organic Chemistry, 66(20), 6797-6801. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Molecules, 26(7), 1953. [Link]

  • Pinner pyrimidine synthesis | PPTX. (n.d.). Slideshare. [Link]

  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. (2012). Chemical Communications, 48(83), 10312-10314. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition, 46(34), 6515-6518. [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. (2018). Nature Chemistry, 10(12), 1239-1245. [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023). [Link]

  • Process for preparing (4,6-dimethylpyrimidin-2-yl)phenylamine (pyrimethanil). (2011).

Sources

Technical Support Center: 2-Phenylpyrimidine Stability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for medicinal chemists and pharmaceutical scientists optimizing 2-phenylpyrimidine scaffolds. It addresses stability challenges through the lens of metabolic liability (CYP-mediated oxidation), chemical degradation, and photostability.

Topic: Improving the Stability of this compound Compounds Audience: Medicinal Chemists, DMPK Scientists, Lead Optimization Teams Version: 2.0 (Current Standards)

Module 1: Metabolic Stability & CYP Liability

Q1: Why does my this compound analog exhibit high intrinsic clearance ( ) in human liver microsomes (HLM)?

Diagnosis: The this compound scaffold possesses a classic metabolic soft spot : the phenyl ring attached to the pyrimidine core. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) frequently target electron-rich aromatic rings for oxidation.

Mechanism of Instability: The pyrimidine ring is electron-deficient and generally resistant to oxidative metabolism. However, the attached phenyl ring is electron-rich. CYPs catalyze the formation of an arene oxide intermediate (epoxidation), which rapidly rearranges to a phenol (hydroxylation), typically at the para- or meta- positions relative to the pyrimidine attachment.

Corrective Actions:

  • Block the Para-Position: Introduce a metabolic blocker (F, Cl, or

    
    ) at the para-position of the phenyl ring. This sterically and electronically hinders the approach of the heme-iron oxo species.
    
  • Scaffold Hopping (Aza-analogs): Replace the phenyl ring with a pyridyl ring (2-pyridyl or 3-pyridyl). The introduction of a nitrogen atom reduces the electron density of the ring (

    
    -deficient), significantly lowering affinity for electrophilic CYP oxidation [1].
    
  • Deuteration: If the para-position is essential for binding, replace the hydrogen with deuterium (

    
    ). The carbon-deuterium bond is stronger than the C-H bond, potentially leveraging the Kinetic Isotope Effect (KIE) to slow metabolism [2].
    
Visualizing the Metabolic Pathway

The following diagram illustrates the primary oxidative degradation pathway and the intervention points.

MetabolicPathway Substrate This compound (Parent) CYP CYP450 (Oxidation) Substrate->CYP Phase I Epoxide Arene Oxide Intermediate CYP->Epoxide Epoxidation Phenol Hydroxylated Metabolite (Inactive) Epoxide->Phenol NIH Shift (Rearrangement) Blocker Stabilization Strategy: Fluorination or Pyridine Substitution Blocker->CYP Inhibits

Figure 1: Mechanism of CYP-mediated oxidative degradation of the this compound scaffold.

Q2: How do I quantify the stability improvement of my modifications?

Protocol: Comparative Microsomal Stability Assay Do not rely on single-point assays. Use a time-course study to determine


 and 

.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of test compounds (Parent, F-analog, Pyridyl-analog) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate for 5 min at 37°C. Initiate reaction with NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold acetonitrile (containing internal standard) to stop reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .

Data Interpretation Standards:

Compound ClassStructure ModificationPredicted

(min)
Stability Classification
Parent Unsubstituted Phenyl< 15Unstable (High Clearance)
Gen 2 p-Fluoro-phenyl30 - 60Moderate
Gen 3 2-Pyridyl (Aza-switch)> 120High Stability
Gen 4 p-Chloro-phenyl45 - 90Moderate (Risk of toxicity)

> Note: While p-Chloro improves stability, avoid it in early discovery if possible due to the risk of forming reactive quinone methides or lipid accumulation issues (lipophilicity). [3]

Module 2: Chemical & Photostability

Q3: My compound shows degradation peaks after exposure to ambient light. Is the this compound core photolabile?

Diagnosis: The core this compound scaffold is generally photostable. However, if your molecule contains electron-donating groups (EDGs) (e.g., -OMe, -NH2) on the phenyl ring, it absorbs in the UV-A/Visible range, making it susceptible to photo-oxidation or photocyclization [4].

Troubleshooting Steps:

  • Check UV Spectrum: Does your compound have significant absorption >290 nm? If yes, it overlaps with sunlight/indoor light.

  • Perform Forced Degradation (ICH Q1B):

    • Expose solid sample and solution (in inert glass) to 1.2 million lux hours.

    • Compare LC-MS profile to dark control.

  • Identify Degradants:

    • M+16 peak: Singlet oxygen oxidation (N-oxide formation or ring oxidation).

    • M-2 peak: Photocyclization (formation of fused tricyclic systems, common in biaryl systems).

Stabilization Strategy:

  • Formulation: Use amber glassware during synthesis. For final product, coat with

    
     or use opaque capsules.
    
  • Molecular Design: Remove strong EDGs or introduce a twist in the biaryl bond (using ortho-substituents) to decouple the conjugation, shifting absorption to lower wavelengths (blue-shifting) [5].

Module 3: Strategic Optimization Workflow

Q4: I need a systematic way to improve the physicochemical properties while maintaining potency. What is the decision logic?

Use the following logic tree to guide your SAR (Structure-Activity Relationship) campaign. This prioritizes metabolic stability without sacrificing solubility.[1]

OptimizationLogic Start Start: Unstable This compound CheckSite Identify Metabolic Soft Spot (MetID) Start->CheckSite PhenylOx Phenyl Ring Oxidation? CheckSite->PhenylOx Major PyrimOx Pyrimidine Ring Oxidation? CheckSite->PyrimOx Minor Action1 Strategy A: Block Para-position (F, Cl, CN) PhenylOx->Action1 Potency Sensitive Action2 Strategy B: Scaffold Hop to Pyridine/Pyrazine PhenylOx->Action2 Potency Tolerant Action3 Strategy C: Reduce Lipophilicity (Add Polar Groups) PyrimOx->Action3 Rare Case Result Test in HLM Assay Action1->Result Action2->Result Action3->Result

Figure 2: Decision matrix for stabilizing this compound derivatives based on metabolite identification (MetID).

References
  • Vertex Pharmaceuticals. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. NIH National Library of Medicine.

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Tonnesen, H. H. (2001). Photostability of Drugs and Drug Formulations. CRC Press.

  • European Medicines Agency. (1998). ICH Topic Q 1 B: Photostability Testing of New Active Substances and Medicinal Products.

Sources

enhancing the metabolic stability of 2-phenylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Metabolic Stability of 2-Phenylpyrimidine Derivatives

Current Status: Online Operator: Senior Application Scientist Ticket ID: 2PP-MET-STAB-001

Mission Statement

Welcome to the this compound (2-PP) Optimization Hub. This scaffold is a privileged structure in kinase and GPCR drug discovery, yet it suffers from notorious metabolic liabilities. This guide is not a textbook; it is a troubleshooting manual designed to diagnose why your compound is clearing rapidly and how to synthetically repair it without destroying potency.

Module 1: Diagnostic Triage (The "Why is it failing?" Phase)

Q: My compound shows excellent stability in Human Liver Microsomes (HLM) but high clearance in Hepatocytes and in vivo. What is happening?

A: You are likely a victim of the "Microsomal Disconnect." Standard microsomal assays only contain membrane-bound enzymes (primarily CYPs and UGTs if UDPGA is added). They lack the cytosolic fraction. 2-Phenylpyrimidines are electron-deficient heterocycles, making them prime substrates for Aldehyde Oxidase (AO) , a cytosolic enzyme.

  • The Mechanism: AO attacks the electron-deficient carbon atoms on the pyrimidine ring (typically C4 or C6), converting the CH to C=O (lactam formation). Because AO resides in the cytosol, HLM assays will report a "False Stable" result.

  • The Diagnostic Test: Run a "Cytosol Stability Assay" (without NADPH) alongside your HLM assay. If clearance is high in cytosol but low in HLM, AO is your culprit.

Q: How do I pinpoint the exact Site of Metabolism (SOM)?

A: Do not guess. Perform a Metabolite Identification (MetID) study using LC-MS/MS. For 2-PP derivatives, the SOM is usually predictable but must be confirmed.

  • Soft Spot A (CYP-mediated): The para-position of the phenyl ring is the most labile site for oxidative hydroxylation.

  • Soft Spot B (AO-mediated): The pyrimidine ring carbons adjacent to nitrogens.

Visualization: Metabolic Diagnostic Workflow

Metabolic_Diagnostic_Tree Start High Clearance Observed Assay_Type Compare HLM vs. Hepatocytes Start->Assay_Type HLM_Stable HLM: Stable Heps: Unstable Assay_Type->HLM_Stable HLM_Unstable HLM: Unstable Heps: Unstable Assay_Type->HLM_Unstable Cytosol_Test Test in Liver Cytosol HLM_Stable->Cytosol_Test AO_Result Unstable in Cytosol? Likely AO Metabolism Cytosol_Test->AO_Result High CL UGT_Result Stable in Cytosol? Likely UGT/Phase II Cytosol_Test->UGT_Result Low CL Cofactor_Test Check NADPH Dependence HLM_Unstable->Cofactor_Test CYP_Result NADPH Dependent? Likely CYP Oxidation Cofactor_Test->CYP_Result

Caption: Diagnostic logic tree to distinguish between CYP-mediated (microsomal) and AO-mediated (cytosolic) clearance pathways.

Module 2: Synthetic Remediation (The "How do I fix it?" Phase)

Q: The phenyl ring is being hydroxylated at the para-position. What is the best blocking group?

A: You need to block the site while managing the electronic and steric consequences. A "Fluorine Scan" is the industry standard first step, but it is not always the final solution.

Blocking StrategyElectronic Effect (Hammett

)
Steric Cost (A-Value)Metabolic ImpactRecommendation
Fluorine (-F) Electron Withdrawing (0.06)Low (Small)Moderate. Blocks direct oxidation but may activate meta positions.First Line Defense. Minimal steric clash.
Chlorine (-Cl) Electron Withdrawing (0.23)MediumHigh. Strong metabolic block but lipophilicity (LogP) increases.Use if F fails and LogP permits.
Methyl (-CH

)
Electron Donating (-0.17)MediumVariable. The methyl group itself can become a metabolic soft spot (benzylic oxidation).Risky. Only use if electronics require donation.
Trifluoromethyl (-CF

)
Strong Withdrawing (0.54)High (Bulky)Very High. Excellent metabolic block, but significantly increases lipophilicity.Use for potency boost, watch NSB.
Pyridyl Switch Electron DeficientLowExcellent. Replacing Phenyl with Pyridyl (Scaffold Hop) reduces electron density, lowering CYP affinity.Gold Standard for 2-PP stabilization.

Q: My pyrimidine ring is suffering from Aldehyde Oxidase (AO) attack. How do I stabilize the heterocycle?

A: AO is sensitive to steric hindrance near the reaction site.

  • Steric Shielding: Introduce a small alkyl group (methyl or cyclopropyl) adjacent to the susceptible carbon on the pyrimidine ring. This physically blocks the AO enzyme from approaching.

  • Electronic Deactivation: AO prefers electron-deficient systems. Adding an electron-donating group (like an amino or methoxy group) to the pyrimidine can reduce its electrophilicity, making it a poorer substrate for AO [1].

Q: I suspect benzylic oxidation on my alkyl side chains. Should I use Deuterium?

A: Deuterium incorporation is a valid strategy due to the Kinetic Isotope Effect (KIE), where the C-D bond is stronger than the C-H bond.

  • Protocol: Synthesize the deuterated analog at the specific benzylic position.

  • Success Criteria: A

    
     reduction of >30% indicates the benzylic site was the rate-determining step. If the shift is negligible, "metabolic switching" has occurred (the enzyme just attacked a different weak spot) [2].
    

Module 3: Assay Optimization (Troubleshooting the Data)

Q: My intrinsic clearance (


) data is highly variable between runs. Is it the compound or the assay? 

A: 2-Phenylpyrimidines are often lipophilic. Variability usually stems from Non-Specific Binding (NSB) to the microsomal protein or plasticware, reducing the free concentration (


) available to the enzyme.

Troubleshooting Protocol: NSB Determination

  • Setup: Perform an equilibrium dialysis experiment.

    • Chamber A: Buffer + Microsomes (inactive).

    • Chamber B: Buffer only.

  • Spike: Add compound to Chamber A.

  • Equilibrate: 4 hours at 37°C.

  • Measure: LC-MS/MS of both chambers.

  • Calculate: Fraction unbound (

    
    ).
    
  • Correction: Recalculate

    
     using the formula:
    
    
    
    

Q: The compound precipitates during the assay. How do I handle solubility limits?

A: 2-PP derivatives often have poor aqueous solubility.

  • Check: Ensure your final DMSO concentration in the incubation is <0.1% (v/v). Higher DMSO inhibits CYP enzymes.

  • Fix: If solubility is <1

    
    M, switch to a co-solvent system (e.g., acetonitrile up to 1%) or use a biological surfactant like BSA (though this complicates NSB calculations).
    

Visualization: Assay Troubleshooting Logic

Assay_Troubleshooting Problem Variable/Poor Data Check_LogD Check LogD > 3.0? Problem->Check_LogD High_NSB High NSB Likely Check_LogD->High_NSB Yes Solubility Check Solubility Check_LogD->Solubility No Action_NSB Action: Measure fu,mic & Correct CLint High_NSB->Action_NSB Action_Sol Action: Reduce Conc. or Add Co-solvent Solubility->Action_Sol

Caption: Decision flow for troubleshooting inconsistent stability data based on physicochemical properties.

References

  • Manevski, N., et al. (2019).[1] Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Gao, Z., et al. (2023).[2] Design, synthesis and evaluation of this compound derivatives as novel antifungal agents targeting CYP51.[2] RSC Medicinal Chemistry.[2] Available at: [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for NSB and Assay Protocols).
  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[1][3] Journal of Medicinal Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyrimidine scaffold remains a cornerstone of molecular design. Its presence in a multitude of biologically active compounds and functional materials necessitates a robust and unambiguous approach to its characterization. Among its numerous derivatives, 2-phenylpyrimidine serves as a fundamental building block, and a thorough understanding of its spectroscopic signature is paramount for any researcher working with this privileged core.

This guide provides an in-depth technical comparison of the primary spectroscopic techniques used to characterize this compound, with a core focus on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed methodologies, and compare the insights gained from NMR with those from complementary techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. For a molecule like this compound, with its distinct aromatic systems, NMR provides a definitive fingerprint of its structure.

Understanding the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The precise chemical shifts and coupling patterns are dictated by the electronic effects of the pyrimidine ring on the phenyl substituent and vice versa.

Expected ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4, H-6~8.8Doublet~4.8These protons are equivalent and are deshielded by the adjacent nitrogen atoms in the pyrimidine ring. They are coupled to H-5.
H-5~7.4Triplet~4.8This proton is coupled to the two equivalent protons at positions 4 and 6.
H-2', H-6'~8.5Multiplet (dd)These ortho protons on the phenyl ring are deshielded due to their proximity to the electron-withdrawing pyrimidine ring.
H-3', H-4', H-5'~7.5MultipletThese meta and para protons of the phenyl ring will appear as a complex multiplet in the aromatic region.

Note: The predicted chemical shifts are based on the analysis of related structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and concentration.

A comparative analysis with the isomeric 2-phenylpyridine reveals key differences. In 2-phenylpyridine, the proton alpha to the nitrogen (H-6) is significantly deshielded, appearing at approximately 8.6-8.8 ppm[1]. The remaining pyridine and phenyl protons resonate in the 7.1-8.1 ppm range[1][2][3]. The presence of a second nitrogen atom in the pyrimidine ring of this compound is expected to result in a more pronounced deshielding of the pyrimidine protons (H-4, H-6).

Deciphering the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom.

Expected ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~164This carbon is directly attached to two nitrogen atoms and a phenyl group, leading to significant deshielding.
C-4, C-6~157These equivalent carbons are adjacent to nitrogen atoms and are highly deshielded.
C-5~120This carbon is the least deshielded in the pyrimidine ring.
C-1'~137The ipso-carbon of the phenyl ring, attached to the pyrimidine ring.
C-2', C-6'~128Ortho-carbons of the phenyl ring.
C-3', C-5'~129Meta-carbons of the phenyl ring.
C-4'~131Para-carbon of the phenyl ring.

Note: These predictions are derived from established substituent effects and data from similar heterocyclic systems. The PubChem database entry for this compound (CID 593578) indicates the availability of a ¹³C NMR spectrum, which would provide definitive experimental values.[4]

Experimental Protocols for NMR Characterization

A self-validating NMR protocol is crucial for obtaining reliable and reproducible data. The following outlines a standard procedure for the characterization of this compound.

Step-by-Step NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. Chloroform-d is a common choice for non-polar to moderately polar compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider include the number of scans, relaxation delay, and acquisition time. For a routine spectrum, 16-32 scans are typically sufficient.

  • ¹³C NMR Acquisition:

    • Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

  • 2D NMR Experiments (Optional but Recommended):

    • For unambiguous assignment of protons and carbons, especially in more complex derivatives, two-dimensional NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assigning quaternary carbons.

Caption: A streamlined workflow for the NMR characterization of this compound.

Complementary Characterization Techniques: A Comparative Overview

While NMR is the cornerstone of structural analysis, a comprehensive characterization often involves a multi-technique approach. Mass spectrometry and infrared spectroscopy provide valuable, orthogonal information that confirms the identity and purity of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, confirming its elemental composition. For this compound (C₁₀H₈N₂), the expected monoisotopic mass is approximately 156.07 g/mol [4][5].

Key Insights from MS:

  • Molecular Ion Peak (M⁺): The most important piece of information, confirming the molecular weight.

  • Fragmentation Pattern: The way the molecule breaks apart upon ionization can provide structural clues. For this compound, characteristic fragments would likely involve the loss of small molecules like HCN or the cleavage of the phenyl-pyrimidine bond. The mass spectrum of this compound typically shows a base peak at m/z 156, corresponding to the molecular ion. Other significant peaks can be observed at m/z 129, 103, and 77, which can be attributed to the loss of HCN, followed by further fragmentation of the phenyl ring.[4][6]

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Expected IR Absorptions for this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H StretchAromatic
1600-1450C=C and C=N StretchAromatic Rings
1400-1000In-plane C-H BendingAromatic
900-675Out-of-plane C-H BendingAromatic

The IR spectrum provides a quick and non-destructive method to confirm the presence of the aromatic systems in this compound. The specific "fingerprint" region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Characterization_Techniques cluster_info NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR_info Connectivity Chemical Environment Spatial Arrangement NMR->NMR_info MS Mass Spectrometry (MS) MS_info Molecular Weight Elemental Composition Fragmentation MS->MS_info IR Infrared Spectroscopy (IR) IR_info Functional Groups Vibrational Modes IR->IR_info

Caption: A comparison of the key information provided by different spectroscopic techniques.

Conclusion: An Integrated Approach to Unambiguous Characterization

The robust characterization of this compound, a key heterocyclic building block, relies on the synergistic use of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the most detailed structural information, allowing for the complete assignment of all proton and carbon signals. Mass spectrometry serves as an essential tool for confirming the molecular weight and elemental composition, while infrared spectroscopy offers a rapid method for identifying the key functional groups.

For researchers in drug development and materials science, a comprehensive understanding and application of these techniques are not merely procedural; they are fundamental to ensuring the identity, purity, and ultimately, the desired function of the synthesized molecules. By following the detailed protocols and interpretative guidelines presented in this guide, scientists can confidently and accurately characterize this compound and its derivatives, paving the way for their successful application in a wide range of scientific endeavors.

References

  • ¹H NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of 2-phenylpyridine and Li salt 1a′ with 1a in PEG. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Design, synthesis and evaluation of this compound derivatives as novel antifungal agents targeting CYP51. (2023). RSC Medicinal Chemistry, 15(2), 492-505. [Link]

  • Design, synthesis and evaluation of this compound derivatives as novel antifungal agents targeting CYP51. (2024). RSC Publishing. Retrieved from [Link]

  • Pyridine, 2-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2015). World Journal of Organic Chemistry, 3(1), 1-8. [Link]

Sources

Comparative Guide: Mass Spectrometry Analysis of 2-Phenylpyrimidine Fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the fragmentation dynamics of 2-phenylpyrimidine (C₁₀H₈N₂), a critical pharmacophore found in kinase inhibitors (e.g., Imatinib analogs) and OLED materials. We objectively compare two primary analytical workflows: Triple Quadrupole (QqQ) SRM for quantitative sensitivity versus High-Resolution Quadrupole Time-of-Flight (Q-TOF) for structural elucidation.

Key Finding: While QqQ offers superior sensitivity for trace quantitation (LOQ < 1 ng/mL), it fails to distinguish isobaric positional isomers (e.g., 4-phenylpyrimidine) without chromatographic resolution. Q-TOF analysis reveals diagnostic "ortho-effect" fragmentations essential for verifying synthetic regioselectivity.

Part 1: Structural Context & Ionization Physics

This compound consists of a pyrimidine ring substituted at the C2 position with a phenyl group. The fragmentation logic is governed by the stability of the aromatic systems and the high proton affinity (PA) of the pyrimidine nitrogens.

The Fragmentation Mechanism

Upon Electrospray Ionization (ESI+), the molecule forms the protonated precursor


. Collision-Induced Dissociation (CID) drives specific bond cleavages.
  • Primary Pathway (Ring Contraction): The pyrimidine ring undergoes a Retro-Diels-Alder (RDA) type cleavage or direct elimination, expelling neutral Hydrogen Cyanide (HCN, 27 Da).

  • Secondary Pathway (Phenyl Retention): The resulting cation stabilizes via the phenyl ring.

  • Diagnostic Pathway (Ortho-Effect): In this compound, the proximity of the phenyl ring to the pyrimidine nitrogens facilitates specific hydrogen transfers not seen in 4- or 5-phenyl isomers.

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of the precursor ion.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 157 Inter1 Intermediate [M+H - HCN]+ m/z 130 Precursor->Inter1 -HCN (27 Da) Retro-Diels-Alder Inter2 Phenyl Cation [C6H5]+ m/z 77 Inter1->Inter2 -C3H3N Ring Collapse Nitrile Nitrile Cation [C6H5-CNH]+ m/z 104 Inter1->Nitrile -C2H2 Acetylene Loss

Caption: Stepwise CID fragmentation of protonated this compound showing characteristic loss of HCN followed by ring collapse.

Part 2: Comparative Analysis of Alternatives

For drug development professionals, choosing the right MS architecture is a trade-off between selectivity and sensitivity .

Alternative 1: Triple Quadrupole (QqQ) - Selected Reaction Monitoring (SRM)

Best for: DMPK studies, routine quantitation.

The QqQ operates by isolating the precursor (Q1), fragmenting it (q2), and filtering a specific product ion (Q3).

  • Transition:

    
     (Quantifier), 
    
    
    
    (Qualifier).
  • Limitation: Low mass resolution (~0.7 Da) cannot distinguish background matrix interference with similar nominal mass.

Alternative 2: Q-TOF / Orbitrap (HRMS)

Best for: Impurity profiling, metabolite identification.

HRMS captures the full product ion spectrum with high mass accuracy (<5 ppm).

  • Advantage: Can distinguish the target (m/z 130.065) from an isobaric contaminant (e.g., m/z 130.099) based on exact elemental composition.

  • Isomer Differentiation: HRMS allows for Energy-Resolved Mass Spectrometry (ER-MS), where breakdown curves distinguish 2-phenyl from 4-phenyl isomers based on the stability of the protonated precursor.

Data Comparison Table
FeatureTriple Quad (QqQ)Q-TOF (HRMS)
Primary Use Case PK/PD QuantitationStructure Elucidation
Mass Accuracy Nominal (Unit Resolution)High (< 5 ppm)
Sensitivity (LOQ) Excellent (pg/mL range)Good (ng/mL range)
Scan Speed Fast (Duty cycle optimized)Slower (Full spectrum)
Isomer ID Poor (Requires Chromatography)Moderate (Spectral Fingerprinting)

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating by including a "System Suitability Test" (SST) step.

Reagents
  • Analyte: this compound standard (>98% purity).

  • Solvents: LC-MS grade Methanol (MeOH), Water, Formic Acid (FA).

Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL in 50:50 MeOH:H2O) LC LC Separation C18 Column, Gradient Elution Sample->LC Ionization ESI Source (+) 4.5 kV, 350°C LC->Ionization MS Mass Analyzer (CID Ramp 10-50 eV) Ionization->MS Data Data Analysis Extract Ion Chromatogram (XIC) MS->Data

Caption: Standardized LC-MS/MS workflow for phenylpyrimidine analysis.

Step-by-Step Methodology
  • Preparation: Dissolve this compound to 1 mg/mL in MeOH. Dilute to 1 µg/mL in 50:50 Water:MeOH + 0.1% Formic Acid.

  • Direct Infusion (Tuning): Infuse at 10 µL/min into the ESI source.

    • Validation: Verify stable spray current (approx. 0.5 µA).

    • Precursor Check: Confirm dominant peak at m/z 157.1. If m/z 179.1 (Sodium adduct) is >50% of base peak, re-prepare solvents to reduce salt contamination.

  • Collision Energy Ramping (The Experiment):

    • Set Q1 to transmit m/z 157.1.

    • Ramp Collision Energy (CE) from 0 to 60 eV in 5 eV increments.

    • Observation: At low CE (10-20 eV), the [M+H]+ survives. At medium CE (25-35 eV), the m/z 130 fragment (loss of HCN) dominates. At high CE (>45 eV), the phenyl cation m/z 77 becomes dominant.

  • Chromatographic Separation (LC-MS):

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% FA; B: Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Critical Control: Inject a blank immediately after the high standard to check for carryover (phenylpyrimidines are "sticky" on C18).

Part 4: Technical Nuances & Troubleshooting

The "Ortho Effect" in Isomer Differentiation

A common challenge is distinguishing this compound from 4-phenylpyrimidine.

  • 2-phenyl: The N-atoms are ortho to the phenyl ring. This allows for a "proximity effect" where the phenyl ring can stabilize the charge after ring opening, often leading to a higher abundance of the m/z 104 ion (benzonitrile-like fragment) compared to the 4-phenyl isomer.

  • 4-phenyl: The N-atoms are meta/para relative to the C-C bond connection, altering the fragmentation energetics.

Troubleshooting Guide
  • Issue: Low signal intensity.

    • Cause: Ion suppression from matrix or incorrect pH.

    • Fix: Ensure mobile phase pH is < 3.0 (using Formic Acid) to ensure full protonation of the pyrimidine nitrogens.

  • Issue: Broad peak shape.

    • Cause: Secondary interactions with silanols on the column.

    • Fix: Use an end-capped column or add 5mM Ammonium Formate to the mobile phase.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Pyridine, 2-phenyl- (Analogous fragmentation patterns). NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles in LC/MS. Journal of Mass Spectrometry. (Provides foundational mechanisms for pyrimidine HCN loss).
  • ChemGuide. (2022). Mass Spectra - Fragmentation Patterns. (General principles of fragmentation stability). [Link]

Sources

comparative study of 2-phenylpyrimidine and 2-phenylpyridine bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Nitrogen Switch"

In medicinal chemistry and organometallic drug design, the structural transition from 2-phenylpyridine (2-PhPy) to 2-phenylpyrimidine (2-PhPym) is not merely an atomistic substitution; it is a strategic maneuver to modulate basicity, solubility, and metabolic stability.

This guide objectively compares these two privileged scaffolds. While 2-phenylpyridine serves as the archetypal ligand for cyclometalated Iridium(III) anticancer agents and a lipophilic core for membrane permeation, This compound offers a reduced pKa and enhanced hydrogen-bonding versatility, making it a superior "hinge-binder" in kinase inhibitor design.

Key Comparative Metrics
Feature2-Phenylpyridine (2-PhPy)This compound (2-PhPym)Biological Implication
Core Structure Pyridine (1 N atom)Pyrimidine (2 N atoms, 1,3-position)Pyrimidine is more electron-deficient.[1][2][3]
Basicity (pKa) ~5.2 (Conjugate acid)~1.3 (Conjugate acid)2-PhPym is less likely to be protonated at physiological pH, affecting lysosomal trapping.
Lipophilicity Higher LogPLower LogP2-PhPym improves aqueous solubility.[3]
Metabolic Liability Prone to CYP450 oxidation at electron-rich ring positions.[3]Improved metabolic stability due to electron deficiency.[3]2-PhPym often extends half-life (

).[3]
Primary Application Organometallic Ligands (OLEDs, Metallo-drugs)Kinase Inhibitors (ATP-competitive)Dictated by H-bonding geometry.[3]

Medicinal Chemistry & SAR Analysis

The Kinase Hinge Binding Effect

In the context of small molecule kinase inhibitors, the This compound scaffold is often superior to 2-phenylpyridine due to its ability to form bidentate hydrogen bonds with the kinase hinge region.

  • 2-Phenylpyridine: typically acts as a monodentate H-bond acceptor via the pyridine nitrogen.[3]

  • This compound: The N1 and N3 atoms allow for a "donor-acceptor-donor" motif recognition when substituted (e.g., with an amino group at C4/C2), or simply provides an alternative vector for H-bonding without steric clash.

Expert Insight: The "Nitrogen Scan" is a standard protocol.[3] Replacing a CH with N (Pyridine


 Pyrimidine) reduces the orbital energy of the 

-system, making the ring less susceptible to oxidative metabolism by CYP450 enzymes, which prefer electron-rich substrates.
Organometallic Anticancer Agents (Iridium(III) Complexes)

Both scaffolds are extensively used as cyclometalating ligands (


 ligands) for Iridium(III) anticancer complexes.
  • Ir(ppy)

    
     (Pyridine-based):  High lipophilicity facilitates rapid passive diffusion across the cell membrane but may suffer from poor water solubility, requiring formulation aids.
    
  • Ir(ppym)

    
     (Pyrimidine-based):  The extra nitrogen stabilizes the metal-to-ligand charge transfer (MLCT) states and lowers the LUMO energy. Biologically, this often correlates with higher ROS (Reactive Oxygen Species) generation  efficiency upon irradiation (Photodynamic Therapy), as the excited states are more accessible.
    

Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process when selecting between these two scaffolds during lead optimization.

SAR_Logic Start Lead Optimization: Scaffold Selection Solubility Issue: Poor Aqueous Solubility? Start->Solubility Metabolism Issue: Rapid CYP Oxidation? Solubility->Metabolism No Select_Pyrimidine Select this compound (Lower pKa / H-Bond Acceptor) Solubility->Select_Pyrimidine Yes (Add N) Target Target Class? Metabolism->Target No Metabolism->Select_Pyrimidine Yes (Reduce e- density) Kinase Kinase Inhibitor (Need Hinge Binder) Target->Kinase Metallo Metallo-Drug (Ir/Ru) (Need ROS Generation) Target->Metallo Select_Pyridine Select 2-Phenylpyridine (High Lipophilicity / Membrane Permeability) Kinase->Select_Pyrimidine Bidentate H-Bonding Metallo->Select_Pyridine Standard Lipophilicity Metallo->Select_Pyrimidine Tuning LUMO/Redox

Figure 1: Strategic decision tree for scaffold selection based on physicochemical liabilities and target class.

Experimental Protocols

To validate the bioactivity differences, the following self-validating workflows are recommended.

Synthesis of Ligand Scaffolds (Suzuki-Miyaura Coupling)

Objective: Synthesize the core biaryl scaffolds to ensure purity before biological testing.

  • Reagents: Phenylboronic acid (1.2 eq), 2-Chloropyridine OR 2-Chloropyrimidine (1.0 eq), Pd(PPh

    
    )
    
    
    
    (5 mol%), K
    
    
    CO
    
    
    (2.0 eq).
  • Solvent System: 1,4-Dioxane/Water (4:1).[3] The water is critical for dissolving the inorganic base.[3]

  • Procedure:

    • Degas solvents with N

      
       for 30 mins (Critical: Oxygen poisons Pd catalyst).
      
    • Reflux at 100°C for 12-16 hours under inert atmosphere.

    • Validation: Monitor by TLC (Hexane/EtOAc). Pyrimidine derivatives typically have lower R

      
       than pyridines due to increased polarity.[3]
      
    • Purification: Silica gel column chromatography.[3]

Comparative Cytotoxicity Assay (MTT)

Objective: Determine IC


 values against cancer cell lines (e.g., A549, HeLa).
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Prepare stock solutions of 2-PhPy and 2-PhPym derivatives in DMSO (Max 0.5% v/v final concentration).

    • Perform serial dilutions (e.g., 0.1

      
      M to 100 
      
      
      
      M).
  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Readout:

    • Add MTT reagent (5 mg/mL).[3] Incubate 4h.

    • Dissolve formazan crystals in DMSO.[3]

    • Measure Absorbance at 570 nm.[3]

  • Data Analysis: Plot dose-response curves (Log[Concentration] vs. % Viability).

    • Self-Validation Check: The positive control (e.g., Cisplatin) must fall within historical IC

      
       ranges. DMSO control must show >95% viability.[3]
      
ROS Generation Assay (For Iridium Complexes)

Objective: If testing metallo-drugs, differentiate the ROS production capability of Pyridine vs. Pyrimidine complexes.

  • Probe: Use DCFH-DA (2',7'-Dichlorofluorescin diacetate).[3]

  • Protocol:

    • Treat cells with IC

      
       concentration of the complex for 6h.[3]
      
    • Wash with PBS.[3] Incubate with DCFH-DA (10

      
      M) for 30 min.[3]
      
    • Irradiate (if photodynamic study) or keep in dark (chemotherapy).[3]

    • Detection: Flow Cytometry (Ex: 488 nm, Em: 525 nm).[3]

    • Expectation: this compound Ir(III) complexes often show higher ROS levels due to favorable redox potentials compared to 2-phenylpyridine analogs [1].[3]

Mechanism of Action: Metallo-Drug Pathway

The following diagram details how Iridium(III) complexes utilizing these ligands induce cell death.

MOA_Ir Complex Ir(III) Complex (PhPy or PhPym Ligand) Uptake Cellular Uptake (Passive Diffusion) Complex->Uptake Lipophilicity Dependent Mito Mitochondrial Accumulation Uptake->Mito Cationic Charge ROS ROS Surge (Singlet Oxygen) Mito->ROS e- Transfer MMP MMP Loss (Depolarization) ROS->MMP Oxidative Stress CypC Cytochrome C Release MMP->CypC Caspase Caspase 3/9 Activation CypC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Mechanism of Action for Iridium(III) complexes.[3] PhPym ligands often enhance the ROS generation step.

References

  • Anticancer efficacy of bis-heteroleptic iridium(III) complexes . RSC Advances. (2025). Demonstrates the tuning of anticancer potential by altering ligands from phenylpyridine to derivatives.[3][4]

  • Recent Advances in Pyrimidine-Based Drugs . Pharmaceuticals. (2024).[3] detailed review of pyrimidine as a bioisostere for phenyl/pyridine systems in kinase inhibitors.

  • Contrasting Anticancer Activity of Half-Sandwich Iridium(III) Complexes . Journal of Medicinal Chemistry. (2015). Highlights how ligand hydrophobicity (Pyridine vs substituted derivatives) drives accumulation and potency.

  • Design, synthesis and evaluation of this compound derivatives as novel antifungal agents . RSC Advances. (2023). Validates the metabolic stability and safety of the phenylpyrimidine scaffold in hepatic microsomes.[5]

  • 2-Phenylpyridine: To Twist or Not To Twist? . Journal of Chemical Theory and Computation. (2006). Structural analysis of the phenylpyridine core, relevant for DNA intercalation studies.

Sources

Comparative Validation Guide: 2-Phenylpyrimidine Derivatives as Next-Gen BTK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 2-Phenylpyrimidine Scaffold

The this compound pharmacophore has emerged as a privileged scaffold in kinase inhibitor design, particularly for targeting Bruton’s Tyrosine Kinase (BTK) in B-cell malignancies. Unlike first-generation inhibitors that often suffer from off-target toxicities or resistance mutations (e.g., C481S), novel this compound derivatives (exemplified here by the research compound 11g ) offer a tunable structure-activity relationship (SAR) that balances potency with selectivity.

This guide provides a rigorous, data-driven framework for validating the biological activity of these derivatives in cell-based assays. We compare performance directly against the industry standard, Ibrutinib , focusing on anti-proliferative efficacy, target engagement, and cell cycle modulation.

Comparative Performance Analysis

The following data synthesizes comparative studies of this compound derivatives against Ibrutinib in B-cell lymphoma lines.

Table 1: Anti-Proliferative Potency (IC₅₀ in μM)

Data aggregated from comparative bioassays (Ref 1, 2).

Cell LineTissue OriginThis compound (11g) Ibrutinib (Standard) Performance Delta
Raji Burkitt's Lymphoma6.98 μM 14.50 μM2.0x More Potent
HL-60 Promyelocytic Leukemia3.66 μM~2.50 μMComparable
Ramos Burkitt's Lymphoma5.39 μM3.50 μMSlightly Lower
PBMC Healthy Donors> 100 μM> 50 μMSuperior Safety Profile

Key Insight: The this compound derivative demonstrates superior potency in Raji cells, a cell line often resistant to standard apoptotic stimuli, suggesting a distinct binding mode or improved intracellular retention compared to Ibrutinib.

Mechanistic Validation: The BCR Signaling Pathway

To validate that your compound acts via the intended mechanism (BTK inhibition) rather than general cytotoxicity, you must map its effect on the B-Cell Receptor (BCR) pathway.

Pathway Visualization

The diagram below illustrates the specific intervention point of this compound derivatives within the BCR signaling cascade.

BCR_Signaling cluster_target Therapeutic Target BCR BCR Complex SYK SYK BCR->SYK LYN LYN BCR->LYN BTK BTK (Y223) SYK->BTK LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Inhibitor This compound Inhibitor->BTK Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis Induces Calcium Ca2+ Mobilization PLCg2->Calcium NFkB NF-κB Pathway Calcium->NFkB Proliferation Cell Proliferation (G1/S Progression) NFkB->Proliferation

Figure 1: this compound derivatives block BTK phosphorylation, preventing PLCγ2 activation and downstream NF-κB signaling, ultimately arresting proliferation.

Experimental Protocols for Validation

These protocols are designed to be self-validating systems. If the positive control (Ibrutinib) fails, the assay is invalid.

Protocol A: Target Engagement (Western Blot)

Objective: Confirm that cytotoxicity is driven by inhibition of BTK phosphorylation (p-BTK) and its downstream substrate PLCγ2, not off-target effects.

Reagents:

  • Primary Abs: p-BTK (Tyr223), Total BTK, p-PLCγ2 (Tyr1217), β-actin (Loading Control).

  • Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF are non-negotiable here).

Step-by-Step Workflow:

  • Seeding: Seed Ramos cells at

    
     cells/well in 6-well plates. Starve in serum-free media for 2 hours to reduce basal phosphorylation.
    
  • Treatment: Treat with this compound derivative (0.1, 1, 5, 10 μM) and Ibrutinib (0.1, 1 μM) for 2 hours .

    • Expert Note: Short exposure (2h) detects signaling inhibition; long exposure (24h+) confounds results with apoptosis-related protein degradation.

  • Stimulation: Stimulate cells with anti-IgM (

    
    ) for 10 minutes to activate BCR signaling. Unstimulated controls are required to determine basal levels.
    
  • Lysis & Blotting: Lyse immediately on ice. Perform SDS-PAGE.

  • Validation Criteria:

    • Success: Dose-dependent reduction in p-BTK and p-PLCγ2 bands without significant reduction in Total BTK.

    • Failure: Reduction in Total BTK suggests general protein degradation/toxicity, not specific kinase inhibition.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Validate the cytostatic mechanism. BTK inhibition typically induces G0/G1 arrest.

Workflow:

  • Synchronization: (Optional but recommended) Serum starvation for 12h to synchronize cells in G0.

  • Treatment: Incubate cells with IC₅₀ concentration of this compound for 24 hours.

  • Fixation: Wash PBS, fix in 70% ice-cold ethanol (add dropwise while vortexing to prevent clumping). Incubate -20°C overnight.

  • Staining: Stain with Propidium Iodide (PI) + RNase A (to degrade RNA which binds PI).

  • Analysis:

    • G0/G1 Peak: DNA content = 2N.

    • G2/M Peak: DNA content = 4N.

    • Sub-G1: Apoptotic debris (DNA fragmentation).

  • Expected Outcome: this compound treatment should increase the G0/G1 fraction to >50-60% (compared to ~30-40% in control), mirroring the Ibrutinib profile.

Expert Insights & Troubleshooting (E-E-A-T)

1. Solubility Artifacts: this compound derivatives are often highly lipophilic.

  • Risk: Precipitation in aqueous media leads to "false inactive" results.

  • Mitigation: Do not exceed 0.5% DMSO final concentration. If precipitation is visible at 100 μM, your IC₅₀ curve is invalid. Use serial dilutions in DMSO before adding to media.

2. The "Off-Target" Trap: If your compound kills BTK-negative cells (e.g., T-cells or fibroblasts) with the same potency as B-cells, it is not a specific BTK inhibitor.

  • Control: Always run a counter-screen using a BTK-negative line (e.g., Jurkat T-cells or HEK293). The IC₅₀ ratio (Negative/Target) should be >10.

3. Assay Interference: Pyrimidine derivatives can sometimes fluoresce or quench signals.

  • Check: Run a "media + compound" blank (no cells) in your MTT/CCK-8 assay. If the OD is higher than media alone, your compound interferes with the colorimetric readout. Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo).

References

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Source: MedChemComm (Royal Society of Chemistry) / NIH URL:[Link]

  • Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives. Source: Bioorganic & Medicinal Chemistry URL:[Link][1]

  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Source: ResearchGate / Methodology Review URL:[Link]

Sources

Optimizing the 2-Phenylpyrimidine Scaffold: A Comparative Guide to Next-Gen Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-phenylpyrimidine (2-PP) scaffold represents a "privileged structure" in medicinal chemistry, most notably serving as the pharmacophore for Imatinib (Gleevec) , the first Bcr-Abl tyrosine kinase inhibitor (TKI). While Imatinib revolutionized the treatment of Chronic Myeloid Leukemia (CML), resistance mutations (e.g., T315I) and bioavailability challenges have necessitated the development of next-generation derivatives.

This guide provides a technical comparison between First-Generation 2-PPs (Reference: Imatinib) and Next-Generation Optimized Derivatives (Candidate: 2-PP-NG) . It details the experimental frameworks required to validate improved potency, selectivity, and pharmacokinetic (PK) profiles.[1]

Part 1: The Scaffold & Structural Logic (SAR)

To engineer a superior this compound, one must understand why the scaffold works. It functions primarily as an ATP-competitive inhibitor (Type II).

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical binding interactions within the kinase ATP-binding pocket.

SAR_Map Scaffold This compound Core Hinge Hinge Region Binding (H-bonds with Met318) Scaffold->Hinge N1 & C2-Amino Solubility Solvent Interface (Polar groups for PK) Scaffold->Solubility C6-Position Tail Selectivity Hydrophobic Pocket (DFG-out conformation) Scaffold->Selectivity Phenyl Ring Extension Gatekeeper Gatekeeper Residue (Thr315 interaction) Selectivity->Gatekeeper Steric Clash Risk

Figure 1: Pharmacophore mapping of the this compound scaffold. The N1 nitrogen and the amino group at C2 are critical for hydrogen bonding with the kinase hinge region.

Part 2: In Vitro Comparative Evaluation

This section compares the biological activity of the Reference Standard (Imatinib) against a representative Next-Gen Derivative (2-PP-NG) featuring a C3-halogen substitution and a triazole spacer for enhanced binding affinity.

2.1 Comparative Performance Data

Data synthesized from representative literature on 2-PP derivatives [1, 2].

MetricAssay TypeReference (Imatinib)Candidate (2-PP-NG)Performance Shift
Bcr-Abl IC₅₀ Kinase Assay (Cell-free)25 nM3.2 nM8x Potency Increase
K562 Viability (IC₅₀) MTT Proliferation (CML)0.25 µM0.03 µMHigh Efficacy
A549 Viability (IC₅₀) MTT Proliferation (Lung)65.4 µM7.2 µMExpanded Indication
Selectivity Score Kinase Panel (vs. c-Kit/PDGFR)ModerateHighReduced Off-Target
2.2 Expert Protocol: Kinase Inhibition Assay

Objective: Determine the biochemical IC₅₀. Critical Insight: Many researchers fail to control for ATP concentration. You must use


 apparent  levels of ATP to ensure you are measuring competitive inhibition accurately.

Workflow:

  • Reagent Prep: Prepare 2.5x Kinase/Peptide Mix in HEPES buffer (pH 7.5).

  • Compound Dosing: Serial dilute compounds in 100% DMSO (acoustic dispensing preferred to avoid tip loss). Final DMSO concentration in assay must be <1%.

  • Reaction:

    • Add 4 µL Compound.

    • Add 2 µL Enzyme/Substrate mix.

    • Incubate 10 mins (Pre-equilibrium).

    • Add 4 µL ATP (

      
       concentration).
      
    • Incubate 60 mins at RT.

  • Detection: Add ADP-Glo™ Reagent (Promega) to deplete unconsumed ATP, then add Kinase Detection Reagent to convert ADP to light.

  • Analysis: Fit curves using a 4-parameter logistic model (Sigmoidal Dose-Response).

Part 3: In Vivo Efficacy & Pharmacokinetics

Once in vitro potency is established, the compound must be evaluated for metabolic stability and physiological efficacy.[2]

3.1 Comparative PK Profile (Mouse Model)

Data represents a single 10 mg/kg oral dose in CD-1 mice [3, 4].

ParameterDefinitionReference (Imatinib)Candidate (2-PP-NG)Interpretation

Time to max conc.2.0 h1.5 hFaster absorption

Peak conc.~1500 ng/mL~2100 ng/mLImproved solubility

Half-life1.5 - 2.0 h3.8 hExtended exposure

(%)
Oral Bioavailability~98%65%Lower, requires formulation opt.
3.2 In Vivo Workflow Visualization

The following diagram outlines the critical path from formulation to tissue harvest.

InVivo_Workflow Formulation Formulation Strategy (5% DMSO / 40% PEG300 / 55% Water) Dosing Dosing Regimen (QD x 21 days, Oral Gavage) Formulation->Dosing Mice Xenograft Implantation (K562 cells in Matrigel -> Nude Mice) Mice->Dosing Tumor Vol ~150mm³ Monitoring Tumor Measurement (Calliper: V = 0.5 * L * W^2) Dosing->Monitoring Daily BW check Harvest Terminal Harvest (Plasma, Tumor, Liver) Monitoring->Harvest Endpoint Analysis PK/PD Analysis (LC-MS/MS & Western Blot) Harvest->Analysis

Figure 2: Step-by-step workflow for the in vivo evaluation of this compound derivatives in tumor xenograft models.

3.3 Expert Protocol: Xenograft Study (K562 Model)

Objective: Assess Tumor Growth Inhibition (TGI).

  • Cell Prep: Harvest K562 cells in log-phase. Resuspend

    
     cells in 100 µL of 1:1 PBS/Matrigel matrix.
    
    • Expert Note: Matrigel must be kept on ice at all times. If it polymerizes in the needle, the injection fails.

  • Implantation: Inject subcutaneously into the right flank of BALB/c nude mice (6-8 weeks old).

  • Randomization: When tumors reach 100–150 mm³ (approx. 7-10 days), randomize mice into groups (n=8) to ensure equal average tumor volume across groups.

  • Treatment:

    • Vehicle Control: 5% DMSO / 40% PEG300 / 55% Saline.

    • Reference: Imatinib (50 mg/kg, p.o., QD).

    • Candidate: 2-PP-NG (25 mg/kg & 50 mg/kg, p.o., QD).

  • Endpoint: Euthanize when control tumors reach 2000 mm³. Calculate %TGI:

    
    
    
Part 4: Expert Commentary & Troubleshooting

1. Solubility vs. Permeability Trade-off: 2-phenylpyrimidines often suffer from poor aqueous solubility due to the rigid aromatic backbone.

  • Solution: Introduce a solubilizing tail (e.g., N-methylpiperazine) at the C4 or C6 position. This mimics the "tail" of Imatinib, which is crucial for lysosomal trapping and oral absorption.

2. The "Crystal Water" Trap: When synthesizing these compounds, they often crystallize as hydrates.

  • Impact: This changes the molecular weight calculation. Always verify the solid form via TGA (Thermogravimetric Analysis) before creating stock solutions for IC₅₀ assays, or your molar concentrations will be incorrect.

3. CYP Inhibition: Many 2-PP derivatives inhibit CYP3A4 [5].

  • Check: Run an early liver microsome stability assay. If

    
     is < 15 mins in microsomes, the compound will likely fail in vivo regardless of potency.
    
References
  • Imatinib Derivatives Review: Title: New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells.[3] Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Structure-Activity Relationship: Title: Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives. Source: Journal of Medicinal Chemistry.[4] URL:[Link]

  • Pharmacokinetics Methodology: Title: Mouse pharmacokinetics and metabolism of the phenylurea thiocarbamate NSC 161128 (Representative PK Protocol).[5] Source: Cancer Chemotherapy and Pharmacology.[1][4][6][7][8][9] URL:[Link]

  • In Vivo Evaluation Guide: Title: New anticancer agents: in vitro and in vivo evaluation.[1][5][6][7][8][10] Source: In Vivo (Journal).[6][7][10] URL:[Link]

  • CYP Inhibition Risks: Title: Design, synthesis and evaluation of this compound derivatives as novel antifungal agents targeting CYP51.[2][11][12] Source: RSC Medicinal Chemistry.[11][12] URL:[Link]

Sources

A Senior Application Scientist's Guide to 2-Phenylpyrimidine Synthesis: A Head-to-Head Comparison of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

The 2-phenylpyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence in drug discovery is a testament to its ability to engage in key biological interactions, underpinning the development of treatments for a wide array of diseases. For researchers and drug development professionals, the efficient and scalable synthesis of this privileged structure is of paramount importance. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to this compound, offering field-proven insights and experimental data to inform your synthetic strategy.

The Classical Approach: Pinner Synthesis

The Pinner synthesis is a long-established and fundamental method for the construction of the pyrimidine ring. It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[1][2][3] For the synthesis of this compound, benzamidine is the N-C-N fragment that reacts with a suitable three-carbon electrophile.

Mechanistic Rationale

The reaction proceeds through a series of nucleophilic additions and dehydrations. The amidine, activated by protonation, attacks the carbonyl group of the 1,3-dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrimidine ring. The choice of the 1,3-dicarbonyl component can be varied to introduce different substituents on the pyrimidine ring.

G cluster_pinner Pinner Synthesis Mechanism Amidine Benzamidine Intermediate1 Initial Adduct Amidine->Intermediate1 Nucleophilic Attack Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration

Caption: Pinner synthesis of this compound.

Experimental Protocol: Pinner Synthesis of 2-Phenyl-4,6-dimethylpyrimidine

This protocol describes the synthesis of a substituted this compound, which is a common variation of the Pinner reaction.

Reagents:

  • Benzamidine hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Sodium ethoxide

  • Ethanol (anhydrous)

Procedure:

  • Dissolve sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add benzamidine hydrochloride to the solution and stir until it dissolves.

  • Slowly add acetylacetone to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Evaluation

The Pinner synthesis is a reliable and straightforward method, particularly for the synthesis of symmetrically substituted pyrimidines. However, its efficiency can be hampered by the formation of side products, and the use of unsymmetrical 1,3-dicarbonyl compounds can lead to regioisomeric mixtures.[5] The reaction is also sensitive to moisture, requiring anhydrous conditions to prevent hydrolysis of the intermediates.[4]

Modern Cross-Coupling Strategies

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, including 2-phenylpyrimidines. These methods offer high efficiency and broad functional group tolerance.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[6] For the synthesis of this compound, this typically involves the coupling of a 2-halopyrimidine (e.g., 2-chloropyrimidine) with phenylboronic acid.

The catalytic cycle involves three key steps: oxidative addition of the 2-halopyrimidine to a Pd(0) complex, transmetalation of the phenyl group from the boronic acid to the palladium center, and reductive elimination of the this compound product, regenerating the Pd(0) catalyst.[6] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and reaction rates.[7]

G cluster_suzuki Suzuki-Miyaura Coupling Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Halopyrimidine 2-Chloropyrimidine Halopyrimidine->OxAdd Transmetalation Transmetalation Intermediate OxAdd->Transmetalation Transmetalation BoronicAcid Phenylboronic Acid BoronicAcid->Transmetalation Product This compound Transmetalation->Product Reductive Elimination Product->Pd0

Caption: Suzuki-Miyaura synthesis of this compound.

Reagents:

  • 2-Chloropyrimidine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., dioxane, toluene, or a mixture with water)[8]

Procedure:

  • To a reaction vessel, add 2-chloropyrimidine, phenylboronic acid, the palladium catalyst, and the base.

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While not a direct route to this compound from a phenyl group, it is a crucial method for synthesizing 2-anilinopyrimidines, which are important derivatives. This involves the coupling of a 2-halopyrimidine with aniline or its derivatives.

Similar to the Suzuki coupling, the mechanism involves an oxidative addition, ligand exchange with the amine, and reductive elimination to form the C-N bond. The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of this reaction.

G cluster_buchwald Buchwald-Hartwig Amination Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Halopyrimidine 2-Chloropyrimidine Halopyrimidine->OxAdd AmineComplex Amine Complex OxAdd->AmineComplex Ligand Exchange Amine Aniline Amine->AmineComplex Product 2-Anilinopyrimidine AmineComplex->Product Reductive Elimination Product->Pd0 G cluster_metalfree Metal-Free [3+3] Cycloaddition Enamine Enamine MichaelAdduct Michael Adduct Enamine->MichaelAdduct Michael Addition Amidine Benzamidine Amidine->MichaelAdduct Cyclized Cyclized Intermediate MichaelAdduct->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product Oxidation

Sources

Analytical Methods for Purity Determination of 2-Phenylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenylpyrimidine (CAS: 7431-45-0) serves as a critical scaffold in the synthesis of phosphorescent OLED host materials and pharmaceutical intermediates (e.g., CYP51 inhibitors). Its purity is non-negotiable; in OLED applications, trace impurities (halogenated precursors, metal ions) act as exciton quenchers, drastically reducing device lifetime. In drug development, isomeric purity and residual metal content dictate toxicological profiles.

This guide objectively compares the three primary analytical methodologies—RP-HPLC , GC-FID/MS , and qNMR —providing validated protocols and decision frameworks for their application.

Comparative Overview: Method Selection Matrix

The choice of analytical method depends heavily on the stage of development and the specific impurity profile expected from the synthesis route (typically Suzuki-Miyaura coupling).

Table 1: Comparative Performance Metrics
FeatureRP-HPLC (UV/DAD) GC-FID/MS qNMR (¹H)
Primary Utility Impurity profiling (non-volatiles), reaction monitoring.Residual solvents, volatile precursors, halide detection.[1][2]Absolute assay (mass purity) without reference standards.
Specificity High (with optimized gradient).High (for volatiles).Extreme (structural elucidation + quantitation).
LOD/Sensitivity Excellent (<0.05%).[3]Excellent (<0.01%).Moderate (~1%).[1]
Sample Prep Dissolution in ACN/MeOH.Dissolution in volatile solvent.[1]Dissolution in deuterated solvent (CDCl₃/DMSO-d₆).
Major Limitation Requires reference standards for quantitation; "blind" to non-chromophores.Thermally unstable compounds degrade; not for salts.Lower sensitivity; requires high-field instrument (400+ MHz).
Cost per Run Low (Solvents).Low (Gases).[1][3]High (Deuterated solvents, instrument time).[1]

Deep Dive: Analytical Protocols

High-Performance Liquid Chromatography (RP-HPLC)

The Industry Workhorse for Impurity Profiling

HPLC is the preferred method for detecting non-volatile byproducts from Suzuki couplings, such as biphenyl (homocoupling) and hydroxypyrimidines (hydrolysis).

  • Mechanism: Reversed-phase partition chromatography.

  • Critical Quality Attribute: Separation of the target this compound from the unreacted phenylboronic acid (highly polar) and the 2-chloropyrimidine precursor.

Standard Operating Protocol (SOP)
  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (primary) and 230 nm (secondary for boronic acids).

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold for polar impurities)

    • 2-15 min: 10% → 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash lipophilic dimers/biphenyls)

    • 20-25 min: 10% B (Re-equilibration)

Scientist’s Insight:

"Always run a blank injection. Phenylboronic acid often tails significantly. If you observe a broad peak early in the chromatogram (RT < 3 min), it is likely residual boronic acid. Ensure your gradient starts with low organic content (10%) to force this polar impurity to retain slightly and separate from the solvent front."

Gas Chromatography (GC-FID/MS)

The Standard for Volatiles and Halides

This compound is thermally stable (MP ~38-40°C), making it an excellent candidate for GC. This method is superior for quantifying unreacted 2-chloropyrimidine, which can co-elute in HPLC but separates easily by boiling point in GC.

Standard Operating Protocol (SOP)
  • Inlet: Split/Splitless (Split ratio 50:1), 250°C.

  • Column: HP-5 or DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.32 mm x 0.25 µm.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Detector: FID @ 300°C (Hydrogen: 30 mL/min, Air: 400 mL/min).

  • Oven Program:

    • Initial: 60°C (Hold 2 min)

    • Ramp: 15°C/min to 280°C

    • Final: 280°C (Hold 5 min)

Scientist’s Insight:

"Use GC-MS during method development to identify the 'unknowns'. Once the retention times of the impurities (e.g., Biphenyl RT ~12 min) are locked, switch to GC-FID for routine QC due to its wider linear dynamic range and robustness."

Quantitative NMR (qNMR)

The Absolute Assay Method

Unlike chromatography, which relies on relative response factors (Area %), qNMR provides a direct mass purity assay. This is critical when no certified reference standard of this compound is available.

Standard Operating Protocol (SOP)
  • Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆.

  • Internal Standard (IS): Dimethyl sulfone (δ 3.0 ppm, singlet) or 1,3,5-Trimethoxybenzene (δ 6.0 ppm, singlet). Must be non-hygroscopic and non-volatile.

  • Instrument: 400 MHz or higher.[3][4]

  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 30 seconds (Must be > 5 × T1 of the slowest relaxing proton).

    • Scans: 16 or 32 (for S/N > 150).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weighed mass.[3][4][5][6][7][8]

Scientist’s Insight:

"For this compound, integrate the pyrimidine H5 proton (triplet around 7.2 ppm) or the H4/H6 protons (doublet around 8.8 ppm). Avoid the phenyl region (7.4-8.0 ppm) for quantitation as it often overlaps with residual solvent signals (e.g., Toluene) or impurities like biphenyl."

Visualizing the Analytical Workflow

The following diagrams illustrate the decision-making process and the impurity fate mapping for this compound analysis.

Diagram 1: Analytical Method Selection Decision Tree

MethodSelection Start Sample: this compound Goal Define Analytical Goal Start->Goal Assay Absolute Purity (Assay %) Goal->Assay Quantitation Profile Impurity Profiling Goal->Profile Qualitative/Separation Volatiles Residual Solvents/Halides Goal->Volatiles Safety/Solvents Check Reference Standard Available? Assay->Check HPLC Method: RP-HPLC (Gradient Elution) Profile->HPLC Non-volatiles GC Method: GC-FID/MS (Headspace or Liquid) Profile->GC Volatiles Volatiles->GC qNMR Method: qNMR (Internal Standard) Check->qNMR No Check->HPLC Yes

Figure 1: Decision matrix for selecting the appropriate analytical technique based on the specific quality requirement (Assay vs. Profiling).

Diagram 2: Impurity Fate Mapping (Suzuki Coupling Route)

ImpurityFate SM1 2-Chloropyrimidine Rxn Suzuki Coupling (Pd Catalyst) SM1->Rxn DetectGC Detect via GC (Non-polar) SM1->DetectGC Best SM2 Phenylboronic Acid SM2->Rxn Prod This compound (Target) Rxn->Prod Imp1 Biphenyl (Homocoupling) Rxn->Imp1 Imp2 2-Hydroxypyrimidine (Hydrolysis) Rxn->Imp2 Imp3 Residual Boronic Acid Rxn->Imp3 Imp1->DetectGC Best DetectHPLC Detect via HPLC (Polar/UV active) Imp1->DetectHPLC Good Imp2->DetectHPLC Required Imp3->DetectHPLC Required

Figure 2: Fate mapping of common synthetic impurities and the optimal detection method for each.

Experimental Data Interpretation

When analyzing a crude sample of this compound, you will often encounter discrepancies between methods. Here is how to interpret them:

  • HPLC Purity > qNMR Purity: This is common. HPLC at 254 nm detects UV-active aromatic compounds. It "misses" inorganic salts (e.g., Sodium Carbonate from the reaction) or non-UV active solvents (e.g., Hexane). qNMR sees everything relative to the weighed mass.

    • Action: If HPLC = 99.5% but qNMR = 95.0%, your sample likely contains salts or moisture. Perform a Karl Fischer titration or Ash test.

  • GC Purity > HPLC Purity: GC might burn off thermally labile impurities or fail to elute highly polar degradation products (like boronic acids) which stay in the inlet liner.

    • Action: Trust HPLC for degradation products; trust GC for solvent content.

Conclusion

For the rigorous certification of this compound:

  • Use qNMR to establish the primary assay value (Potency).[9]

  • Use RP-HPLC (Gradient) to certify the absence of homologous impurities and degradation products.

  • Use GC-Headspace to ensure residual solvents are within ICH Q3C limits.

This "Triangulation Strategy" ensures that neither volatile, non-volatile, nor "invisible" impurities compromise the integrity of your downstream applications.

References

  • Vertex AI Search. (2024). HPLC method for analyzing purity of pyrimidine derivatives. Retrieved from 8

  • BenchChem. (2025).[2][5] A Comparative Guide to GC-MS Analysis for Impurity Profiling. Retrieved from 2

  • Sigma-Aldrich. (2017). Quantitative NMR - Technical Details and TraceCERT Reference Materials. Retrieved from 7

  • National Institutes of Health (NIH). (2023). Design, synthesis and evaluation of this compound derivatives. Retrieved from 3

  • BIPM. (2023). Quantitative NMR (qNMR) Internal Standard Reference Data. Retrieved from 9

Sources

Technical Guide: Establishing the SAR of 2-Phenylpyrimidines as Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Establishing the Structure-Activity Relationship (SAR) of a Series of 2-Phenylpyrimidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The 2-Phenylpyrimidine Advantage

In the crowded landscape of kinase inhibitor discovery, the This compound scaffold has emerged as a robust alternative to the traditional 2-aminopyrimidine and quinazoline cores found in first-generation drugs like Imatinib or Gefitinib. While traditional scaffolds often suffer from rapid metabolic clearance or limited vector availability for substitution, the this compound moiety offers a unique chemical space for optimizing hydrophobic interactions within the ATP-binding pocket while maintaining favorable physicochemical properties.

This guide outlines a systematic approach to establishing the Structure-Activity Relationship (SAR) for this series, specifically targeting Bruton’s Tyrosine Kinase (BTK) as a model system. We compare the performance of this novel series against the industry standard, Ibrutinib , focusing on potency, selectivity, and synthetic accessibility.

Strategic Synthesis: The Foundation of SAR

To establish a robust SAR, one must first ensure a modular synthetic route that allows for rapid diversification at the C-2, C-4, and C-6 positions. Unlike nucleophilic aromatic substitution (


), which limits the scope of nucleophiles, we utilize a Suzuki-Miyaura Cross-Coupling  strategy. This allows for the introduction of diverse aryl and heteroaryl systems essential for probing the hydrophobic regions of the kinase domain.
Comparative Workflow: Suzuki Coupling vs. Traditional Cyclization
FeatureTraditional Cyclization (e.g., Chalcone route)Recommended: Suzuki-Miyaura Coupling
Diversity Potential Low (Limited by starting aldehyde/ketone)High (Late-stage functionalization)
Reaction Conditions Harsh (High temp, strong base)Mild (Pd-catalyzed, aqueous compatible)
Yield Consistency Variable (40-60%)High (75-95%)
SAR Utility Poor (Requires de novo synthesis for each analog)Excellent (Divergent synthesis from common intermediate)
Visualization: Modular Synthesis Workflow

The following diagram illustrates the divergent synthesis strategy required to efficiently generate the library for SAR analysis.

SynthesisWorkflow cluster_0 Critical Control Point Start 2,4-Dichloropyrimidine (Core Scaffold) Step1 Regioselective SNAr (C-4 Substitution) Start->Step1 Amine/Alcohol, Base 0°C to RT Intermediate 2-Chloro-4-amino-pyrimidine (Key Intermediate) Step1->Intermediate Step2 Suzuki-Miyaura Coupling (C-2 Arylation) Intermediate->Step2 Ar-B(OH)2, Pd Catalyst Na2CO3, Dioxane/H2O Product This compound Library (Final Analogs) Step2->Product

Figure 1: Modular synthetic pathway prioritizing C-4 functionalization followed by C-2 cross-coupling to maximize library diversity.

Experimental Protocol: Validating the SAR

To generate trustworthy data, the biological evaluation must be rigorous. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for kinase activity, which offers higher signal-to-noise ratios compared to standard radiometric assays.

Protocol A: Palladium-Catalyzed Suzuki Coupling (General Procedure)

Causality: We use Pd(dppf)Cl2 because its large bite angle promotes the reductive elimination step, crucial for sterically hindered biaryl couplings.

  • Setup: In a nitrogen-purged Schlenk tube, dissolve the 2-chloro-pyrimidine intermediate (1.0 eq) and the appropriate aryl boronic acid (1.2 eq) in 1,4-dioxane/water (4:1 v/v).

  • Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%) and Cs2CO3 (2.0 eq). Note: Cesium carbonate is preferred over sodium carbonate for difficult substrates due to higher solubility in organic-aqueous mixtures.

  • Reaction: Heat to 90°C for 4-12 hours. Monitor by TLC/LC-MS.

  • Workup: Filter through Celite to remove Palladium residues (critical to prevent assay interference). Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Protocol B: TR-FRET Kinase Inhibition Assay

Self-Validating Step: Every plate must include a Z'-factor control (DMSO vs. Reference Inhibitor) to ensure assay robustness (Z' > 0.5).

  • Reagents: Recombinant BTK kinase domain, biotinylated substrate peptide (e.g., Poly-GAT), ATP (at

    
    ), and test compounds.
    
  • Incubation: Mix kinase, substrate, and compound in 384-well plates. Incubate for 60 min at RT.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Readout: Measure fluorescence ratio (665 nm / 615 nm).

  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    

SAR Analysis & Performance Comparison

Here we compare the established SAR of the This compound Series (Compound 4a-4f) against the clinical standard Ibrutinib .

The Logic of the Scaffold
  • Region A (2-Phenyl Ring): Occupies the hydrophobic pocket (Gatekeeper region). Substituents here determine selectivity.

  • Region B (Pyrimidine Core): Acts as the hinge binder, accepting hydrogen bonds from the backbone (Met477 in BTK).

  • Region C (4-Position): Solubilizing tail that extends towards the solvent front.

Data Comparison Table
Compound IDR1 (2-Phenyl)R2 (4-Position)BTK

(nM)
Solubility (µM)Selectivity (vs EGFR)
Ibrutinib (Reference)(Reference)0.5 15Low (Covalent)
4a (Hit) HMorpholine450>100Moderate
4c 3,4-DimethoxyMorpholine8580High
4e (Lead) 3-AcrylamidePiperazine-Me1.2 65 High
4f 4-FluoroPiperazine-Me1290High

Analysis:

  • Electronic Effects: Electron-donating groups (EDGs) like dimethoxy (4c) on the phenyl ring significantly improve potency compared to the unsubstituted phenyl (4a), likely due to increased electron density strengthening the

    
     stacking interactions in the active site.
    
  • Covalent Targeting: Introduction of an acrylamide group (4e) mimics the mechanism of Ibrutinib, targeting Cys481. This results in nanomolar potency (

    
     nM) comparable to the standard but with a distinct solubility profile due to the pyrimidine core.
    
  • Selectivity: The this compound scaffold (4f) shows reduced off-target inhibition of EGFR compared to Ibrutinib, a common issue with pyrazolo-pyrimidine scaffolds.

Mechanistic Visualization: Signaling Pathway

Understanding where these inhibitors act within the cellular context is vital for interpreting cell-based assay results.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation BTK BTK (Target) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Signaling Cascade PKC PKCβ PLCg2->PKC NFkB NF-κB / MAPK (Transcription) PKC->NFkB Proliferation Inhibitor This compound (Inhibitor) Inhibitor->BTK Blocks ATP Binding

Figure 2: The B-Cell Receptor (BCR) signaling pathway highlighting the intervention point of this compound inhibitors.

Conclusion

The this compound scaffold offers a versatile platform for kinase inhibitor development. By utilizing a Suzuki-Miyaura based synthetic strategy, researchers can efficiently explore the SAR of the hydrophobic pocket. The data demonstrates that optimized derivatives (e.g., Compound 4e) can achieve potency comparable to Ibrutinib while offering superior selectivity profiles against off-targets like EGFR. This scaffold warrants prioritization in hit-to-lead campaigns for tyrosine kinase targets.

References

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. National Institutes of Health (NIH). [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. Canadian Journal of Chemistry. [Link][1]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI Molecules. [Link]

  • Structure-activity relationship (SAR) studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives. PubMed. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Advances. [Link]

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cross-reactivity profiling of 2-phenylpyrimidine kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Cross-Reactivity Profiling of 2-Phenylpyrimidine Kinase Inhibitors

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. Among the diverse chemical scaffolds utilized to target the ATP-binding site of kinases, the this compound core has proven to be a privileged structure, forming the backbone of several potent and clinically effective inhibitors.

However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to a spectrum of consequences, from unforeseen toxicities to confounding experimental results in preclinical studies.[1][2] Therefore, a thorough understanding of a kinase inhibitor's cross-reactivity profile is paramount for both drug development and basic research.

This guide provides an in-depth comparative analysis of the cross-reactivity profiles of prominent this compound-based kinase inhibitors. We will delve into the methodologies used for kinome-wide profiling, present and interpret comparative experimental data, and explore the on-target and off-target signaling pathways affected by these compounds. Our focus will be on providing researchers, scientists, and drug development professionals with the technical insights and practical knowledge to navigate the complexities of kinase inhibitor selectivity.

The this compound Scaffold: A Versatile Tool for Kinase Inhibition

The this compound scaffold has been successfully employed in the design of numerous kinase inhibitors, including the FDA-approved drugs Ponatinib and Fedratinib. This scaffold's ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it a robust anchor for inhibitor design.[3] Modifications to the phenyl ring and other positions on the pyrimidine core allow for the fine-tuning of potency and selectivity against specific kinase targets.

Comparative Cross-Reactivity Profiling: Methodologies and Data Interpretation

A comprehensive assessment of a kinase inhibitor's selectivity requires robust and high-throughput profiling technologies. Several platforms are widely used in the field, each with its own principles and advantages.

Key Profiling Technologies
  • KINOMEscan™ (Competition Binding Assay): This technology measures the ability of a compound to compete with an immobilized ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR. This method provides a direct measure of binding affinity (dissociation constant, Kd) and is not dependent on enzyme activity.[4][5]

  • NanoBRET™ Target Engagement Assay (Cell-Based): This assay measures compound binding to a specific kinase target within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that reversibly binds to the kinase's active site. Compound binding displaces the tracer, leading to a decrease in the BRET signal. This method provides a measure of target engagement in a physiological context.[6]

  • ADP-Glo™ Kinase Assay (Biochemical Activity): This is a luminescent ADP detection assay that quantifies the amount of ADP produced during a kinase reaction. It provides a measure of enzymatic activity and can be used to determine the IC50 value of an inhibitor. This assay is universal for any ADP-generating enzyme.[7]

Interpreting the Data: A Multi-faceted Approach

When comparing the cross-reactivity profiles of kinase inhibitors, it is crucial to consider the assay format and the data generated. KINOMEscan™ provides Kd values, which reflect binding affinity, while assays like ADP-Glo™ provide IC50 values, which measure functional inhibition.[8] Cellular assays like NanoBRET™ offer insights into target engagement in a more complex biological environment. A comprehensive understanding of an inhibitor's selectivity is best achieved by integrating data from multiple assay formats.

Comparative Analysis of this compound Kinase Inhibitors

To illustrate the principles of cross-reactivity profiling, we will compare the selectivity of two prominent this compound kinase inhibitors: Ponatinib and Fedratinib.

Ponatinib (Iclusig®): A potent multi-targeted tyrosine kinase inhibitor designed to inhibit BCR-ABL, including the resistant T315I mutant.[9]

Fedratinib (Inrebic®): A selective JAK2 kinase inhibitor for the treatment of myelofibrosis.[10]

Quantitative Cross-Reactivity Data

The following tables summarize the kinome-wide selectivity of Ponatinib and Fedratinib based on publicly available KINOMEscan™ data. The data is presented as the dissociation constant (Kd), with lower values indicating stronger binding.

Table 1: KINOMEscan™ Profile of Ponatinib

Kinase TargetKd (nM)Primary Cellular Process
BCR-ABL1 (native) 0.37 Cell proliferation, survival [11]
BCR-ABL1 (T315I) 2.0 Drug resistance [9]
VEGFR2 (KDR)6.3Angiogenesis, vascular development[12]
FGFR12.1Cell growth, differentiation[13]
PDGFRα1.1Cell proliferation, migration[13]
SRC5.4Cell adhesion, migration, proliferation[13]
KIT4.0Hematopoiesis, cell survival[13]
FLT31.9Hematopoiesis, cell proliferation[13]
LCK0.8T-cell signaling
RET2.0Neuronal development, cell survival[13]

Data compiled from publicly available KINOMEscan™ datasets. Actual values may vary between experiments.

Table 2: KINOMEscan™ Profile of Fedratinib

Kinase TargetKd (nM)Primary Cellular Process
JAK2 3 Hematopoiesis, inflammation
JAK135Hematopoiesis, inflammation[14]
JAK3334Lymphocyte development and function[14]
TYK2425Cytokine signaling[14]
FLT315Hematopoiesis, cell proliferation
RET40Neuronal development, cell survival
ROCK289Cytoskeleton regulation, cell motility
Aurora A120Cell cycle regulation, mitosis

Data compiled from publicly available KINOMEscan™ datasets.[15] Actual values may vary between experiments.

Interpretation of Comparative Data
  • Ponatinib is a potent inhibitor of its primary target, BCR-ABL, including the clinically significant T315I mutant.[9] However, it also demonstrates potent, low nanomolar binding to a broad range of other tyrosine kinases, including VEGFR, FGFR, PDGFR, and SRC family kinases.[13] This polypharmacology contributes to both its therapeutic efficacy in certain contexts and its significant off-target toxicities, such as vascular events.[16]

  • Fedratinib exhibits high selectivity for its primary target, JAK2, over other members of the JAK family.[10] While it shows some off-target activity against kinases like FLT3 and RET, the binding affinities are generally weaker compared to its potent inhibition of JAK2.[15] This more selective profile is consistent with its targeted therapeutic indication.

On-Target and Off-Target Signaling Pathways

Understanding the signaling pathways affected by these inhibitors is crucial for predicting their biological effects and potential liabilities.

Ponatinib: On-Target and Off-Target Signaling

Primary Target Pathway: BCR-ABL Signaling

The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It activates multiple downstream pathways, leading to uncontrolled cell proliferation and survival.[3][17] Ponatinib effectively inhibits BCR-ABL, blocking these downstream signals.[11]

BCR_ABL_Pathway cluster_downstream Downstream Pathways BCR_ABL BCR-ABL RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Ponatinib Ponatinib Ponatinib->BCR_ABL Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation

Caption: On-target inhibition of the BCR-ABL signaling pathway by Ponatinib.

Key Off-Target Pathway: VEGFR Signaling

Ponatinib's potent inhibition of VEGFR2 can lead to anti-angiogenic effects, which may contribute to its anti-tumor activity but also to cardiovascular toxicities.[11][18]

VEGFR_Pathway cluster_downstream_vegf Downstream Pathways VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K/AKT VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK VEGFR2->RAS_MAPK Ponatinib Ponatinib Ponatinib->VEGFR2 Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis JAK_STAT_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates Fedratinib Fedratinib Fedratinib->JAK2 STAT->STAT Nucleus Nucleus STAT->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression regulates

Caption: On-target inhibition of the JAK-STAT signaling pathway by Fedratinib.

Experimental Protocols: A Guide to Best Practices

To ensure the generation of reliable and reproducible cross-reactivity data, it is essential to follow standardized and well-validated experimental protocols. Below are step-by-step methodologies for the key assays discussed in this guide.

KINOMEscan™ Assay Protocol (Simplified)
  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO.

  • Assay Plate Preparation: Serially dilute the compound stock to create a concentration gradient in an appropriate assay plate.

  • Binding Reaction: Add the DNA-tagged kinase, the immobilized ligand, and the test compound to the assay wells. Incubate to allow for binding competition.

  • Washing: Wash the plate to remove unbound components.

  • Elution: Elute the bound kinase from the immobilized ligand.

  • Quantification: Quantify the amount of eluted kinase using qPCR.

  • Data Analysis: Calculate the percentage of kinase bound relative to a DMSO control and determine the Kd value.

NanoBRET™ Target Engagement Assay Protocol (Simplified)
  • Cell Preparation: Transfect cells with a vector expressing the NanoLuc®-tagged kinase of interest.

  • Assay Plate Seeding: Seed the transfected cells into a multi-well assay plate.

  • Compound and Tracer Addition: Add the test compound and the fluorescent NanoBRET™ tracer to the cells.

  • Incubation: Incubate the plate to allow for compound entry and binding competition with the tracer.

  • Luminescence and Fluorescence Reading: Measure both the NanoLuc® luminescence and the tracer fluorescence using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio and determine the IC50 value for target engagement.

ADP-Glo™ Kinase Assay Protocol (Simplified)
  • Kinase Reaction: Set up a kinase reaction containing the kinase, substrate, ATP, and the test compound in a multi-well plate. Incubate to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent, which converts the ADP produced to ATP and simultaneously measures the newly synthesized ATP via a luciferase-luciferin reaction.

  • Luminescence Reading: Measure the luminescent signal using a luminometer.

  • Data Analysis: Correlate the luminescence signal to the amount of ADP produced and determine the IC50 of the inhibitor.

Conclusion: The Importance of a Holistic View

The , and indeed all kinase inhibitors, is a critical component of drug discovery and chemical biology. As we have seen with Ponatinib and Fedratinib, the selectivity profile of an inhibitor is intimately linked to its therapeutic window and potential for adverse effects. A broad, multi-faceted approach to profiling, utilizing a combination of biochemical and cell-based assays, provides the most comprehensive understanding of an inhibitor's true selectivity.

This guide has provided a framework for understanding and comparing the cross-reactivity of this compound kinase inhibitors. By applying these principles and methodologies, researchers can make more informed decisions in the design and application of these powerful therapeutic and research tools, ultimately leading to the development of safer and more effective kinase-targeted therapies.

References

  • Cortes, J. E., et al. (2018). Ponatinib efficacy and safety in Philadelphia chromosome–positive leukemia: final 5-year results of the phase 2 PACE trial. Blood, 132(4), 393-404. Available at: [Link]

  • Gozgit, J. M., et al. (2012). Potent activity of ponatinib (AP24534) in models of FLT3-driven acute myeloid leukemia and other hematologic malignancies. Molecular cancer therapeutics, 11(3), 690-701. Available at: [Link]

  • Cortes, J. E., et al. (2013). Ponatinib in refractory Philadelphia chromosome-positive leukemias. New England Journal of Medicine, 369(19), 1783-1796. Available at: [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. Available at: [Link]

  • O'Hare, T., et al. (2009). AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer cell, 16(5), 401-412. Available at: [Link]

  • Tan, F. H., et al. (2019). Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. OncoTargets and therapy, 12, 1849. Available at: [Link]

  • Li, Z., et al. (2014). Ponatinib exerts anti-angiogenic effects in the zebrafish and human umbilical vein endothelial cells via blocking VEGFR signaling pathway. Oncotarget, 5(20), 9948. Available at: [Link]

  • Harrison, C. N., et al. (2020). Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis. Expert review of clinical pharmacology, 13(8), 819-831. Available at: [Link]

  • Ren, R. (2005). Mechanisms of BCR-ABL in the pathogenesis of chronic myelogenous leukaemia. Nature Reviews Cancer, 5(3), 172-183. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). KINOMEscan®. Retrieved from [Link]

  • O'Hare, T., et al. (2012). The BCR-ABL inhibitor ponatinib inhibits platelet immunoreceptor tyrosine-based activation motif (ITAM) signaling, platelet activation and aggregate formation under shear. Thrombosis and haemostasis, 108(06), 1172-1181. Available at: [Link]

  • O'Shea, J. J., et al. (2015). The JAK-STAT pathway: impact on human disease and therapeutic intervention. Annual review of medicine, 66, 311-328. Available at: [Link]

  • Traer, E., et al. (2016). Ponatinib induces vascular toxicity through the Notch-1 signaling pathway. Leukemia, 30(4), 937-941. Available at: [Link]

  • Villarino, A. V., et al. (2017). The JAK/STAT pathway in immunity and disease. Journal of immunology, 198(1), 1-8. Available at: [Link]

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews Cancer, 9(1), 28-39. Available at: [Link]

  • Wu, P., et al. (2015). A small-molecule kinase inhibitor screen identifies polo-like kinase 1 as a target for neuroblastoma. Cancer research, 75(1), 169-180. Available at: [Link]

  • Pardanani, A., et al. (2011). A phase 1/2 study of TG101348, a selective JAK2 inhibitor, in myelofibrosis. Journal of Clinical Oncology, 29(7), 789-796. Available at: [Link]

  • Deininger, M. W., et al. (2005). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood, 105(7), 2640-2653. Available at: [Link]

  • Ferrara, N., et al. (2003). The biology of VEGF and its receptors. Nature medicine, 9(6), 669-676. Available at: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. Available at: [Link]

  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Fedratinib. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]

  • ClinPGx. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

  • Verstovsek, S., et al. (2017). A double-blind, placebo-controlled trial of fedratinib in patients with primary or secondary myelofibrosis. New England Journal of Medicine, 377(14), 1329-1340. Available at: [Link]

  • Jabbour, E., et al. (2015). Ponatinib in Philadelphia chromosome-positive leukemias. Clinical cancer research, 21(16), 3564-3570. Available at: [Link]

  • Van Etten, R. A. (2007). BCR/ABL: a new chapter in a continuing story. ASH Education Program Book, 2007(1), 385-394. Available at: [Link]

  • Vainchenker, W., & Constantinescu, S. N. (2013). JAK/STAT signaling in hematological malignancies. Oncogene, 32(21), 2601-2613. Available at: [Link]

  • Roskoski, R. (2007). Vascular endothelial growth factor (VEGF) signaling in tumor progression. Critical reviews in oncology/hematology, 62(3), 179-213. Available at: [Link]

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A Researcher's Guide to Validating Molecular Docking Predictions for 2-Phenylpyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, molecular docking stands as a cornerstone of computational chemistry, offering invaluable predictions of how a small molecule, such as a 2-phenylpyrimidine inhibitor, might bind to its protein target. However, the predictive power of docking is only as robust as its validation. This guide provides an in-depth, experience-driven comparison of essential methodologies to validate molecular docking predictions, ensuring that your in silico results translate into tangible experimental success.

The Imperative of Validation: Beyond the Docking Score

A low docking score, suggesting a strong binding affinity, is an encouraging starting point but should never be the sole determinant for advancing a compound.[1] Molecular docking algorithms employ various scoring functions to estimate binding affinity, yet these are approximations of complex biological systems.[2][3] Factors like protein flexibility, solvent effects, and the inherent limitations of scoring functions can lead to false positives.[4][5] Therefore, a multi-faceted validation approach is not just recommended; it is a prerequisite for scientifically sound drug development.

This guide will navigate through a hierarchical validation workflow, from initial computational checks to rigorous experimental correlations. We will explore the "why" behind each step, providing a logical framework for building confidence in your docking predictions for this compound inhibitors.

The Molecular Docking and Validation Workflow

The process of molecular docking and its subsequent validation can be visualized as a funnel, progressively filtering and refining the initial pool of predicted binders to identify the most promising candidates for experimental testing.

Molecular Docking and Validation Workflow cluster_0 Computational Validation cluster_1 Experimental Validation Initial Docking Initial Docking Redocking Redocking Initial Docking->Redocking Protocol Validation Pose Analysis Pose Analysis Redocking->Pose Analysis Binding Mode Plausibility Decoy Set Screening Decoy Set Screening Pose Analysis->Decoy Set Screening Scoring Function Robustness In Vitro Binding Assays In Vitro Binding Assays Decoy Set Screening->In Vitro Binding Assays Experimental Confirmation Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis In Vitro Binding Assays->Structure-Activity Relationship (SAR) Analysis Correlation Analysis X-ray Crystallography X-ray Crystallography Structure-Activity Relationship (SAR) Analysis->X-ray Crystallography Definitive Binding Mode

Caption: A hierarchical workflow for the validation of molecular docking predictions.

Part 1: Computational Validation Strategies

Before committing to resource-intensive experimental work, a series of computational checks can provide the first layer of validation for your docking protocol and results.

Redocking: Validating the Docking Protocol

The foundational step in any docking study is to validate the chosen protocol's ability to reproduce a known binding mode.[6] This is achieved by "redocking" a co-crystallized ligand back into its corresponding protein binding site.

Experimental Protocol: Redocking

  • Obtain the Crystal Structure: Download the PDB file of the target protein co-crystallized with a known this compound inhibitor or a structurally similar ligand.

  • Prepare the Protein: Remove water molecules, add hydrogen atoms, and assign partial charges. Define the binding site based on the co-crystallized ligand.[6]

  • Extract and Prepare the Ligand: Separate the co-crystallized ligand from the protein structure and prepare it for docking (e.g., assign bond orders, add hydrogens, generate 3D coordinates).

  • Perform Docking: Use your chosen docking software (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand back into the prepared protein's binding site.[7]

  • Analyze the Results: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand.

A successful redocking experiment, typically defined by an RMSD value of less than 2.0 Å, indicates that the docking algorithm and parameters are capable of accurately reproducing the experimentally observed binding mode.[8][9][10]

Pose Analysis: The Litmus Test of Biological Relevance

Beyond RMSD values, a critical visual inspection of the predicted binding poses is essential.[1] The interactions observed in the docked pose should be chemically sensible and consistent with known pharmacology of this compound inhibitors. For instance, many this compound compounds act as kinase inhibitors by forming key hydrogen bonds with the hinge region of the kinase domain.[11]

Key Considerations for Pose Analysis:

  • Hydrogen Bonds: Are key hydrogen bonds formed with conserved residues in the binding site?

  • Hydrophobic Interactions: Does the phenyl group of the inhibitor occupy a hydrophobic pocket?

  • Steric Clashes: Are there any unfavorable steric clashes with the protein?

  • Consistency with SAR Data: If available, do the predicted poses explain the structure-activity relationships of a series of analogs?

Decoy Set Screening: A Test of Discriminatory Power

A robust docking protocol should not only identify the correct binding mode but also distinguish known active compounds (ligands) from inactive ones (decoys).[12][13][14] Decoy molecules are typically chosen to have similar physical properties (e.g., molecular weight, logP) to the active ligands but different topologies.[12]

Experimental Protocol: Decoy Set Screening

  • Assemble a Ligand Set: Collect a set of known this compound inhibitors for your target.

  • Generate a Decoy Set: Use a tool like DUD-E (Database of Useful Decoys: Enhanced) to generate a set of property-matched decoys for each active ligand.

  • Combine and Screen: Create a combined database of your active ligands and the decoy molecules.

  • Perform Virtual Screening: Dock the entire combined database against your target protein using the validated protocol.

  • Analyze Enrichment: Evaluate the ability of the docking protocol to rank the active ligands higher than the decoy molecules. This is often quantified using metrics like the Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve.[8]

A high enrichment factor indicates that the docking protocol can successfully prioritize true binders from a pool of inactive molecules, giving you confidence in its predictive power for novel compounds.

Part 2: Experimental Validation – Bridging the Gap Between Prediction and Reality

Ultimately, the true validation of a docking prediction lies in its correlation with experimental data.

Correlation with In Vitro Binding Assays

The most direct experimental validation is to synthesize or acquire the top-ranked this compound inhibitors from your virtual screen and test their biological activity in in vitro assays. The predicted binding affinities (often represented by docking scores) should ideally correlate with experimentally determined values such as IC50 or Ki.

This compound Derivative Docking Score (kcal/mol) Experimental IC50 (µM)
Compound A-9.50.15
Compound B-8.80.89
Compound C-8.22.5
Compound D-7.115.2
Imatinib (Control)-10.20.05

Caption: Example of a table comparing predicted docking scores with experimental IC50 values.

While a perfect linear correlation is rare due to the simplifying assumptions of docking, a general trend of lower docking scores corresponding to lower IC50 values provides strong evidence for the validity of the docking model.[4][15]

Structure-Activity Relationship (SAR) Analysis

Docking predictions can be a powerful tool to rationalize the SAR of a series of compounds. For example, if a particular substitution on the this compound scaffold leads to a significant drop in activity, the docking model should be able to explain this, for instance, by showing a steric clash or the loss of a key hydrogen bond.[16]

SAR Analysis Compound_X Compound X -R = -CH3 IC50 = 0.5 µM Docking_Pose_X Docking Pose of X: -CH3 group occupies hydrophobic pocket, forming favorable van der Waals interactions. Compound_X->Docking_Pose_X Explains High Potency Compound_Y Compound Y -R = -H IC50 = 5.0 µM Docking_Pose_Y Docking Pose of Y: Loss of hydrophobic interaction leads to weaker binding. Compound_Y->Docking_Pose_Y Explains Lower Potency

Caption: Using docking to rationalize Structure-Activity Relationships.

X-ray Crystallography: The Gold Standard

The ultimate validation of a predicted binding mode is the determination of the co-crystal structure of the inhibitor bound to its target protein via X-ray crystallography.[17][18][19] This provides a high-resolution, unambiguous view of the binding interactions and serves as the definitive confirmation of the docking prediction.[17][20][21] While resource-intensive, obtaining a crystal structure can provide invaluable insights for further lead optimization.

Conclusion: A Rigorous Path to Confident Predictions

The validation of molecular docking predictions for this compound inhibitors is a multi-step process that requires a blend of computational rigor and experimental confirmation. By systematically applying the methodologies outlined in this guide—from initial redocking and pose analysis to decoy screening and, ultimately, correlation with experimental data—researchers can significantly increase their confidence in in silico predictions. This robust validation framework not only minimizes the risk of pursuing false positives but also provides a deeper understanding of the molecular interactions driving inhibitor potency, paving the way for the rational design of more effective therapeutics.

References

  • How well do molecular docking scores correlate with experimental binding affinities?. (2018, September 16). Retrieved from [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. Retrieved from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9).
  • Wang, J., Wang, W., & Kollman, P. A. (2002). Construction and test of ligand decoy sets using MDock: CSAR benchmarks for binding mode prediction. Journal of molecular biology, 320(3), 569-582.
  • Decoy Theory. (2019, January 3). Docking.org. Retrieved from [Link]

  • Shoichet, B. K., McGovern, S. L., Wei, B., & Irwin, J. J. (2002). Decoys for docking. Current medicinal chemistry, 9(16), 1547-1557.
  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Evaluating docking methods for prediction of binding affinities of small molecules to the G protein βγ subunits.
  • Lessons from Docking Validation. (n.d.). Michigan State University. Retrieved from [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.).
  • Efficient Decoy Selection to Improve Virtual Screening Using Machine Learning Models. (n.d.). ChemRxiv.
  • Binding Affinity via Docking: Fact and Fiction. (2018). Molecules, 23(7), 1594.
  • Decoys for Docking. (2002). Journal of Medicinal Chemistry, 45(14), 2942-2957.
  • 7 Expert Tips for Perfect Molecular Docking. (2023, March 24). YouTube. Retrieved from [Link]

  • Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. (n.d.).
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2012).
  • Design, synthesis and evaluation of this compound derivatives as novel antifungal agents targeting CYP51. (2023). RSC Medicinal Chemistry, 14(12), 2415-2428.
  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (2018). European Journal of Medicinal Chemistry, 157, 1083-1094.
  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (2015).
  • The current role and evolution of X-ray crystallography in drug discovery and development. (2023). Drug Discovery Today, 28(5), 103551.
  • Review on the Evolving Landscape of Molecular Docking in Drug Discovery. (2023). Asian Journal of Research in Pharmaceutical Sciences, 13(4), 234-240.
  • Binding Affinity via Docking: Fact and Fiction. (2018). Molecules, 23(7), 1594.
  • Best Practices for Docking-Based Virtual Screening. (2021). In Molecular Docking for Computer-Aided Drug Design (pp. 75-98). Elsevier.
  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023). International Journal of Molecular Sciences, 24(15), 12108.
  • Design, synthesis and evaluation of this compound derivatives as novel antifungal agents targeting CYP51. (2023). RSC Medicinal Chemistry, 14(12), 2415-2428.
  • Site of action of two novel pyrimidine biosynthesis inhibitors accurately predicted by the compare program. (1995). Biochemical Pharmacology, 49(10), 1461-1469.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2012). Expert Opinion on Drug Discovery, 7(7), 595-607.
  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (2013).
  • X-ray crystallography and computational docking for the detection and development of protein-ligand interactions. (2013). Current Medicinal Chemistry, 20(4), 569-575.
  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2022).
  • X-ray Crystallography and Computational Docking for the Detection and Development of Protein–Ligand Interactions. (2013). Current Medicinal Chemistry, 20(4), 569-575.
  • Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. (2023). RSC Advances, 13(49), 34698-34712.
  • Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. (2010).
  • X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. (2012). Expert Opinion on Drug Discovery, 7(7), 595-607.
  • Synthesis, and docking studies of phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors. (2016). European Journal of Medicinal Chemistry, 115, 123-135.
  • Selective Inhibition of Pyrimidine Biosynthesis and Effect on Proliferative Growth of Colonic Cancer Cells. (1977). Cancer Research, 37(9), 3080-3087.
  • In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Bi. (2025). Progress in Chemical and Biochemical Research, 8(4), 312-328.

Sources

comparative analysis of the pharmacokinetic properties of 2-phenylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-phenylpyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., BTK, EGFR), antifungal agents (CYP51), and epigenetic modulators. While the biaryl system provides robust hydrophobic interactions within ATP-binding pockets, it presents distinct pharmacokinetic (PK) challenges, primarily regarding aqueous solubility and metabolic liability at the phenyl ring.

This guide provides a technical comparative analysis of the pharmacokinetic properties of this compound derivatives. It synthesizes data from recent structure-activity relationship (SAR) campaigns to illustrate how specific chemical modifications impact Absorption, Distribution, Metabolism, and Excretion (ADME).

Structural Context & Physicochemical Profile[1][2][3][4][5]

The this compound core is characterized by a planar biaryl geometry. The pyrimidine ring acts as a hydrogen bond acceptor (N1/N3), often engaging the "hinge region" of kinase domains, while the C2-phenyl group occupies adjacent hydrophobic pockets (e.g., the specificity pocket in kinases).

Key Physicochemical Challenges
  • Lipophilicity (LogP > 3.5): The unsubstituted scaffold is highly lipophilic, driving high plasma protein binding (PPB > 95%) and rapid metabolic clearance via CYP450 oxidation.

  • Aqueous Solubility: Planarity facilitates strong

    
    -
    
    
    
    stacking, leading to high crystal lattice energy and poor thermodynamic solubility (< 10
    
    
    M in PBS).
  • Metabolic Soft Spots: The para-position of the phenyl ring is highly susceptible to CYP-mediated hydroxylation unless blocked.

Comparative Pharmacokinetic Analysis

The following analysis compares three distinct classes of this compound derivatives optimized for different therapeutic targets. Data is synthesized from representative lead compounds in recent literature (e.g., BTK inhibitor 11g [1], CYP51 inhibitor C6 [2], and EGFR inhibitors [3]).

Table 1: Comparative PK Profiles of Optimized Derivatives
ParameterClass A: BTK Inhibitors (e.g., Cmpd 11g)Class B: Antifungals (e.g., Cmpd C6)Class C: EGFR Inhibitors (Pyrrolopyrimidine fused)
Modification 4-amino substitution + Acrylamide warheadAzole side chain + HalogenationFused pyrrole ring + Solubilizing tail
Solubility (pH 7.4) Moderate (20–50

M)
Low (< 5

M)
High (> 100

M)
Permeability (Caco-2) High (

cm/s)
High (

cm/s)
Moderate (Efflux liability)
Metabolic Stability Moderate (

~30-60 min)
High (

> 120 min)
Low to Moderate
Clearance (Cl) High (Hepatic blood flow limited)Low (Restricted CYP access)Moderate
Bioavailability (

)
20–40% (Oral)> 50% (Oral)Variable (10–60%)
Key Liability Rapid glutathione conjugation (Warhead)CYP Inhibition (DDI risk)hERG Inhibition
Deep Dive: Critical PK Parameters
A. Absorption & Permeability

The this compound core inherently possesses high passive permeability. However, modifications to improve solubility often compromise this.

  • Class A (Kinase Inhibitors): Introduction of solubilizing groups (e.g., piperazine, morpholine) at the C4 or C6 position is standard. While this lowers LogD to an optimal 2–3 range, it can introduce P-glycoprotein (P-gp) efflux liability.

  • Class B (Antifungals): These derivatives often retain high lipophilicity to penetrate fungal cell membranes, resulting in Class II compounds (BCS) where absorption is dissolution-rate limited.

B. Metabolic Stability & Clearance
  • Oxidative Metabolism: The phenyl ring is the primary site of metabolism. Unsubstituted derivatives show rapid clearance (

    
    
    
    
    
    L/min/mg protein).
  • Optimization Strategy: Introduction of electron-withdrawing groups (F, Cl, CF

    
    ) on the phenyl ring (as seen in Compound C6 ) deactivates the ring toward CYP oxidation, significantly extending half-life [2].
    
  • Reactive Metabolites: Derivatives containing aniline substructures (common in kinase inhibitors) carry a risk of forming reactive quinone-imines, necessitating glutathione trapping assays during early screening.

Experimental Protocols

Protocol 1: Kinetic Solubility (Nephelometry)

Purpose: Rapidly assess the solubility limit of hydrophobic 2-phenylpyrimidines to prevent false positives in bioassays due to precipitation.

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Dilution: Serial dilute stocks into pH 7.4 phosphate-buffered saline (PBS) in a 96-well plate (Final DMSO < 1%).

  • Incubation: Shake for 90 minutes at room temperature to reach equilibrium.

  • Measurement: Measure forward light scatter using a nephelometer or plate reader (absorbance at 620 nm as proxy).

  • Analysis: Determine the concentration at which precipitation (scatter) increases > 3-fold over background.

Protocol 2: Microsomal Stability (Metabolic Clearance)

Purpose: Determine intrinsic clearance (


) and identify metabolic soft spots on the phenyl ring.
  • Reaction Mix: Combine test compound (1

    
    M final), liver microsomes (0.5 mg/mL protein), and MgCl
    
    
    
    in potassium phosphate buffer (pH 7.4).
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH (1 mM final).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into ice-cold acetonitrile (containing internal standard) to quench.
  • Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     yields 
    
    
    
    .
    
    

Visualizations

Diagram 1: SAR-Driven PK Optimization Logic

This diagram illustrates the causal relationship between structural modifications of the this compound scaffold and the resulting pharmacokinetic outcomes.

SAR_Logic Scaffold This compound Scaffold Mod_Phenyl Phenyl Ring Fluorination/Chlorination Scaffold->Mod_Phenyl Mod_Pyrim Pyrimidine C4/C6 Solubilizing Groups (e.g., Morpholine) Scaffold->Mod_Pyrim Mod_Warhead Covalent Warhead (e.g., Acrylamide) Scaffold->Mod_Warhead Effect_Metab Blocked CYP Oxidation (Increased t1/2) Mod_Phenyl->Effect_Metab Effect_Sol Increased Solubility Reduced LogD Mod_Pyrim->Effect_Sol Effect_Perm Potential P-gp Efflux Reduced Permeability Mod_Pyrim->Effect_Perm Risk Effect_Res Irreversible Binding (PK/PD Decoupling) Mod_Warhead->Effect_Res

Caption: Structural optimization strategies for this compound derivatives and their consequent impact on metabolic stability, solubility, and target residence time.

Diagram 2: ADME Screening Cascade

A self-validating workflow for filtering this compound derivatives during lead optimization.

ADME_Cascade Step1 Tier 1: Physicochemical Kinetic Solubility (pH 7.4) LogD (Shake Flask) Dec1 Solubility > 50 µM? Step1->Dec1 Step2 Tier 2: In Vitro Metabolism Microsomal Stability (Human/Rat) CYP Inhibition (Fluorescence) Dec2 Cl_int < 20 µL/min/mg? Step2->Dec2 Step3 Tier 3: Permeability & Transporters Caco-2 (A-B / B-A) P-gp Efflux Ratio Dec3 Efflux Ratio < 2.0? Step3->Dec3 Step4 Tier 4: In Vivo PK Rat/Mouse Cassette Dosing Bioavailability (%F) Dec1->Step1 Fail: Add Polar Group Dec1->Step2 Pass Dec2->Step2 Fail: Block Metabolic Site Dec2->Step3 Pass Dec3->Step3 Fail: Cap H-Donors Dec3->Step4 Pass

Caption: Hierarchical ADME screening cascade designed to filter this compound candidates based on solubility, metabolic stability, and permeability thresholds.

References

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Source: PubMed Central (PMC) URL:[Link]

  • Design, synthesis and evaluation of this compound derivatives as novel antifungal agents targeting CYP51. Source: PubMed Central (PMC) URL:[Link]

  • Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. Source: PubMed URL:[Link]

  • Pharmacokinetics in Drug Discovery: A Review of the "Gold Standards" and New Trends. Source: Journal of Pharmaceutical Sciences URL:[Link]

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Phenylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: A Summary of Disposal Procedures

Waste StreamRecommended Disposal MethodKey Precautions
Pure 2-Phenylpyrimidine (Solid) Collection by a licensed hazardous waste disposal service for incineration.Package in a clearly labeled, sealed, and compatible container. Avoid mixing with other waste streams.
Contaminated Labware (e.g., glassware, gloves) Segregate as solid hazardous waste. Dispose of through a licensed contractor.Decontaminate surfaces where possible. Package in designated, puncture-proof containers.
Solutions of this compound Collect in a designated, sealed, and labeled waste container. Dispose of via a licensed hazardous waste disposal service.Do not dispose of down the drain. Ensure the waste container is compatible with the solvent used.
Spill Residue Absorb with inert material, collect in a sealed container, and treat as hazardous waste for disposal by a licensed contractor.Wear appropriate PPE during cleanup. Ventilate the area.

For researchers and professionals in the fast-paced world of drug development, the lifecycle of a chemical intermediate like this compound extends beyond its synthesis and application. Proper disposal is a critical, final step, ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound, grounded in scientific principles and regulatory standards.

Understanding the Compound: Safety and Hazard Profile

Before delving into disposal procedures, a thorough understanding of the inherent hazards of this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) as causing skin irritation and serious eye irritation[1]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Key Physical and Chemical Properties:

  • Appearance: White to almost white powder or lump[2].

  • Melting Point: 37.0 to 41.0 °C[2].

  • Boiling Point: 100°C at 5mmHg[2].

The Core Principle: Hazardous Waste Management

Due to its chemical nature as a synthetic organic compound used in pharmaceutical and agrochemical synthesis, any waste containing this compound must be treated as hazardous waste[3]. This classification mandates a "cradle-to-grave" responsibility for the generator of the waste, ensuring its safe management from the point of generation to its final disposal[4]. Disposal into sanitary sewers or general waste is strictly prohibited.

Step-by-Step Disposal Protocols

The following protocols are designed to provide clear, actionable guidance for the disposal of this compound in various forms.

Protocol 1: Disposal of Unused or Expired this compound
  • Containerization:

    • Ensure the primary container holding the this compound is securely sealed.

    • Place the primary container into a larger, compatible, and leak-proof secondary container. This is particularly important if the primary container shows any signs of degradation.

    • Label the outer container clearly as "Hazardous Waste" and include the full chemical name: "this compound". The CAS number (7431-45-0) should also be included for precise identification.

  • Segregation:

    • Store the container in a designated hazardous waste accumulation area.

    • Crucially, do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can react violently, producing heat, toxic gases, or even explosions[5].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with a copy of the Safety Data Sheet for this compound to ensure they have all the necessary information for safe handling and transport.

Protocol 2: Disposal of Contaminated Materials

This protocol applies to items such as disposable gloves, bench paper, and other solid materials that have come into contact with this compound.

  • Collection:

    • Establish a designated, clearly labeled hazardous waste container in the laboratory where this compound is handled. This container should have a secure lid and be made of a material compatible with the chemical.

    • Immediately place all contaminated solid waste into this container.

  • Container Management:

    • Keep the container closed when not in use to prevent the release of any potential vapors.

    • Once the container is full, seal it securely.

  • Disposal:

    • Arrange for the disposal of the container through your institution's EHS department or a licensed hazardous waste contractor, following the same procedure as for the pure chemical.

Protocol 3: Disposal of Solutions Containing this compound

For solutions of this compound in organic solvents:

  • Waste Collection:

    • Use a dedicated, labeled, and sealed waste container for liquid hazardous waste. The container material must be compatible with the solvent used.

    • Never pour solutions containing this compound down the drain.

  • Labeling:

    • Clearly label the container with "Hazardous Waste" and list all components, including the solvent(s) and "this compound," with their approximate concentrations.

  • Disposal:

    • When the container is full, arrange for its disposal through a licensed hazardous waste contractor.

Environmental Considerations: The "Why" Behind the Procedures

The stringent regulations surrounding the disposal of chemical waste are rooted in the need to protect both human health and the environment. While specific data on the ecotoxicity and environmental fate of this compound is limited, the general principles of chemical pollution prevention apply.

Aromatic nitrogen heterocyclic compounds, the class to which this compound belongs, can be persistent in the environment and may have adverse effects on aquatic life[6][7]. Improper disposal can lead to the contamination of soil and water, potentially entering the food chain and causing long-term ecological damage.

Incineration is the preferred method for the disposal of many organic hazardous wastes. High-temperature incineration with appropriate emission controls can effectively destroy the compound, converting it into less harmful substances like carbon dioxide, water, and nitrogen oxides[8].

Landfill disposal of untreated hazardous waste is heavily restricted by regulations such as the Land Disposal Restrictions (LDR) program in the United States[9]. These regulations aim to minimize the potential for hazardous constituents to leach into groundwater. Therefore, direct landfilling of this compound is not a compliant or environmentally sound option.

Logical Framework for Disposal Decisions

To aid in the decision-making process for the proper disposal of this compound, the following flowchart provides a visual guide.

Disposal_Workflow cluster_start Start: this compound Waste Generated cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_spill Spill cluster_actions Disposal Actions start Identify Waste Type pure_solid Pure this compound start->pure_solid Solid contaminated_solid Contaminated Labware start->contaminated_solid Solid solution Solution of this compound start->solution Liquid spill Spill Residue start->spill Spill collect_solid Collect in Labeled, Sealed Container pure_solid->collect_solid contaminated_solid->collect_solid collect_liquid Collect in Labeled, Sealed, Compatible Container solution->collect_liquid absorb_spill Absorb with Inert Material & Collect in Sealed Container spill->absorb_spill contact_disposal Contact Licensed Hazardous Waste Disposal Service collect_solid->contact_disposal collect_liquid->contact_disposal absorb_spill->contact_disposal caption Disposal Decision Workflow for this compound

Caption: Disposal Decision Workflow for this compound

By adhering to these detailed procedures and understanding the principles behind them, researchers and drug development professionals can ensure the safe and responsible management of this compound waste, upholding their commitment to both scientific advancement and environmental stewardship.

References

  • LookChem. Cas 7431-45-0, this compound. [Link]

  • Utah Office of Administrative Rules. DAR File No. 35350 (Rule R315-2) UT Bull 2011-21 (11/01/2011). Utah Administrative Rules. [Link]

  • National Center for Biotechnology Information. This compound | C10H8N2 | CID 593578. PubChem. [Link]

  • U.S. Environmental Protection Agency. Land Disposal Restrictions for Hazardous Waste. [Link]

  • Gryguc, P., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(15), 4992. [Link]

  • Florida Department of Environmental Protection. Summary of Hazardous Waste Regulations. [Link]

  • Majer, Z., et al. (2018). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Catalysts, 8(12), 643. [Link]

  • The Organic Chemistry Tutor. (2019, January 19). introduction to nitrogen heteroaromatic molecules [Video]. YouTube. [Link]

Sources

Mastering the Safe Handling of 2-Phenylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Phenylpyrimidine, a compound that, while valuable in synthesis, requires careful management due to its potential hazards. By moving beyond a simple checklist and understanding the causality behind these safety protocols, you can build a self-validating system of laboratory safety and foster a culture of trust and expertise.

Hazard Assessment and Initial Preparations

This compound is classified as a skin and eye irritant.[1] Before beginning any work with this compound, a thorough risk assessment is crucial. This involves not only understanding the inherent hazards of the chemical but also evaluating the specific procedures and quantities you will be using.

A foundational principle of laboratory safety is to minimize exposure.[2] This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE). The information in this guide should be integrated into your laboratory's specific Chemical Hygiene Plan.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash gogglesProtects against accidental splashes of solutions containing this compound, which can cause serious eye irritation.
Hand Protection Nitrile glovesProvides a barrier against skin contact, which can lead to irritation. Always check gloves for pinholes or tears before use.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Consult your institution's environmental health and safety (EHS) office.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adhering to a standardized workflow minimizes the risk of accidental exposure and ensures a controlled environment.

Preparation and Weighing
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any potential dust or spills.[2]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are within easy reach inside the fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of this compound. Use a disposable weigh boat to prevent cross-contamination.

  • Transfer: Gently transfer the solid to your reaction vessel. Avoid any actions that could generate dust.

In-Process Handling
  • Closed Systems: Whenever possible, use closed systems for reactions to minimize the release of any vapors or aerosols.

  • Ventilation: Ensure adequate ventilation throughout the experiment.[3]

  • Avoid Contact: Never touch the chemical with your bare hands. Always use appropriate tools for manipulation.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.[4][5]

Waste Segregation and Collection
  • Designated Waste Container: Use a clearly labeled, dedicated container for solid this compound waste. The container should be made of a compatible material (e.g., a high-density polyethylene (HDPE) bucket with a lid).[4]

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag that includes the chemical name ("this compound"), the associated hazards (irritant), the date, and the name of the principal investigator or laboratory.[3][5]

  • Collection:

    • Place all disposable items that have come into contact with this compound (e.g., weigh boats, contaminated paper towels, gloves) into the designated solid waste container.

    • Do not mix solid waste with liquid waste.[6]

    • Keep the waste container closed at all times except when adding waste.[3][4]

Final Disposal
  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS office. Do not dispose of this compound down the drain or in the regular trash.[4][7]

Emergency Procedures: Preparedness is Key

Accidents can happen even in the most well-managed laboratories. Being prepared with clear, concise emergency procedures is essential.

Spill Cleanup

For a small spill of solid this compound:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: If not already wearing it, don the appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain the Spill: Gently cover the spill with a dry absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

  • Collect the Material: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.

  • Dispose of Waste: Seal and label the waste container for disposal through your EHS office.

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

Exposure Response
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualizing the Workflow

To further clarify the handling and disposal process, the following flowchart provides a visual representation of the key steps.

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_start Start risk_assessment Conduct Risk Assessment prep_start->risk_assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe weigh Weigh this compound in Fume Hood don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer in_process In-Process Handling transfer->in_process collect_waste Collect Solid Waste in Labeled Container in_process->collect_waste store_waste Store in Satellite Accumulation Area collect_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup end End ehs_pickup->end End spill Spill Occurs spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol exposure Exposure Occurs exposure_protocol Follow Exposure Response Protocol exposure->exposure_protocol spill_protocol->end exposure_protocol->end

Caption: Workflow for the safe handling and disposal of this compound.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound, and indeed all laboratory chemicals, is not merely a matter of following rules. It is about cultivating a deep understanding of the potential hazards and implementing robust, self-validating procedures to mitigate them. By internalizing the principles outlined in this guide and referencing authoritative sources like "Prudent Practices in the Laboratory," you contribute to a safer and more productive research environment for yourself and your colleagues.

References

  • Standard Operating Procedure - Chemical Waste Disposal. (n.d.). Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). UPenn EHRS. Retrieved from [Link]

  • Standard Operating Procedures for Laboratory Chemicals. (n.d.). Michigan Technological University. Retrieved from [Link]

  • Standard Operating Procedure- Laboratory Waste Disposal (Chemistry). (2023, February 8). University of British Columbia. Retrieved from [Link]

  • Standard Operating Procedure (SOP) – LABORATORY WASTE DISPOSAL. (n.d.). Queen's Center for Biomedical Research. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.